molecular formula C20H11F4N3O2 B15576010 Meds433

Meds433

Número de catálogo: B15576010
Peso molecular: 401.3 g/mol
Clave InChI: JIIXZPWFDKPNKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Inhibitor of the human dihydroorotate dehydrogenase (hDHODH)

Propiedades

Fórmula molecular

C20H11F4N3O2

Peso molecular

401.3 g/mol

Nombre IUPAC

2-oxo-N-(2,3,5,6-tetrafluoro-4-phenylphenyl)-1H-pyrazolo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C20H11F4N3O2/c21-14-12(10-6-2-1-3-7-10)15(22)17(24)18(16(14)23)25-19(28)13-11-8-4-5-9-27(11)26-20(13)29/h1-9H,(H,25,28)(H,26,29)

Clave InChI

JIIXZPWFDKPNKW-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Meds433: A Dual-Pronged Approach to Inhibit Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Meds433 is a novel and potent small molecule inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By targeting this host-cell enzyme, this compound effectively depletes the intracellular nucleotide pools essential for the replication of a broad range of viruses. This host-targeting mechanism presents a high barrier to the development of viral resistance. Furthermore, in the context of Respiratory Syncytial Virus (RSV), this compound exhibits a secondary antiviral mechanism by inducing the expression of antiviral Interferon-Stimulated Genes (ISGs). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of hDHODH

The primary mechanism of action of this compound is the potent and specific inhibition of human dihydroorotate dehydrogenase (hDHODH).[1][2][3] hDHODH is a mitochondrial enzyme that catalyzes the fourth committed step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[4][5] Rapidly replicating viruses place a high demand on the host cell's metabolic resources, particularly the nucleotides required for genome synthesis.[4][5] By inhibiting hDHODH, this compound effectively curtails the supply of pyrimidines (uridine and cytidine), thereby halting viral replication.[2][3][6] The antiviral activity of this compound can be reversed by the addition of exogenous uridine (B1682114) or orotate, confirming that its mechanism is on-target to the de novo pyrimidine biosynthesis pathway.[2][3][6] this compound has an IC50 of 1.2 nM for hDHODH.[2][7]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytoplasm Cytoplasm Dihydroorotate Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate hDHODH->Orotate Oxidation Ubisemiquinone Ubisemiquinone hDHODH->Ubisemiquinone Orotate_cyto Orotate Ubiquinone Ubiquinone Ubiquinone->hDHODH UMP_Synthase UMP Synthase Orotate_cyto->UMP_Synthase UMP UMP UMP_Synthase->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidine_Nucleotides Viral_RNA_Polymerase Viral RNA Polymerase Pyrimidine_Nucleotides->Viral_RNA_Polymerase Viral_Replication Viral Genome Replication Viral_RNA_Polymerase->Viral_Replication This compound This compound This compound->hDHODH Inhibition

Figure 1: this compound inhibits hDHODH, blocking pyrimidine synthesis and viral replication.

Secondary Mechanism in RSV: Induction of Interferon-Stimulated Genes

In addition to its primary metabolic inhibitory role, this compound has been shown to possess a secondary mechanism of action against Respiratory Syncytial Virus (RSV).[1] Treatment with this compound stimulates the secretion of IFN-β and IFN-λ1.[1] These interferons, in turn, induce the expression of a suite of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), including IFI6, IFITM1, and IRF7.[1] The individual expression of these ISG proteins has been demonstrated to reduce RSV-A replication, suggesting they contribute to the overall anti-RSV efficacy of this compound.[1]

This compound This compound Cell Host Cell This compound->Cell IFN_Secretion Secretion of IFN-β and IFN-λ1 Cell->IFN_Secretion ISG_Expression Expression of ISG Antiviral Proteins (IFI6, IFITM1, IRF7) IFN_Secretion->ISG_Expression Induction RSV_Replication RSV Replication ISG_Expression->RSV_Replication Inhibition Inhibition

Figure 2: this compound's secondary antiviral mechanism against RSV via ISG induction.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against a variety of RNA viruses in different cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound against Various Viruses

VirusCell LineAssayEC50 (µM)EC90 (µM)Reference
Influenza A Virus (IAV) MDCKPlaque Reduction Assay0.141 ± 0.0210.256 ± 0.052[3]
Influenza B Virus (IBV) MDCKPlaque Reduction Assay0.170 ± 0.0190.330 ± 0.013[3]
Respiratory Syncytial Virus (RSV-A & RSV-B) --One-digit nanomolar range-[1]
Human Coronavirus OC43 (hCoV-OC43) HCT-8Focus Forming Reduction AssayLow nanomolar range-[2][8]
Human Coronavirus 229E (hCoV-229E) MRC-5Cell Viability AssayLow nanomolar range-[2][8]
SARS-CoV-2 Vero E6-Low nanomolar range-[2]

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)Selectivity Index (SI) for IAVSelectivity Index (SI) for IBVReference
MDCK 119.8 ± 6.21850705[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's antiviral activity.

hDHODH Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of hDHODH.

  • Reagents and Materials:

    • Recombinant human hDHODH enzyme

    • L-Dihydroorotic acid (DHO) - substrate

    • 2,6-dichloroindophenol (DCIP) - artificial electron acceptor

    • Coenzyme Q10 (CoQ10)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • This compound (or other test inhibitors) dissolved in DMSO

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the recombinant hDHODH enzyme solution to each well and incubate to allow for compound binding.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

    • Initiate the reaction by adding the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay (PRA)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Reagents and Materials:

    • Susceptible host cell line (e.g., MDCK for influenza)

    • Virus stock of known titer

    • This compound

    • Culture medium (e.g., DMEM)

    • Semi-solid overlay medium (e.g., containing Avicel or agarose)

    • Fixing solution (e.g., 10% formalin)

    • Staining solution (e.g., 0.1% Crystal Violet)

    • 24-well plates

  • Procedure:

    • Seed the host cells in 24-well plates and grow to confluence.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the confluent cell monolayers with the different concentrations of this compound for a specified time (e.g., 1 hour).

    • Infect the cells with a known amount of virus (e.g., 50 plaque-forming units per well).

    • After a virus adsorption period (e.g., 1 hour), remove the inoculum.

    • Add the semi-solid overlay medium containing the corresponding concentrations of this compound.

    • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

    • Fix the cells with the fixing solution.

    • Remove the overlay and stain the cell monolayer with Crystal Violet.

    • Wash the wells to remove excess stain and count the number of plaques.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).

    • Determine the EC50 value from the dose-response curve.

Virus Yield Reduction Assay (VYRA)

This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.

  • Reagents and Materials:

    • Susceptible host cell line (e.g., A549)

    • Virus stock

    • This compound

    • Culture medium

    • 96-well plates

  • Procedure:

    • Seed host cells in 96-well plates and grow to confluence.

    • Treat the cells with serial dilutions of this compound.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Incubate for a full viral replication cycle (e.g., 24-48 hours).

    • Collect the cell culture supernatants.

    • Determine the viral titer in the supernatants using a standard titration method (e.g., plaque assay or TCID50 assay).

    • Calculate the reduction in virus yield for each concentration of this compound compared to the virus control.

    • Determine the EC50 value.

Uridine/Orotate Rescue Assay

This experiment confirms that the antiviral activity of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

  • Reagents and Materials:

    • Susceptible host cell line

    • Virus stock

    • This compound

    • Uridine or Orotic Acid

    • Culture medium

  • Procedure:

    • Follow the protocol for a standard antiviral assay (e.g., PRA or VYRA).

    • In a parallel set of experiments, add increasing concentrations of exogenous uridine or orotic acid to the culture medium along with this compound.

    • Assess the antiviral activity of this compound in the presence and absence of uridine or orotic acid.

    • A reversal of the antiviral effect in the presence of uridine or orotic acid confirms the on-target mechanism of action.[2][3]

cluster_Workflow Uridine/Orotate Rescue Assay Workflow Start Start Prep_Cells Prepare confluent host cell monolayer Start->Prep_Cells Treat_Cells Treat cells with this compound +/- Uridine or Orotate Prep_Cells->Treat_Cells Infect_Cells Infect cells with virus Treat_Cells->Infect_Cells Incubate Incubate for viral replication cycle Infect_Cells->Incubate Measure_Replication Measure viral replication (e.g., Plaque Assay) Incubate->Measure_Replication Analyze Analyze Data Measure_Replication->Analyze Conclusion Conclusion: Antiviral activity is reversed by Uridine/Orotate, confirming on-target effect. Analyze->Conclusion

Figure 3: Workflow for the Uridine/Orotate Rescue Assay.

Conclusion

This compound represents a promising broad-spectrum antiviral candidate with a well-defined, host-targeting mechanism of action. Its potent inhibition of hDHODH disrupts the essential supply of pyrimidines for viral replication, a strategy that is less susceptible to the development of viral resistance compared to direct-acting antivirals. The discovery of a secondary, immune-stimulatory mechanism against RSV further enhances its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel antiviral therapies. Further preclinical and clinical evaluation of this compound is warranted to explore its full therapeutic utility.

References

Unveiling Meds433: A Technical Whitepaper on a Novel Broad-Spectrum Antiviral and Anti-Leukemic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meds433, a novel small-molecule inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), has emerged as a promising therapeutic candidate with potent broad-spectrum antiviral and anti-leukemic properties. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of hDHODH inhibition. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the underlying science.

Introduction

The de novo pyrimidine (B1678525) biosynthesis pathway is a critical cellular process required for the synthesis of nucleotides, which are essential for DNA and RNA replication. The fourth enzyme in this pathway, dihydroorotate dehydrogenase (hDHODH), has been identified as a key therapeutic target for various diseases, including autoimmune disorders, cancers, and viral infections. This compound is a recently developed, potent inhibitor of hDHODH, demonstrating significant promise in preclinical studies against a range of RNA viruses and Acute Myeloid Leukemia (AML).[1] This whitepaper will delve into the technical details of this compound's development and its multifaceted mechanism of action.

Discovery and Development

This compound was developed by a spin-off of the University of Turin, Italy, as part of a program focused on discovering novel hDHODH inhibitors. It is a next-generation inhibitor that has shown superior potency and a favorable safety profile in early studies. Preclinical development is currently underway to advance this compound towards clinical trials.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action:

  • Primary Mechanism: Inhibition of de novo Pyrimidine Biosynthesis: By directly inhibiting the enzymatic activity of hDHODH, this compound depletes the intracellular pool of pyrimidines.[2] This arrests the replication of rapidly proliferating cells, such as cancer cells and virus-infected cells, which have a high demand for nucleotides.[2]

  • Secondary Mechanism: Induction of Interferon-Stimulated Genes (ISGs): this compound has been shown to induce the expression of a suite of antiviral ISGs, including IFI6, IFITM1, and IRF7.[3] This stimulation of the innate immune response contributes to its broad-spectrum antiviral activity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound against hDHODH and Various Viruses
TargetAssayCell LineIC50 / EC50 (µM)EC90 (µM)Reference
hDHODHEnzymatic Assay-0.0012-[4]
Influenza A Virus (IAV)Plaque Reduction AssayMDCK0.141 ± 0.0210.256 ± 0.052[2]
Influenza A Virus (IAV)Virus Yield Reduction AssayA5490.064 ± 0.010.264 ± 0.002[2]
Influenza B Virus (IBV)Plaque Reduction AssayMDCK0.170 ± 0.0190.330 ± 0.013[2]
Influenza B Virus (IBV)Virus Yield Reduction AssayA5490.065 ± 0.0050.365 ± 0.09[2]
Respiratory Syncytial Virus (RSV-A)--"one-digit nanomolar range"-[3]
Respiratory Syncytial Virus (RSV-B)--"one-digit nanomolar range"-[3]
SARS-CoV-2Virus Yield Reduction AssayVero E60.0630.136[5]
hCoV-OC43--"low nanomolar range"-[6]
hCoV-229E--"low nanomolar range"-[6]
Table 2: In Vitro Cytotoxicity of this compound
Cell LineAssayCC50 (µM)Reference
A549MTT Assay64.25 ± 3.12[2]
Calu-3MTT Assay54.67 ± 3.86[2]
MDCKMTT Assay119.8 ± 6.21[2]
Vero E6->500[5]
Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model
Animal ModelCell LineDosage and AdministrationOutcomeReference
Balb/c mice-10 and 25 mg/kg every 3 days for 5 weeks (intraperitoneal)No toxic profile observed[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Plaque Reduction Assay (PRA)

Objective: To determine the concentration of this compound that inhibits virus-induced plaque formation by 50% (EC50) and 90% (EC90).

Materials:

  • MDCK cells

  • 24-well plates

  • This compound and Brequinar (comparator)

  • Influenza A or B virus (50 PFU/well)

  • Culture medium

  • Trypsin TPCK (2 µg/mL)

  • Bovine serum albumin (0.14%)

  • Avicel (0.7%)

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 24-well plates and incubate for 24 hours.

  • Pre-treat cells with increasing concentrations of this compound or Brequinar for 1 hour prior to infection.

  • Infect cells with Influenza A or B virus at a multiplicity of infection (MOI) of 50 PFU/well.

  • After 1 hour of virus adsorption at 37°C, remove the inoculum and add an overlay medium containing the respective compounds, trypsin TPCK, bovine serum albumin, and Avicel.[2]

  • Incubate the plates for a duration appropriate for plaque development.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques and calculate the EC50 and EC90 values using GraphPad Prism software.[2]

Virus Yield Reduction Assay (VYRA)

Objective: To quantify the reduction in infectious virus production in the presence of this compound.

Materials:

  • A549 or Calu-3 cells

  • 24-well plates

  • This compound and Brequinar

  • Influenza A or B virus (MOI of 0.001 PFU/cell)

  • Culture medium

  • Trypsin TPCK (2 µg/mL)

  • Bovine serum albumin (0.14%)

Procedure:

  • Seed A549 or Calu-3 cells in 24-well plates.[2]

  • Treat cells with increasing concentrations of this compound or Brequinar.

  • Infect cells with Influenza A or B virus at an MOI of 0.001 PFU/cell.[2]

  • After virus adsorption, incubate the cells in a medium containing the respective compounds.[2]

  • At 48 hours post-infection, harvest the cell supernatants.[2]

  • Titer the virus yield in the supernatants by plaque assay on MDCK cells.[2]

MTT Cell Viability Assay

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

  • A549, Calu-3, or MDCK cells

  • 96-well plates

  • This compound

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]

  • Add a solubilization buffer to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value based on the dose-response curve.

Pharmacokinetics and Toxicology

Detailed public data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology (e.g., LD50) of this compound are not yet available. However, initial in vivo studies in Balb/c mice have indicated that this compound has a "good metabolic stability" and a "non-toxic profile" when administered at doses of 10 and 25 mg/kg every 3 days for 5 weeks.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Meds433_Mechanism_of_Action cluster_pathway This compound Dual Mechanism of Action This compound This compound hDHODH hDHODH This compound->hDHODH inhibition Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis This compound->Pyrimidine_Biosynthesis blocks ISG_Induction Interferon-Stimulated Gene (ISG) Induction This compound->ISG_Induction induces hDHODH->Pyrimidine_Biosynthesis catalyzes Nucleotide_Pool Pyrimidine Nucleotide Pool Depletion Pyrimidine_Biosynthesis->Nucleotide_Pool Viral_Replication Viral/Tumor Cell Replication Inhibition Pyrimidine_Biosynthesis->Viral_Replication IFN_Response Enhanced Innate Immune Response ISG_Induction->IFN_Response IFI6 IFI6 ISG_Induction->IFI6 IFITM1 IFITM1 ISG_Induction->IFITM1 IRF7 IRF7 ISG_Induction->IRF7

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_PRA cluster_workflow Plaque Reduction Assay Workflow Start Seed MDCK cells in 24-well plates Incubate1 Incubate 24h Start->Incubate1 Pretreat Pre-treat with this compound (1 hour) Incubate1->Pretreat Infect Infect with virus (50 PFU/well) Pretreat->Infect Adsorb Adsorb virus (1h, 37°C) Infect->Adsorb Overlay Add overlay medium with this compound Adsorb->Overlay Incubate2 Incubate for plaque development Overlay->Incubate2 Fix_Stain Fix and stain with crystal violet Incubate2->Fix_Stain Count Count plaques Fix_Stain->Count Analyze Calculate EC50/EC90 Count->Analyze

Caption: Workflow for the Plaque Reduction Assay.

Conclusion

This compound is a promising preclinical candidate with a well-defined dual mechanism of action that combines direct inhibition of a critical metabolic pathway in target cells with the stimulation of the host's innate immune system. Its potent in vitro activity against a broad range of viruses and AML cells, coupled with a favorable preliminary safety profile, warrants further investigation and development. The data and protocols presented in this whitepaper provide a solid foundation for future research aimed at fully elucidating the therapeutic potential of this compound. Further studies are required to establish a comprehensive pharmacokinetic and toxicology profile to support its progression into clinical trials.

References

Meds433: A Technical Guide to its Role in Inhibiting Pyrimidine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meds433 is a novel and highly potent small-molecule inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4] By targeting the ubiquinone binding site of hDHODH, this compound effectively blocks the synthesis of pyrimidines, which are essential for nucleic acid replication.[1][5] This mechanism has demonstrated significant therapeutic potential, particularly as a host-targeting antiviral agent against a broad spectrum of viruses that place high demand on the host cell's pyrimidine pools for their replication.[1][2][6] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, the experimental protocols used for its characterization, and its potential in combination therapies.

The De Novo Pyrimidine Biosynthesis Pathway and hDHODH as a Therapeutic Target

The de novo synthesis of pyrimidines is a fundamental metabolic pathway required for the production of uridine (B1682114) and cytidine, nucleotides essential for DNA and RNA synthesis. In rapidly proliferating cells, such as cancer cells or virus-infected cells, there is a significant upregulation of this pathway to meet the high demand for nucleic acid precursors.[5][6]

A rate-limiting step in this pathway is the oxidation of dihydroorotic acid (DHO) to orotic acid (ORO), a reaction catalyzed by the mitochondrial enzyme human dihydroorotate dehydrogenase (hDHODH).[5][6] The critical role of hDHODH makes it a compelling therapeutic target for diseases characterized by rapid cell division and viral infections.[6] this compound has emerged as a leading inhibitor of this enzyme.

Mechanism of Action of this compound

This compound is a next-generation inhibitor that specifically targets hDHODH. Its primary mechanism of action is the blockade of the enzyme's catalytic function, thereby halting the pyrimidine biosynthesis pathway.

  • Target: Human Dihydroorotate Dehydrogenase (hDHODH).

  • Binding: this compound targets the ubiquinone binding site of hDHODH with high affinity.[1][5]

  • Consequence: Inhibition of hDHODH leads to the depletion of the intracellular pyrimidine pool, which in turn suppresses viral genome synthesis and replication.[2]

The specificity of this compound's action is confirmed by reversal assays; its antiviral effects are negated by the addition of exogenous orotate (B1227488) or uridine (products downstream of hDHODH) but not by dihydroorotate (the substrate), confirming that this compound acts specifically on hDHODH.[1][6][7][8]

cluster_pathway De Novo Pyrimidine Biosynthesis CP Carbamoyl Phosphate + Aspartate DHO Dihydroorotic Acid (DHO) CP->DHO (several steps) hDHODH hDHODH DHO->hDHODH ORO Orotic Acid (ORO) UMP Uridine Monophosphate (UMP) ORO->UMP (PRPP) PYR Pyrimidines (UTP, CTP) UMP->PYR hDHODH->ORO This compound This compound This compound->hDHODH Inhibition This compound This compound hDHODH hDHODH Blocked This compound->hDHODH NoPyr Pyrimidine Pool Depleted hDHODH->NoPyr NoRep Viral Replication Inhibited NoPyr->NoRep DHO Add Dihydroorotic Acid (Substrate) NoPyr->DHO No Effect ORO Add Orotic Acid (Product) URI Add Uridine (Downstream) Bypass Pathway Bypassed ORO->Bypass URI->Bypass RepRes Replication Restored Bypass->RepRes A 1. Seed host cells in multi-well plates B 2. Treat cells with serial dilutions of this compound A->B C 3. Infect cells with a known PFU of virus B->C D 4. Cover with semi-solid overlay medium C->D E 5. Incubate for 48-72 hours to allow plaque formation D->E F 6. Fix and stain cells (e.g., with crystal violet) E->F G 7. Count plaques and calculate EC50/EC90 F->G cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway DHO Dihydroorotic Acid hDHODH hDHODH DHO->hDHODH Pool Intracellular Pyrimidine Pool hDHODH->Pool Uridine_ext Extracellular Uridine Transport Nucleoside Transporter Uridine_ext->Transport Transport->Pool This compound This compound This compound->hDHODH DPY Dipyridamole (DPY) DPY->Transport Rep Viral Replication Pool->Rep

References

Preliminary Research on Meds433 for the Treatment of Respiratory Syncytial Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meds433, a novel inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), has emerged as a promising host-targeting antiviral candidate for the treatment of Respiratory Syncytial Virus (RSV) infections. This technical guide synthesizes the preliminary research on this compound, detailing its dual mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols. This compound demonstrates potent antiviral activity against both RSV-A and RSV-B subtypes in the low nanomolar range. Its primary mechanism involves the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway, crucial for viral genome replication. Concurrently, this compound stimulates the production of type I (IFN-β) and type III (IFN-λ1) interferons, leading to the upregulation of interferon-stimulated genes (ISGs) with known anti-RSV activity. This document serves as a comprehensive resource for researchers engaged in the development of novel RSV therapeutics.

Core Concepts: Mechanism of Action

This compound exhibits a dual antiviral mechanism against RSV by targeting host cellular machinery, thereby creating an unfavorable environment for viral replication.

1.1. Inhibition of de novo Pyrimidine Biosynthesis:

This compound is a potent inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme, a critical component of the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are vital building blocks for viral RNA genome replication. By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby suppressing the synthesis of the RSV genome.[1][2]

1.2. Induction of Interferon-Stimulated Genes (ISGs):

A second key mechanism of this compound's antiviral activity is its ability to induce the expression of antiviral proteins encoded by interferon-stimulated genes (ISGs).[1][2] Treatment with this compound has been shown to stimulate the secretion of IFN-β (a type I interferon) and IFN-λ1 (a type III interferon).[1][2] These interferons, in turn, activate downstream signaling pathways that lead to the upregulation of specific ISGs, including IFI6, IFITM1, and IRF7, which are known to inhibit RSV replication.[1][2]

Quantitative Data Summary

The antiviral activity of this compound against RSV has been quantified in preclinical studies. The following tables summarize the key efficacy and cytotoxicity data.

Compound Virus Strain Cell Line Assay EC50 (nM) CC50 (µM) Selectivity Index (SI) Reference
This compoundRSV-AHEp-2Plaque Reduction Assay4.2 ± 0.8>100>23809Luganini et al., 2023
This compoundRSV-BHEp-2Plaque Reduction Assay5.1 ± 0.9>100>19607Luganini et al., 2023
This compoundRSV-AA549Virus Yield Reduction Assay6.3 ± 1.164.25 ± 3.12>10198Luganini et al., 2023
This compoundRSV-BA549Virus Yield Reduction Assay7.5 ± 1.364.25 ± 3.12>8566Luganini et al., 2023

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

cluster_inhibition Inhibition of Pyrimidine Biosynthesis This compound This compound hDHODH hDHODH This compound->hDHODH Inhibits De_novo_Pyrimidines De novo Pyrimidine Synthesis hDHODH->De_novo_Pyrimidines Catalyzes Viral_RNA_Replication RSV RNA Replication De_novo_Pyrimidines->Viral_RNA_Replication Required for

Fig. 1: this compound inhibits RSV RNA replication.

cluster_induction Induction of Antiviral State This compound This compound IFN_beta_lambda1 IFN-β / IFN-λ1 Secretion This compound->IFN_beta_lambda1 Stimulates IFN_Receptors IFNAR / IFNLR IFN_beta_lambda1->IFN_Receptors Bind to JAK_STAT_Pathway JAK/STAT Signaling IFN_Receptors->JAK_STAT_Pathway Activates ISGs IFI6, IFITM1, IRF7 Expression JAK_STAT_Pathway->ISGs Induces Antiviral_State Antiviral State ISGs->Antiviral_State Establish

Fig. 2: this compound induces an antiviral state.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound against RSV.

4.1. Cell Lines and Virus Strains:

  • HEp-2 cells (human epidermoid carcinoma of the larynx): Maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • A549 cells (human lung adenocarcinoma): Cultured under the same conditions as HEp-2 cells.

  • RSV Strains: RSV subtype A (RSV-A) and RSV subtype B (RSV-B) were used. Viral stocks were propagated in HEp-2 cells and titrated by plaque assay.

4.2. Plaque Reduction Assay (PRA):

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding: HEp-2 cells are seeded in 48-well plates at a density of 120,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated for 1 hour with various concentrations of this compound.

  • Infection: Cells are infected with RSV-A or RSV-B at a multiplicity of infection (MOI) of 30 plaque-forming units (PFU)/well in the presence of the corresponding concentrations of this compound.

  • Overlay: After a 2-hour adsorption period, the inoculum is removed, and cells are overlaid with a medium containing 1% methylcellulose (B11928114) and the respective this compound concentrations.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Plaque Visualization and Counting: Monolayers are fixed and stained, and viral plaques are counted microscopically. The EC50 value is calculated based on the reduction in plaque numbers compared to untreated controls.

4.3. Virus Yield Reduction Assay (VYRA):

This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

  • Cell Seeding: A549 cells are seeded in 24-well plates and grown to confluence.

  • Compound Treatment and Infection: Cells are treated with different concentrations of this compound and infected with RSV-A or RSV-B as described in the PRA protocol.

  • Incubation: After virus adsorption, the cells are washed and incubated with fresh medium containing the respective concentrations of this compound for 72 hours.

  • Virus Harvest: The cell supernatants are collected, and virus titers are determined by plaque assay on HEp-2 cells.

  • Data Analysis: The reduction in viral yield in treated cells compared to untreated controls is used to determine the antiviral activity.

4.4. Cytotoxicity Assay:

This assay is performed to determine the concentration of a compound that causes a 50% reduction in cell viability (CC50).

  • Cell Seeding: HEp-2 or A549 cells are seeded in 96-well plates.

  • Compound Treatment: Cells are incubated with various concentrations of this compound for 72 hours.

  • Viability Assessment: Cell viability is measured using a standard colorimetric assay, such as the MTT assay.

  • CC50 Calculation: The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the antiviral efficacy of this compound.

cluster_workflow Antiviral Efficacy Evaluation Workflow Start Start Cell_Culture Prepare HEp-2 and A549 Cell Cultures Start->Cell_Culture Compound_Preparation Prepare Serial Dilutions of this compound Start->Compound_Preparation Antiviral_Assays Perform Plaque Reduction and Virus Yield Reduction Assays Cell_Culture->Antiviral_Assays Cytotoxicity_Assay Perform Cytotoxicity Assay Cell_Culture->Cytotoxicity_Assay Compound_Preparation->Antiviral_Assays Compound_Preparation->Cytotoxicity_Assay Data_Analysis Calculate EC50, CC50, and Selectivity Index Antiviral_Assays->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Fig. 3: General experimental workflow.

Conclusion and Future Directions

The preliminary research on this compound strongly supports its further development as a host-targeting antiviral for the treatment of RSV. Its dual mechanism of action, potent low-nanomolar efficacy, and high selectivity index highlight its potential as a valuable therapeutic candidate. Future research should focus on in vivo efficacy studies in relevant animal models to assess its pharmacokinetic profile, safety, and therapeutic window. Furthermore, a deeper investigation into the specific molecular interactions within the interferon signaling pathway initiated by this compound could provide valuable insights for optimizing its therapeutic application and for the development of next-generation host-targeting antivirals.

References

Meds433: A Technical Whitepaper on its Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meds433 is a novel, potent, small-molecule inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4][5] By targeting this host-cell metabolic process, this compound effectively creates an intracellular environment starved of pyrimidines, which are essential for viral nucleic acid replication. This host-centric mechanism confers broad-spectrum antiviral activity against a range of RNA viruses and presents a high genetic barrier to the development of viral resistance.[4] This document provides an in-depth technical overview of this compound, summarizing its antiviral efficacy, detailing its mechanism of action, and providing comprehensive experimental protocols for its study.

Introduction

The emergence and re-emergence of viral pathogens underscore the urgent need for broad-spectrum antiviral agents that can be rapidly deployed.[1] Host-Targeting Antivirals (HTAs) represent a promising strategy, as they target cellular functions essential for the replication of multiple viruses, thereby reducing the likelihood of resistance development.[4][6] this compound has emerged as a promising HTA candidate, demonstrating potent, low nanomolar efficacy against a variety of respiratory viruses.[1][3][6] Its primary mechanism involves the inhibition of hDHODH, an enzyme that catalyzes a key step in the synthesis of pyrimidines.[2][7] Additionally, for certain viruses like the Respiratory Syncytial Virus (RSV), this compound has been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), adding another layer to its antiviral activity.[6][8]

Mechanism of Action

Primary Mechanism: Inhibition of de novo Pyrimidine Biosynthesis

The replication of viral genomes is a demanding process that requires a substantial supply of nucleotide building blocks. Many viruses, particularly RNA viruses, are heavily reliant on the host cell's de novo pyrimidine biosynthesis pathway to meet this demand.[4] this compound is a highly potent inhibitor of hDHODH, with an IC50 of 1.2 nM.[8] This enzyme is responsible for the conversion of dihydroorotate to orotate (B1227488), a rate-limiting step in the production of uridine (B1682114) and cytidine.[2][7] By blocking hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby suppressing the synthesis of viral genomes.[6] The antiviral activity of this compound can be reversed by the addition of exogenous uridine or orotate, confirming that its mechanism of action is the specific inhibition of hDHODH.[1][2][3]

cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP Viral_RNA Viral RNA Synthesis UTP_CTP->Viral_RNA This compound This compound This compound->Orotate Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
Secondary Mechanism against RSV: Induction of Interferon-Stimulated Genes

In the context of Respiratory Syncytial Virus (RSV) infection, this compound exhibits a dual mechanism of action.[6] Beyond the primary inhibition of pyrimidine synthesis, this compound has been observed to stimulate the secretion of IFN-β and IFN-λ1.[6] This, in turn, induces the expression of several Interferon-Stimulated Genes (ISGs) with known antiviral functions, including IFI6, IFITM1, and IRF7.[6] The individual expression of these ISG proteins has been shown to reduce RSV-A replication, suggesting they contribute to the overall anti-RSV efficacy of this compound.[6]

This compound This compound IFN_Secretion IFN-β & IFN-λ1 Secretion This compound->IFN_Secretion stimulates ISG_Expression ISG Expression (IFI6, IFITM1, IRF7) IFN_Secretion->ISG_Expression induces RSV_Inhibition RSV Replication Inhibition ISG_Expression->RSV_Inhibition contributes to

Caption: this compound induction of the interferon pathway against RSV.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against a range of viruses in various cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Antiviral Activity against Coronaviruses
VirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E6-->25-[1]
SARS-CoV-2Calu-3-->25-[1]
hCoV-OC43-Low Nanomolar---[1][3]
hCoV-229E-Low Nanomolar---[1][3]
Table 2: Antiviral Activity against Influenza Viruses
VirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
IAVMDCK0.141 ± 0.0210.256 ± 0.052>100>709[4]
IBVMDCK0.170 ± 0.0190.330 ± 0.013>100>588[4]
IAVCalu-30.055 ± 0.0030.675 ± 0.05>25>454[4]
IBVCalu-30.052 ± 0.0060.807 ± 0.08>25>480[4]
Table 3: Antiviral Activity against Other Viruses
VirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
RSV-A-One-digit Nanomolar---[6]
RSV-B-One-digit Nanomolar---[6]
HSV-1Vero--234 ± 18.2>2,100[9]
HSV-2Vero--234 ± 18.2>3,000[9]
HSV-1 AS1SK-N-SH0.297 ± 0.0801.881 ± 0.487--[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Virus Yield Reduction Assay (VRA)

This assay quantifies the reduction in infectious virus particles produced in the presence of the antiviral compound.

  • Cell Seeding: Seed host cells (e.g., A549, Calu-3) in multi-well plates to achieve a confluent monolayer.

  • Compound Treatment: One hour prior to infection, treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

  • Infection: Infect the cells with the virus of interest (e.g., Influenza A virus) at a specified multiplicity of infection (MOI).

  • Incubation: After a 1-hour adsorption period, remove the virus inoculum, and add fresh medium containing the corresponding concentrations of this compound. Incubate for 48 hours or until significant cytopathic effect is observed in the control wells.

  • Harvesting: Collect the cell supernatants.

  • Titration: Determine the viral titer in the supernatants by performing a plaque assay on a permissive cell line (e.g., MDCK for influenza).

  • Data Analysis: Calculate the EC50 and EC90 values by plotting the percentage of virus yield reduction against the log of the compound concentration.

Plaque Reduction Assay (PRA)

This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Cell Seeding: Seed permissive cells (e.g., MDCK) in 24-well plates and grow to confluency.

  • Pre-treatment and Infection: Treat the cells with various concentrations of this compound for 1 hour before infecting with a low dose of the virus (e.g., 50 plaque-forming units per well).[4]

  • Overlay: After a 1-hour virus adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel) and the respective concentrations of this compound.[4]

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Determine the EC50 and EC90 as the concentrations of this compound that reduce the number of plaques by 50% and 90%, respectively, compared to the vehicle control.[5]

Mechanism of Action Confirmation Assay

This experiment confirms that the antiviral activity is due to the inhibition of hDHODH.

  • Assay Setup: Perform a VRA or PRA as described above with a fixed, effective concentration of this compound (e.g., 0.3 µM).

  • Reversal Condition: In parallel, set up identical assays where the cell culture medium is supplemented with increasing concentrations of exogenous uridine or orotic acid.[1][2]

  • Incubation and Analysis: Incubate and analyze the assays as previously described.

  • Interpretation: A dose-dependent reversal of the antiviral effect by uridine or orotate confirms that this compound's activity is on-target for the de novo pyrimidine biosynthesis pathway.[1]

cluster_workflow General Antiviral Assay Workflow Start Seed Host Cells in Multi-well Plates Pre_treat Pre-treat Cells with This compound or Vehicle Start->Pre_treat Infect Infect Cells with Virus (MOI) Pre_treat->Infect Incubate Incubate with Compound (e.g., 48 hours) Infect->Incubate Harvest Harvest Supernatant or Fix Cells Incubate->Harvest Quantify Quantify Viral Titer (VRA) or Plaques (PRA) Harvest->Quantify Analyze Calculate EC50/EC90 Quantify->Analyze

Caption: A generalized workflow for in vitro antiviral assays.

Combination Therapy

The host-targeting mechanism of this compound makes it an excellent candidate for combination therapies. Synergistic antiviral effects have been observed when this compound is combined with:

  • Dipyridamole (DPY): An inhibitor of the pyrimidine salvage pathway. This combination effectively blocks both major pathways for pyrimidine acquisition.[2][7][10]

  • N4-hydroxycytidine (NHC): A direct-acting antiviral (DAA) that targets the viral RdRp. This dual-pronged approach, targeting both host and viral factors, has shown synergistic anti-influenza activity.[4][10]

Conclusion

This compound is a potent, broad-spectrum antiviral agent with a well-defined, host-centric mechanism of action.[1][4] Its ability to inhibit the de novo pyrimidine biosynthesis pathway makes it effective against a variety of RNA viruses, including clinically significant pathogens like SARS-CoV-2, influenza viruses, and RSV.[1][2][6] The low nanomolar efficacy, favorable selectivity indices, and potential for synergistic combination therapies position this compound as a highly promising candidate for further preclinical and clinical development in the ongoing effort to combat viral diseases.[4][6][11]

References

Meds433 as a Potential Host-Targeting Inhibitor of Influenza Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The ongoing threat of seasonal epidemics and potential pandemics caused by influenza viruses, coupled with the emergence of drug-resistant strains, necessitates the development of novel antiviral strategies. Host-Targeting Antivirals (HTAs) represent a promising approach, as they target cellular factors essential for viral replication, thereby presenting a higher genetic barrier to resistance. This document provides a detailed technical overview of Meds433, a novel small-molecule inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH) enzyme. By blocking a key step in the de novo pyrimidine (B1678525) biosynthesis pathway, this compound effectively starves the virus of essential building blocks for RNA synthesis. This guide summarizes the mechanism of action, quantitative in vitro efficacy, detailed experimental protocols, and the synergistic potential of this compound, positioning it as a compelling candidate for further preclinical and clinical development against influenza A and B viruses.[1][2][3]

Introduction to this compound and its Target

The management of influenza virus infections is challenged by the limited number of available drugs and the virus's capacity for rapid antigenic drift and shift.[1][2] HTAs offer a durable therapeutic strategy by targeting stable host functions instead of mutable viral components.[1][2][3] Viruses, being obligate intracellular parasites, are heavily dependent on host cell metabolism for their replication. The rapid synthesis of viral genomes creates a high demand for nucleotides, often overwhelming the capacity of the cell's salvage pathways and making the de novo synthesis pathways critical for viral propagation.[4]

This compound is a potent, new-generation inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][5][6] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the production of uridine (B1682114) and cytidine.[5][7] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines required for the replication of the influenza virus RNA genome.[1][2]

Mechanism of Action

This compound functions by selectively blocking the enzymatic activity of hDHODH.[1] Crystallographic studies indicate that this compound binds within the ubiquinone binding site of the hDHODH enzyme, preventing it from carrying out its catalytic function.[4][5][6] This inhibition leads to a state of "pyrimidine starvation" within the host cell. While host cells can temporarily rely on the pyrimidine salvage pathway, the high demand for nucleotides during viral replication makes the de novo pathway essential.[4] The antiviral activity of this compound can be completely reversed by the addition of exogenous uridine or orotic acid (the product of the hDHODH reaction), but not by dihydroorotic acid (the substrate), confirming that its antiviral effect is a direct consequence of hDHODH inhibition.[1][2][6][8]

Meds433_Mechanism cluster_pathway De Novo Pyrimidine Biosynthesis Start Precursors (Glutamine, CO2, ATP) Dihydroorotate Dihydroorotic Acid Start->Dihydroorotate Orotate Orotic Acid Dihydroorotate->Orotate hDHODH Pyrimidines Pyrimidine Pool (UMP, CTP) Orotate->Pyrimidines Viral_RNA Influenza Viral RNA Pyrimidines->Viral_RNA Required for Replication This compound This compound This compound->Orotate Inhibition

Diagram 1: Mechanism of action of this compound.

Quantitative In Vitro Efficacy

This compound has demonstrated potent, dose-dependent antiviral activity against both influenza A virus (IAV) and influenza B virus (IBV) across multiple human airway epithelial cell lines. Its efficacy is characterized by low nanomolar half-maximal effective concentrations (EC₅₀) and a high selectivity index (SI), indicating a wide therapeutic window.[1]

Table 1: Antiviral Activity and Cytotoxicity of this compound Against Influenza Viruses[1][8]
VirusCell LineAssay TypeEC₅₀ (µM)EC₉₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
IAV A549VRA0.064 ± 0.010.264 ± 0.00264.25 ± 3.121104
Calu-3VRA0.055 ± 0.0030.675 ± 0.0554.67 ± 3.86994
MDCKPRA0.141 ± 0.0210.256 ± 0.052119.8 ± 6.21850
IBV A549VRA0.065 ± 0.0050.365 ± 0.0964.25 ± 3.12988
Calu-3VRA0.052 ± 0.0060.807 ± 0.0854.67 ± 3.861051
MDCKPRA0.170 ± 0.0190.330 ± 0.013119.8 ± 6.21705
Data are represented as means ± standard deviations from three independent experiments.[1][8]
SI = CC₅₀ / EC₅₀
Table 2: Comparative Efficacy of this compound vs. Brequinar Against IAV and IBV in A549 Cells[1]
VirusCompoundEC₅₀ (µM)
IAV This compound0.064 ± 0.01
Brequinar0.495 ± 0.027
IBV This compound0.065 ± 0.005
Brequinar0.273 ± 0.014
This compound demonstrates significantly greater potency than the reference hDHODH inhibitor, brequinar.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following protocols were central to the characterization of this compound.

Virus Yield Reduction Assay (VRA)

This assay quantifies the amount of infectious virus produced by cells treated with the inhibitor.

  • Cell Seeding: Seed A549 or Calu-3 cells in 24-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment and Infection: Aspirate the growth medium from cells. Add the this compound dilutions to the cells and incubate for 1 hour. Subsequently, infect the cells with influenza virus at a low multiplicity of infection (MOI) of 0.001 PFU/cell.

  • Incubation: Incubate the infected cells for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Harvesting: Collect the cell supernatants, which contain progeny virions.

  • Titration: Determine the viral titer in the supernatants by performing a plaque assay on Madin-Darby Canine Kidney (MDCK) cells.

  • Analysis: Calculate the EC₅₀ and EC₉₀ values by plotting the percentage of viral yield reduction against the log of the compound concentration using non-linear regression analysis.[1]

Plaque Reduction Assay (PRA)

This assay directly measures the inhibition of viral replication and spread by visualizing plaques.

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a diluted influenza virus suspension (e.g., to produce 50-100 plaques per well) for 1 hour.

  • Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or Avicel) containing increasing concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with crystal violet. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction relative to the vehicle control to determine EC₅₀ and EC₉₀ values.[1][8]

Cytotoxicity Assay (MTT)

This assay assesses the effect of the compound on the viability of uninfected cells.

  • Cell Seeding: Seed A549, Calu-3, or MDCK cells in 96-well plates.

  • Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assays (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the log of the compound concentration.[1]

Experimental_Workflow cluster_vra Virus Yield Reduction Assay (VRA) Workflow A 1. Seed Host Cells (e.g., A549) B 2. Treat with this compound (Serial Dilutions) A->B C 3. Infect with Influenza Virus (Low MOI) B->C D 4. Incubate for 48 hours C->D E 5. Harvest Supernatant (Contains Progeny Virus) D->E F 6. Titrate Viral Yield (Plaque Assay on MDCK cells) E->F G 7. Analyze Data (Calculate EC₅₀ & EC₉₀) F->G

Diagram 2: General workflow for a VRA experiment.

Combination Therapy Potential

A key advantage of HTAs is their potential for use in combination therapies. This compound has shown strong synergistic effects when combined with compounds targeting different pathways.

  • Synergy with Pyrimidine Salvage Pathway Inhibitors: The pyrimidine salvage pathway can partially compensate for the block in de novo synthesis. Dipyridamole (DPY) is an inhibitor of this salvage pathway. When used in combination, this compound and DPY exhibit a powerful synergistic effect, effectively blocking both major sources of pyrimidines and enhancing the antiviral activity.[1][2][8] This combination is effective even in the presence of physiological levels of exogenous uridine.[1]

  • Synergy with Direct-Acting Antivirals (DAAs): this compound also acts synergistically with DAAs like N⁴-hydroxycytidine (NHC), a ribonucleoside analogue that targets the viral polymerase.[1][2][8] This dual-mechanism approach—targeting both host supply lines and the viral replication machinery—can lead to more profound viral inhibition and may further reduce the likelihood of resistance.[1]

Combination_Therapy cluster_pathways Dual Blockade of Pyrimidine Sources DeNovo De Novo Synthesis Pool Intracellular Pyrimidine Pool DeNovo->Pool Salvage Salvage Pathway Salvage->Pool Replication Viral RNA Replication Pool->Replication This compound This compound This compound->DeNovo Inhibition DPY Dipyridamole (DPY) DPY->Salvage Inhibition

Diagram 3: Synergistic action of this compound and DPY.

Conclusion and Future Directions

The data presented in this guide strongly support this compound as a promising HTA candidate for the treatment of influenza. Its potent, low-nanomolar activity against both IAV and IBV, high selectivity index, and confirmed mechanism of action make it a compelling molecule for further study.[1][2] The host-targeting nature of this compound suggests a high barrier to the development of viral resistance, a critical advantage over many current DAAs.[1][4]

Furthermore, its demonstrated synergy with both salvage pathway inhibitors and DAAs opens up possibilities for powerful combination therapies.[1][2] The potent in vitro activity and favorable drug-like profile of this compound warrant further investigation, with the immediate next step being the evaluation of its efficacy and safety in preclinical animal models of influenza virus infection.[1][9] These studies will be crucial in translating the in vitro promise of this compound into a potential new therapeutic for managing influenza.

References

Meds433: A Technical Guide to a Novel hDHODH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meds433 is a potent and selective small-molecule inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes detailed experimental protocols for key biological assays and presents a summary of its physicochemical and pharmacological properties. The document is intended to serve as a valuable resource for researchers in the fields of oncology, virology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₀H₁₁F₄N₃O₂, is a novel compound featuring a 2-hydroxypyrazolo[1,5-a]pyridine scaffold.[1] This core structure is crucial for its high-affinity binding to the ubiquinone binding site of hDHODH.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₀H₁₁F₄N₃O₂[4][5]
Molecular Weight 401.31 g/mol [4][5]
CAS Number 2241027-61-0[4][5]
Appearance White to off-white solid
Solubility Soluble in DMSO[4]
SMILES O=C(C1=C2C=CC=CN2N=C1O)NC3=C(F)C(F)=C(C4=CC=CC=C4)C(F)=C3F[4]

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of human dihydroorotate dehydrogenase (hDHODH).[2][3] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By blocking this pathway, this compound depletes the intracellular pool of pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells and virus-infected cells.[2] The inhibitory effect of this compound can be reversed by the addition of exogenous uridine (B1682114) or orotic acid, confirming its specific action on the pyrimidine biosynthesis pathway.[2][6]

Meds433_Mechanism_of_Action Signaling Pathway of this compound Action Dihydroorotate Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate hDHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ... Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis UMP->Pyrimidine_Synthesis This compound This compound This compound->Inhibition Inhibition->hDHODH

Mechanism of this compound: Inhibition of hDHODH.

Pharmacological Properties

This compound has demonstrated potent activity in various preclinical models, including cancer and viral infections. Its efficacy is attributed to its high inhibitory constant (IC₅₀) against hDHODH.

Table 2: Pharmacological Activity of this compound

AssayCell LineValueReference
hDHODH Inhibition (IC₅₀) -1.2 nM[2][3]
Anti-Influenza A Virus (IAV) (EC₅₀) A5490.064 ± 0.01 µM[2]
Anti-Influenza B Virus (IBV) (EC₅₀) A5490.065 ± 0.005 µM[2]
Anti-SARS-CoV-2 (EC₅₀) Vero E60.063 µM[7]
Cytotoxicity (CC₅₀) A54964.25 ± 3.12 µM[2]
Cytotoxicity (CC₅₀) Calu-354.67 ± 3.86 µM[2]
Cytotoxicity (CC₅₀) MDCK> 100 µM[2]
Anti-leukemic (Apoptosis, EC₅₀) THP1~20.2 nM[5]
Anti-leukemic (Differentiation, EC₅₀) THP132.8 nM[5]

Experimental Protocols

Virus Yield Reduction Assay (VRA)

This assay is used to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC₅₀) and 90% (EC₉₀).

VRA_Workflow Virus Yield Reduction Assay (VRA) Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Infection cluster_incubation Incubation cluster_analysis Analysis Seed_Cells Seed A549 cells in 24-well plates Add_this compound Add increasing concentrations of this compound Seed_Cells->Add_this compound Infect_Cells Infect cells with virus (e.g., IAV, IBV) Add_this compound->Infect_Cells Incubate Incubate for 48 hours Infect_Cells->Incubate Harvest_Supernatant Harvest cell supernatants Incubate->Harvest_Supernatant Plaque_Assay Titrate virus by plaque assay on MDCK cells Harvest_Supernatant->Plaque_Assay Calculate_EC Calculate EC50 and EC90 values Plaque_Assay->Calculate_EC

Workflow for the Virus Yield Reduction Assay.

Protocol:

  • A549 cells are seeded in 24-well plates.

  • After 24 hours, the cells are treated with increasing concentrations of this compound for 1 hour prior to infection.

  • Cells are then infected with the virus of interest (e.g., Influenza A or B virus).

  • The cultures are maintained in a medium containing the respective concentrations of this compound.

  • After 48 hours of incubation, the cell supernatants are harvested.

  • The viral titer in the supernatants is determined by a plaque assay on MDCK cells.

  • The EC₅₀ and EC₉₀ values are calculated by comparing the viral yield in treated versus untreated control wells.[2]

Plaque Reduction Assay (PRA)

This assay is an alternative method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Protocol:

  • MDCK cells are seeded in 24-well plates.

  • After 24 hours, the cells are treated with increasing concentrations of this compound for 1 hour prior to infection.

  • Cells are then infected with a known amount of virus (e.g., 50 plaque-forming units per well).

  • After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing the compound and a semi-solid substance (e.g., Avicel) to restrict viral spread.

  • After 48 hours of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • The number of plaques is counted, and the EC₅₀ and EC₉₀ values are calculated based on the reduction in plaque numbers in treated versus untreated wells.[2]

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cells and to determine the 50% cytotoxic concentration (CC₅₀).

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep_mtt Cell Preparation cluster_treatment_mtt Treatment cluster_incubation_mtt Incubation cluster_reagent_mtt MTT Addition and Solubilization cluster_analysis_mtt Analysis Seed_Cells_MTT Seed cells (e.g., A549, MDCK) in 96-well plates Add_Compound_MTT Add increasing concentrations of this compound Seed_Cells_MTT->Add_Compound_MTT Incubate_MTT Incubate for 48 hours Add_Compound_MTT->Incubate_MTT Add_MTT Add MTT solution to each well Incubate_MTT->Add_MTT Incubate_Formazan Incubate for 4 hours to allow formazan (B1609692) formation Add_MTT->Incubate_Formazan Solubilize Add solubilization solution (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 value Read_Absorbance->Calculate_CC50

Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cells (e.g., A549, Calu-3, MDCK) are seeded in 96-well plates.

  • After 24 hours, the cells are treated with increasing concentrations of this compound.

  • The plates are incubated for 48 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Synthesis

The synthesis of this compound is based on the coupling of a 2-hydroxypyrazolo[1,5-a]pyridine-7-carboxylic acid core with a tetrafluorobiphenyl amine derivative. The detailed synthetic route and optimization have been described by Sainas et al. in the Journal of Medicinal Chemistry.[8] The synthesis involves a multi-step process that has been optimized to improve the overall yield.[1]

Conclusion

This compound is a highly potent inhibitor of hDHODH with promising therapeutic potential in the treatment of cancer and viral infections. Its well-defined mechanism of action, coupled with its significant in vitro and in vivo efficacy, makes it a compelling candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this novel therapeutic agent.

References

Early Preclinical Studies of MEDS433: A Potential Host-Targeting Antiviral for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) prompted an urgent global search for effective antiviral therapies. One promising strategy has been the development of host-targeting antivirals (HTAs), which aim to inhibit viral replication by modulating host cellular pathways essential for the virus's life cycle. This approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. This whitepaper details the early preclinical findings for MEDS433, a novel inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH) enzyme, and its activity against SARS-CoV-2.

Core Mechanism of Action: Inhibition of Pyrimidine (B1678525) Biosynthesis

This compound is a new generation hDHODH inhibitor.[1][2][3] The hDHODH enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate, a key precursor for the synthesis of uridine (B1682114) and cytidine.[4] Rapidly replicating viruses, such as SARS-CoV-2, place a high demand on the host cell's nucleotide pools to support viral RNA synthesis. By inhibiting hDHODH, this compound depletes the intracellular pyrimidine supply, thereby hindering viral replication.[4][5]

The antiviral activity of this compound is specifically linked to its inhibition of hDHODH. This was confirmed in studies where the addition of exogenous uridine or orotic acid, the product of the hDHODH reaction, reversed the anti-SARS-CoV-2 effect of this compound.[1][2][5]

Quantitative In Vitro Efficacy Data

Early studies have demonstrated the potent in vitro activity of this compound against SARS-CoV-2 and other human coronaviruses. The following tables summarize the key quantitative data from these studies.

Table 1: Anti-SARS-CoV-2 Activity of this compound

Cell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)
Vero E60.0630.136>500>7900
Calu-30.076 ± 0.0050.513 ± 0.016>125>1600

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data from[5].

Table 2: Comparative Antiviral Activity of this compound and Brequinar against Coronaviruses

VirusCell LineCompoundEC50 (µM)
SARS-CoV-2Vero E6This compound0.063
Brequinar0.200 ± 0.01
SARS-CoV-2Calu-3This compound0.076 ± 0.005
Brequinar0.214 ± 0.002
hCoV-229EMRC-5This compound0.0348 ± 0.005
Brequinar0.0427 ± 0.003
Remdesivircomparable to this compound
hCoV-OC43HCT-8This compound0.022 ± 0.003
Brequinarcommensurate with this compound
Remdesivir0.147 ± 0.034

Data from[5].

Experimental Protocols

Cell Lines and Virus Culture
  • Vero E6 cells: An African green monkey kidney epithelial cell line, were used for initial antiviral assays and plaque assays.

  • Calu-3 cells: A human lung adenocarcinoma cell line, were used as a more relevant model for respiratory virus infection.[5]

  • HCT-8 cells: A human ileocecal adenocarcinoma cell line, were used for hCoV-OC43 studies.[5]

  • MRC-5 cells: A human fetal lung fibroblast cell line, were used for hCoV-229E studies.[5]

  • SARS-CoV-2: A clinical isolate of SARS-CoV-2 was used for infection studies.[5]

Antiviral Activity Assays
  • Virus Yield Reduction Assay (VRA):

    • Cell monolayers (Vero E6 or Calu-3) were pre-treated with increasing concentrations of this compound or a vehicle control (DMSO) for 1 hour.[5]

    • Cells were then infected with SARS-CoV-2 at a specified plaque-forming unit (PFU) count (e.g., 50 or 100 PFU/well).[5]

    • The compound was present during and after infection.[5]

    • At 48 hours post-infection (p.i.), the cell supernatants were collected.[5]

    • The amount of infectious virus in the supernatant was titrated by plaque assay on Vero E6 cells.[5]

    • EC50 and EC90 values were calculated by comparing the reduction in plaque formation to the control treatment.[5]

  • Immunofluorescence Assay:

    • Vero E6 cells were infected with SARS-CoV-2 and treated with 0.5 µM this compound.[5]

    • At 24 hours p.i., cells were fixed, permeabilized, and immunostained for the viral nucleocapsid (N) protein.[5]

    • Confocal microscopy was used to visualize the expression of the N protein.[5]

Mechanism of Action Studies
  • Reversal of Antiviral Activity:

    • Vero E6 or Calu-3 cells were infected with SARS-CoV-2 and treated with this compound.[5]

    • Increasing concentrations of exogenous uridine or orotic acid were added to the cell culture medium.[5]

    • The antiviral activity of this compound was then measured to determine if the addition of these pyrimidine precursors could overcome the drug's inhibitory effect.[5]

  • Combination Study with Dipyridamole (DPY):

    • Calu-3 cells were infected with SARS-CoV-2 in the presence of 20 µM uridine to simulate physiological plasma concentrations.[5]

    • Cells were treated with 0.25 µM this compound alone or in combination with increasing concentrations of DPY, an inhibitor of the pyrimidine salvage pathway.[5][6]

    • At 48 hours p.i., viral titers in the supernatant were determined to assess if the combination could restore the antiviral activity of this compound in the presence of exogenous uridine.[5]

Kidney Organoid Studies
  • Human embryonic stem cell-derived kidney organoids were infected with SARS-CoV-2 (100 PFU per organoid).[2]

  • Organoids were simultaneously treated with 0.5 µM this compound or a vehicle control.[2]

  • After 48 hours, the organoids were harvested, and SARS-CoV-2 E gene RNA levels were quantified by RT-qPCR to assess viral replication.[2]

Visualizations

Signaling Pathway

cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Intervention cluster_2 Salvage Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP RNA Viral RNA Synthesis UTP_CTP->RNA This compound This compound This compound->Orotate Inhibits Uridine_in Exogenous Uridine Uridine_in->UMP

Caption: Mechanism of action of this compound on the de novo pyrimidine biosynthesis pathway.

Experimental Workflow

cluster_0 Virus Yield Reduction Assay cluster_1 Reversal of Antiviral Activity cluster_2 Combination Study A Seed Vero E6 or Calu-3 cells B Pre-treat with this compound (1 hr) A->B C Infect with SARS-CoV-2 B->C D Incubate (48 hrs) C->D E Collect Supernatant D->E F Titrate Virus by Plaque Assay E->F G Calculate EC50 & EC90 F->G H Infect cells & treat with this compound I Add exogenous Uridine or Orotate H->I J Measure Antiviral Activity I->J K Infect cells in presence of Uridine L Treat with this compound +/- Dipyridamole K->L M Measure Viral Titers L->M

Caption: Workflow for in vitro antiviral and mechanism of action studies of this compound.

Discussion and Future Directions

The early preclinical data for this compound are promising, demonstrating potent in vitro activity against SARS-CoV-2 in both standard and more physiologically relevant cell models.[5] The observed activity in human kidney organoids further supports its potential efficacy in a complex, multi-cellular environment.[1][2] The mechanism of action, through the inhibition of a host cellular enzyme, suggests that this compound could have a high barrier to the development of viral resistance.[7]

The finding that dipyridamole, an inhibitor of the pyrimidine salvage pathway, can restore the antiviral activity of this compound in the presence of exogenous uridine is significant.[5][6] This suggests a potential combination therapy strategy that could enhance the in vivo efficacy of this compound, where the salvage pathway might otherwise compensate for hDHODH inhibition.[5]

While these in vitro results are encouraging, further preclinical development, including studies in animal models of COVID-19, is necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.[5][8] These studies will be critical in determining its potential as a therapeutic candidate for COVID-19 and possibly other emerging coronaviruses.

References

Foundational Research on Meds433 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Meds433, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), for the treatment of Acute Myeloid Leukemia (AML). This document outlines the mechanism of action, preclinical efficacy, and detailed experimental protocols relevant to the study of this compound in an AML context.

Core Concepts: Mechanism of Action

This compound is a novel, potent, and selective inhibitor of hDHODH, a key mitochondrial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By inhibiting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation has been shown to induce a pro-apoptotic and differentiating effect in AML cells.[2] Unlike many targeted therapies, the mechanism of action of this compound is independent of the specific oncogenic driver mutations in AML, suggesting broad applicability across various AML subtypes.[2]

The inhibition of hDHODH by this compound leads to cell cycle arrest and apoptosis in rapidly proliferating AML blasts.[3] Furthermore, pyrimidine depletion forces AML cells to exit their self-renewing state and undergo terminal differentiation.[2] This dual action of inducing both apoptosis and differentiation makes this compound a promising therapeutic candidate for AML.

Meds433_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Nucleus Nucleus Dihydroorotate Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Substrate Orotate Orotate hDHODH->Orotate Product Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Proliferation Proliferation DNA_RNA_Synthesis->Proliferation Differentiation_Block Differentiation Block Proliferation->Differentiation_Block Apoptosis Apoptosis Proliferation->Apoptosis Induction Differentiation Differentiation Differentiation_Block->Differentiation Reversal This compound This compound This compound->hDHODH Inhibition

This compound inhibits hDHODH, blocking pyrimidine synthesis and inducing AML cell apoptosis and differentiation.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds from foundational preclinical studies.

Table 1: In Vitro Activity of DHODH Inhibitors

CompoundTargetIC50 (nM)AML Cell LineEC50 (Differentiation) (nM)EC50 (Apoptosis) (nM)
This compound hDHODH1.2[1][4]THP-172[5]-
U937--
BrequinarhDHODH1.8[1][4]THP-1249[1][4]-
U937--
Compound 4*hDHODH7.2[1][4]THP-174[1][4]-
U937--

*Compound 4 is a closely related, highly potent derivative of this compound.[1][4]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Model

Cell Line XenograftMouse ModelTreatment RegimenOutcome
THP-1Immunocompromised20 mg/kg/day, intraperitoneal administration, starting on day 9.[1][5]Significant reduction in tumor volume and weight compared to vehicle control.[1][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This protocol is for the quantification of apoptotic and necrotic cells using flow cytometry.

Materials:

  • AML cell lines (e.g., THP-1, U937, NB4, OCI-AML3, MV4-11).[6]

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer).

  • Phosphate Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Seed AML cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound or vehicle control (DMSO) for 24, 48, or 72 hours.[6]

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[7]

Data Analysis:

  • Annexin V-negative/PI-negative cells are live cells.

  • Annexin V-positive/PI-negative cells are in early apoptosis.

  • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Differentiation Assay via CD11b and CD14 Expression

This protocol is for the assessment of myeloid differentiation by measuring the expression of cell surface markers CD11b and CD14 using flow cytometry.

Materials:

  • AML cell lines (e.g., THP-1, U937).

  • This compound.

  • FITC-conjugated anti-CD11b antibody.

  • PE-conjugated anti-CD14 antibody.

  • Isotype control antibodies.

  • FACS buffer (PBS with 2% FBS).

  • Flow cytometer.

Procedure:

  • Seed AML cells and treat with this compound or vehicle control as described in the apoptosis assay.

  • Harvest and wash the cells with FACS buffer.

  • Resuspend the cells in FACS buffer.

  • Aliquot approximately 1 x 10^5 cells per tube.

  • Add the appropriate dilutions of anti-CD11b, anti-CD14, or isotype control antibodies to the respective tubes.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the final cell pellet in FACS buffer.

  • Analyze the samples by flow cytometry.

Data Analysis:

  • Quantify the percentage of cells positive for CD11b and/or CD14, as well as the mean fluorescence intensity (MFI) for each marker, to determine the extent of differentiation.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Xenograft Model Cell_Culture AML Cell Culture (THP-1, U937, etc.) Treatment Treat with this compound or Vehicle (DMSO) Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Differentiation_Assay Differentiation Assay (CD11b/CD14 Staining) Treatment->Differentiation_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Differentiation_Assay->Flow_Cytometry Endpoint_Analysis Tumor Excision and Weight Measurement Cell_Implantation Subcutaneous Implantation of THP-1 Cells Tumor_Growth Tumor Establishment Cell_Implantation->Tumor_Growth Drug_Administration Administer this compound (20 mg/kg/day, i.p.) or Vehicle Tumor_Growth->Drug_Administration Monitoring Monitor Tumor Volume and Animal Weight Drug_Administration->Monitoring Monitoring->Endpoint_Analysis

References

Methodological & Application

Application Notes and Protocols for Meds433: In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meds433 is a potent and selective inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4] This pathway is essential for the replication of numerous viruses, which rely on host cell machinery for the synthesis of nucleic acids. By targeting a host enzyme, this compound presents a broad-spectrum antiviral strategy with a potentially high barrier to the development of viral resistance.[2][5] These application notes provide detailed protocols for evaluating the in vitro antiviral activity of this compound against a range of viruses, along with its mechanism of action.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting hDHODH, which catalyzes the conversion of dihydroorotate to orotate (B1227488), a rate-limiting step in the de novo synthesis of pyrimidines.[2] This inhibition depletes the intracellular pool of pyrimidines, which are essential for the synthesis of viral RNA and DNA, thereby suppressing viral replication.[1][2] The antiviral activity of this compound can be reversed by the addition of exogenous uridine (B1682114) or orotate, confirming its specific targeting of the de novo pyrimidine biosynthesis pathway.[2][4][6][7]

Furthermore, this compound has been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), such as IFI6, IFITM1, and IRF7.[1] This is achieved through the stimulation of IFN-β and IFN-λ1 secretion, adding a second layer to its antiviral activity against viruses like the Respiratory Syncytial Virus (RSV).[1]

Signaling and Metabolic Pathways

Meds433_Mechanism_of_Action

Quantitative Data Summary

VirusCell LineAssay TypeEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A Virus (IAV)MDCKPlaque Reduction Assay0.141 ± 0.0210.256 ± 0.052>100>709[2]
Influenza B Virus (IBV)MDCKPlaque Reduction Assay0.170 ± 0.0190.330 ± 0.013>100>588[2]
Respiratory Syncytial Virus A (RSV-A)HEp-2Virus Yield Reduction~0.005->25>5000[1]
Respiratory Syncytial Virus B (RSV-B)HEp-2Virus Yield Reduction~0.008->25>3125[1]
SARS-CoV-2Vero E6Focus Forming Reduction~0.05->25>500[4]
hCoV-OC43HCT-8Cell Viability~0.01->25>2500[4]
hCoV-229EMRC-5Cell Viability~0.005->25>5000[4]
Herpes Simplex Virus 1 (HSV-1)VeroVirus Yield Reduction--234 ± 18.2>2100[7]
Herpes Simplex Virus 2 (HSV-2)VeroVirus Yield Reduction--234 ± 18.2>3000[7]

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Cell Culture and Virus Propagation
  • Cell Lines:

    • MDCK (Madin-Darby Canine Kidney): For influenza virus studies.

    • A549 (Human lung adenocarcinoma): For influenza and RSV studies.

    • Vero E6 (African green monkey kidney): For SARS-CoV-2 and HSV studies.

    • Calu-3 (Human lung adenocarcinoma): For SARS-CoV-2 studies.

    • HEp-2 (Human epidermoid carcinoma): For RSV studies.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.

  • Virus Propagation: Propagate viral stocks in appropriate cell lines. For influenza viruses, supplement the medium with trypsin TPCK.[2] Harvest virus when significant cytopathic effect (CPE) is observed. Titer the virus stock using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Antiviral Activity Assays

This assay is suitable for plaque-forming viruses like influenza.

Plaque_Reduction_Assay_Workflow Seed_Cells 1. Seed cells in 24-well plates Pre_treat 2. Pre-treat with this compound (1h) Seed_Cells->Pre_treat Infect 3. Infect with virus (e.g., 50 PFU/well) Pre_treat->Infect Adsorb 4. Virus adsorption (1h at 37°C) Infect->Adsorb Overlay 5. Overlay with medium containing This compound and 0.7% Avicel Adsorb->Overlay Incubate 6. Incubate for 48-72h Overlay->Incubate Fix_Stain 7. Fix and stain cells (e.g., crystal violet) Incubate->Fix_Stain Count_Plaques 8. Count plaques and calculate EC50 Fix_Stain->Count_Plaques

  • Seed MDCK cells in 24-well plates and grow to confluence.[2]

  • One hour prior to infection, treat the cells with various concentrations of this compound.[2]

  • Infect the cells with approximately 50 plaque-forming units (PFU) per well.[2]

  • Allow the virus to adsorb for 1 hour at 37°C.[2]

  • Remove the inoculum and overlay the cells with medium containing the corresponding concentrations of this compound, 2 µg/mL of trypsin TPCK, and 0.7% Avicel.[2]

  • Incubate for 48-72 hours until plaques are visible.

  • Fix the cells with a solution of 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of plaques and calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90).[5]

This assay measures the reduction in the amount of infectious virus produced.

  • Seed A549 or other appropriate cells in 24-well plates.

  • Treat the cells with different concentrations of this compound for 1 hour before, during, and after infection.[5]

  • Infect the cells at a specific multiplicity of infection (MOI), for example, 0.01 or 1 PFU/cell.[7]

  • After a 2-hour adsorption period at 37°C, wash the cells and add fresh medium containing the respective concentrations of this compound.[7]

  • Incubate for 48 hours or until extensive cytopathic effect is observed in control wells.[7]

  • Harvest the cell supernatants and determine the viral titer by plaque assay or TCID50 assay.[5][7]

  • Calculate the reduction in viral yield compared to untreated controls.

This assay is useful for viruses that do not form clear plaques and relies on immunodetection of viral antigens.

  • Seed Vero E6 cells in 96-well plates.

  • After 24 hours, infect the cells with SARS-CoV-2 and treat with various concentrations of this compound.

  • Incubate for 24 hours.

  • Fix the cells and permeabilize them.

  • Incubate with a primary antibody against a viral protein (e.g., nucleocapsid N protein).[4]

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate to visualize the foci of infected cells.

  • Count the foci and calculate the EC50.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.

  • Seed the relevant cell line in 96-well plates.

  • Treat the cells with a range of this compound concentrations for the same duration as the antiviral assay.

  • Determine the number of viable cells using methods such as the CellTiter-Glo Luminescent Cell Viability Assay or the MTT assay.[4]

  • Calculate the 50% cytotoxic concentration (CC50).

Mechanism of Action Confirmation Assay (Reversal of Antiviral Activity)

This assay confirms that this compound's antiviral activity is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

  • Perform a standard antiviral assay (e.g., VRA) with a fixed, inhibitory concentration of this compound (e.g., 0.3-0.5 µM).

  • In parallel, treat infected cells with the same concentration of this compound in the presence of increasing concentrations of exogenous uridine or orotic acid.[2][4][7]

  • A significant restoration of viral replication in the presence of uridine or orotate confirms that this compound targets the de novo pyrimidine biosynthesis pathway.[2][4][6][7]

Conclusion

This compound is a promising host-targeting antiviral agent with a broad spectrum of activity. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound and other hDHODH inhibitors. The confirmation of its mechanism of action through reversal assays is a critical step in the characterization of this class of compounds. The favorable selectivity indices observed for this compound against various viruses underscore its potential as a candidate for further preclinical and clinical development.[7]

References

Application Notes: Evaluating the Antiviral Activity of Meds433 Using a Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of novel and re-emerging viral pathogens necessitates the rapid development of effective antiviral therapeutics. A fundamental method in virology for quantifying viral infectivity and evaluating the efficacy of antiviral compounds is the plaque reduction assay.[1][2] This document provides a detailed protocol for assessing the antiviral activity of Meds433 , a novel inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH) enzyme, which is critical for the de novo pyrimidine (B1678525) biosynthesis pathway.[3][4][5] By inhibiting hDHODH, this compound depletes the intracellular pyrimidine pool, which is essential for viral genome replication, thereby exerting broad-spectrum antiviral activity against various RNA viruses, including Coronaviruses, Influenza viruses, and Respiratory Syncytial Virus (RSV).[3][5][6][7]

Principle of the Assay

The plaque reduction assay is the gold standard for determining the neutralizing capacity of a compound against a lytic virus.[1][2][8] The principle lies in quantifying the ability of an antiviral agent to inhibit the formation of plaques, which are localized areas of cell death and lysis caused by viral replication in a confluent monolayer of susceptible cells.[1][2]

A fixed amount of virus is incubated with serial dilutions of this compound and then added to the host cells. A semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) is applied to restrict the spread of progeny virions to neighboring cells.[1][2] This ensures that each infectious particle forms a discrete, countable plaque. The number of plaques in the presence of this compound is compared to a virus-only control. The concentration of this compound that reduces the number of plaques by 50% is determined as the half-maximal inhibitory concentration (IC50).[9][10][11]

Mechanism of Action: this compound

This compound is a host-targeting antiviral that inhibits the human hDHODH enzyme, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis.[3][7][12] Viruses are highly dependent on host cell machinery for replication and place a high demand on the nucleotide pool for genome synthesis.[7] By blocking this pathway, this compound effectively starves the virus of essential pyrimidines (uridine and cytidine), thus inhibiting viral replication.[3][5][7] The antiviral activity of this compound can be reversed by the addition of exogenous uridine (B1682114) or orotate, confirming its specific mechanism of action.[3][5]

Meds433_MoA cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP ... UTP_CTP UTP & CTP UMP->UTP_CTP ... Replication Viral RNA Replication UTP_CTP->Replication This compound This compound This compound->Inhibition Inhibits Plaque_Assay_Workflow A 1. Seed Cells (e.g., Vero E6 in 24-well plates) B 2. Incubate (24h to form confluent monolayer) A->B E 5. Infect & Treat (Add virus/Meds433 mixture to cells) B->E C 3. Prepare this compound Dilutions (Serial dilution in infection medium) C->E D 4. Prepare Virus Inoculum (Dilute to ~100 PFU/well) D->E F 6. Adsorption (Incubate for 1h at 37°C) E->F G 7. Add Overlay (Remove inoculum, add semi-solid overlay) F->G H 8. Incubate (2-5 days for plaque formation) G->H I 9. Fix & Stain (Formalin fixation, Crystal Violet stain) H->I J 10. Count Plaques & Analyze (Calculate % inhibition and IC50) I->J

References

Meds433: Application in Coronavirus Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meds433 is a novel and potent small-molecule inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for viral RNA replication. By targeting this host-cell enzyme, this compound presents a promising broad-spectrum antiviral strategy against various human coronaviruses, including SARS-CoV-2.[3][4] The rationale behind this host-targeting approach is to minimize the likelihood of the virus developing resistance, a common challenge with direct-acting antivirals.[5] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in coronavirus replication studies.

Mechanism of Action

This compound inhibits the hDHODH enzyme, which catalyzes the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines.[6] Viruses, being heavily reliant on host cell machinery for replication, require a substantial pool of nucleotides to synthesize their genetic material. By blocking this pathway, this compound effectively depletes the intracellular pyrimidine pool, thereby hindering viral RNA synthesis and subsequent replication.[3][7] The antiviral effect of this compound can be reversed by the addition of exogenous uridine (B1682114) or orotic acid, confirming its specific mechanism of action.[1][5]

Meds433_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis cluster_virus Coronavirus Replication cluster_salvage Salvage Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP ... UTP_CTP UTP & CTP UMP->UTP_CTP ... Viral_RNA Viral RNA Synthesis UTP_CTP->Viral_RNA Required for Progeny_Virions Progeny Virions Viral_RNA->Progeny_Virions This compound This compound This compound->Dihydroorotate Inhibits Uridine_ex Exogenous Uridine Uridine_ex->UMP Bypasses inhibition

Caption: Mechanism of action of this compound in inhibiting coronavirus replication.

Data Presentation

The antiviral activity of this compound against various human coronaviruses has been quantified in several studies. The following table summarizes the key efficacy and cytotoxicity data.

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E6Virus Yield Reduction0.063>25>396[5]
hCoV-OC43HCT-8Focus Forming Assay0.004>10>2500[3]
hCoV-229EMRC-5CPE Reduction0.003>10>3333[3]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.

Experimental Protocols

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by infected cells in the presence of the test compound.

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 (or other target coronavirus)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Infection and Treatment:

    • When cells are confluent, remove the growth medium.

    • Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.01.

    • After a 1-hour adsorption period at 37°C, remove the virus inoculum and wash the cells with PBS.

    • Add the prepared dilutions of this compound to the respective wells. Include a virus-only control (with DMSO) and a cell-only control.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Virus Titration:

    • Harvest the supernatants from each well.

    • Determine the viral titer in the supernatants using a plaque assay or a focus-forming assay on fresh Vero E6 cell monolayers.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of virus inhibition against the log of the drug concentration using a non-linear regression model.

Virus_Yield_Reduction_Workflow A Seed Vero E6 cells in 96-well plates C Infect cells with SARS-CoV-2 (MOI 0.01) A->C B Prepare serial dilutions of this compound D Add this compound dilutions to cells B->D C->D E Incubate for 48 hours D->E F Harvest supernatants E->F G Titer virus by plaque assay F->G H Calculate EC50 G->H

Caption: Workflow for the Virus Yield Reduction Assay.

Immunofluorescence Assay for Viral Protein Expression

This assay visualizes the expression of viral proteins within infected cells to assess the effect of the compound on viral protein synthesis.

Materials:

  • Vero E6 cells

  • SARS-CoV-2

  • This compound

  • Coverslips

  • 24-well plates

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Primary antibody (e.g., anti-SARS-CoV-2 Nucleocapsid protein)

  • Fluorescently labeled secondary antibody

  • DAPI or other nuclear stain

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed Vero E6 cells on coverslips in 24-well plates.

  • Treatment and Infection:

    • Treat the cells with this compound (e.g., at 0.5 µM) for 1 hour prior to infection.[3]

    • Infect the cells with SARS-CoV-2 at an MOI of 0.1.[3]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate with the primary antibody against the viral protein of interest (e.g., anti-N protein) for 1 hour.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

RT-qPCR for Viral RNA Quantification

This protocol is used to quantify the amount of viral RNA in infected cells or in organoid models.

Materials:

  • Infected cells or organoids

  • RNA extraction kit (e.g., Trizol-based)

  • Reverse transcriptase

  • qPCR master mix

  • Primers and probes specific for a viral gene (e.g., SARS-CoV-2 E gene) and a host reference gene (e.g., RNase P).[3]

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Lyse the infected cells or organoids using a lysis buffer (e.g., Trizol).

    • Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or gene-specific primers.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers/probes for the viral and host genes.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the Ct values for the viral and host genes.

    • Normalize the viral RNA levels to the host reference gene using the ΔΔCt method.

Combination Studies

This compound can be used in combination with other antiviral agents to assess potential synergistic effects. For instance, combining this compound with an inhibitor of the pyrimidine salvage pathway, such as dipyridamole (B1670753) (DPY), can enhance its antiviral activity, especially in the presence of exogenous uridine.[3][8]

Combination_Study_Logic cluster_pathways Pyrimidine Synthesis Pathways cluster_outcome Outcome DeNovo De Novo Pathway Pyrimidine_Pool Decreased Pyrimidine Pool Salvage Salvage Pathway This compound This compound This compound->DeNovo Inhibits Synergy Synergistic Effect This compound->Synergy DPY Dipyridamole (DPY) DPY->Salvage Inhibits DPY->Synergy Viral_Replication Inhibition of Viral Replication Pyrimidine_Pool->Viral_Replication Synergy->Pyrimidine_Pool Enhanced

Caption: Logical relationship in combination therapy with this compound and Dipyridamole.

Conclusion

This compound is a valuable research tool for studying the role of the de novo pyrimidine biosynthesis pathway in coronavirus replication. Its potent, broad-spectrum activity makes it a strong candidate for further preclinical and clinical development as a host-targeting antiviral agent. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations into novel therapeutic strategies against coronaviruses.

References

Application Notes and Protocols for Testing Meds433 Efficacy Against Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for evaluating the antiviral efficacy of Meds433 against influenza viruses. This compound is a novel small molecule inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] By targeting this host-cell enzyme, this compound effectively inhibits the replication of a broad range of influenza A and B viruses by limiting the intracellular pool of pyrimidines necessary for viral RNA synthesis.[1][2][3] This document outlines detailed methodologies for in vitro and in vivo studies, data presentation guidelines, and mandatory visualizations to facilitate the assessment of this compound's therapeutic potential.

Introduction

Influenza viruses remain a significant global health threat, necessitating the development of novel antiviral therapeutics with broad efficacy and a high barrier to resistance.[2] Unlike direct-acting antivirals (DAAs) that target viral proteins, host-targeting antivirals (HTAs) like this compound interfere with cellular pathways essential for viral replication.[1][2] This approach is anticipated to have a higher genetic barrier to the emergence of drug-resistant viral strains.[2] this compound specifically inhibits hDHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway, which catalyzes the conversion of dihydroorotate to orotate.[1][2] This inhibition leads to a depletion of the pyrimidine nucleotide pool, which is critical for the synthesis of viral RNA, thereby suppressing viral replication.[2][4] The antiviral effect of this compound can be reversed by the addition of exogenous uridine (B1682114) or orotate, confirming its specific mechanism of action.[1][2][3]

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza Viruses
Virus StrainCell LineAssay TypeEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
A/PR/8/34 (H1N1)MDCKPlaque ReductionDataDataData
A/Victoria/3/75 (H3N2)A549Virus Yield ReductionDataDataData
B/Lee/40MDCKPlaque ReductionDataDataData
Table 2: In Vivo Efficacy of this compound in an Influenza Mouse Model
Treatment GroupVirus Titer (log10 PFU/g lung)Body Weight Loss (%)Survival Rate (%)
Vehicle ControlDataDataData
This compound (X mg/kg)DataDataData
Oseltamivir (Y mg/kg)DataDataData

Mandatory Visualizations

This compound Mechanism of Action

Meds433_Mechanism cluster_host_cell Host Cell cluster_influenza_virus Influenza Virus Dihydroorotate Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP ... UTP_CTP UTP & CTP UMP->UTP_CTP ... Viral_RNA_Synthesis Viral RNA Synthesis UTP_CTP->Viral_RNA_Synthesis UTP_CTP->Viral_RNA_Synthesis Required for hDHODH->Orotate This compound This compound This compound->hDHODH Inhibits Progeny_Virions Progeny Virions Viral_RNA_Synthesis->Progeny_Virions

Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis and viral RNA replication.

Experimental Workflow: In Vitro Efficacy Testing

In_Vitro_Workflow cluster_setup Experiment Setup cluster_infection Infection and Treatment cluster_analysis Data Analysis Seed_Cells Seed MDCK or A549 cells in 24-well plates Pre_treat Pre-treat cells with this compound (1 hour) Seed_Cells->Pre_treat Prepare_this compound Prepare serial dilutions of this compound Prepare_this compound->Pre_treat Infect_Cells Infect cells with Influenza Virus (50 PFU/well) Pre_treat->Infect_Cells Adsorption Virus Adsorption (1 hour at 37°C) Infect_Cells->Adsorption Overlay Add overlay medium containing This compound and 0.7% Avicel Adsorption->Overlay Incubate Incubate for 48 hours Overlay->Incubate Stain Stain with crystal violet Incubate->Stain Count_Plaques Count plaques Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50

References

Application Notes and Protocols: Utilizing Meds433 in Combination with Dipyridamole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meds433 is a potent and selective inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By inhibiting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines required for DNA and RNA synthesis. This mechanism has shown significant therapeutic potential, particularly in antiviral and anticancer applications where rapidly proliferating cells or viruses place a high demand on nucleotide synthesis.

Dipyridamole (B1670753) is a well-established pharmacological agent that inhibits the cellular reuptake of nucleosides, including uridine (B1682114), by blocking equilibrative nucleoside transporters (ENTs). It also exhibits phosphodiesterase inhibitory activity, contributing to its antiplatelet and vasodilatory effects.

The combination of this compound and dipyridamole represents a powerful synergistic strategy. While this compound blocks the de novo synthesis of pyrimidines, cancer cells and virus-infected cells can potentially circumvent this blockade by utilizing the pyrimidine salvage pathway, which imports extracellular nucleosides. Dipyridamole effectively closes this escape route by inhibiting the transporters responsible for uridine uptake. This dual-pathway inhibition leads to a more profound and sustained depletion of intracellular pyrimidines, resulting in enhanced therapeutic efficacy. This synergistic interaction has been demonstrated to induce metabolic lethality in acute myeloid leukemia (AML) and to potently inhibit the replication of various viruses, including SARS-CoV-2 and influenza virus.[1][2][3][4]

These application notes provide a comprehensive overview of the mechanisms of action, synergistic effects, and detailed protocols for studying the combination of this compound and dipyridamole in both virology and oncology research settings.

Mechanism of Action: A Synergistic Dual Blockade

The enhanced efficacy of the this compound and dipyridamole combination stems from the simultaneous inhibition of two distinct pathways essential for pyrimidine availability.

This compound: Targets the de novo pyrimidine synthesis pathway by inhibiting the hDHODH enzyme. This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines.[5]

Dipyridamole: Blocks the pyrimidine salvage pathway by inhibiting equilibrative nucleoside transporters (ENT1 and ENT2), which are responsible for transporting extracellular nucleosides like uridine into the cell.[1]

By combining these two agents, researchers can effectively starve target cells of the necessary pyrimidines for nucleic acid synthesis, leading to cell cycle arrest, apoptosis, or inhibition of viral replication.

cluster_cell Cell cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP Multiple Steps UTP/CTP UTP/CTP UMP->UTP/CTP Nucleic Acid Synthesis Extracellular Uridine Extracellular Uridine Intracellular Uridine Intracellular Uridine Extracellular Uridine->Intracellular Uridine ENT1/2 Intracellular Uridine->UMP Uridine Kinase DNA/RNA DNA/RNA UTP/CTP->DNA/RNA This compound This compound hDHODH hDHODH This compound->hDHODH Inhibits Dipyridamole Dipyridamole ENT1/2 ENT1/2 Dipyridamole->ENT1/2 Inhibits

Figure 1: Synergistic mechanism of this compound and dipyridamole.

Data Presentation

Antiviral Activity

The combination of this compound and dipyridamole has demonstrated synergistic antiviral activity against a range of viruses. The following tables summarize key quantitative data from published studies.

Table 1: Synergistic Anti-Influenza A Virus (IAV) Activity of this compound and Dipyridamole in A549 Cells [5]

Compound(s)ConcentrationViral Titer Reduction (%)Synergy (Combination Index)
This compoundVariesDose-dependent-
DipyridamoleVariesDose-dependent-
This compound + DipyridamoleVariesSignificantly enhanced< 1 (Synergistic)

Table 2: Efficacy of this compound and Dipyridamole Combination Against SARS-CoV-2 in the Presence of Uridine [6]

Cell LineTreatmentUridine Concentration (µM)SARS-CoV-2 Replication Inhibition (%)
Calu-3This compound (0.25 µM)20Reversed
Calu-3This compound (0.25 µM) + Dipyridamole20Restored
Anti-Leukemic Activity

In the context of Acute Myeloid Leukemia (AML), the combination has been shown to induce apoptosis and differentiation, even in the presence of physiological levels of uridine that can otherwise rescue cells from this compound-induced apoptosis.

Table 3: Apoptosis Induction by this compound and Dipyridamole in AML Cell Lines [1][7]

Cell LineThis compound (0.1 µM) Apoptosis (%)This compound (0.1 µM) + Dipyridamole (>0.1 µM) Apoptosis (%)
THP-1ModerateDramatically Increased
MV4-11ModerateDramatically Increased
OCI-AML3LowDramatically Increased

Table 4: Effect of Uridine on this compound-Induced Apoptosis in AML Cell Lines [7]

Cell LineTreatmentUridine Concentration (µM)Apoptosis Rate
THP-1This compound (0.1 µM)1-10Reduced
THP-1This compound (0.1 µM) + Dipyridamole1-10Largely Preserved
MV4-11This compound (0.1 µM)1-10Reduced
MV4-11This compound (0.1 µM) + Dipyridamole1-10Largely Preserved
OCI-AML3This compound (0.1 µM)1-10Reduced
OCI-AML3This compound (0.1 µM) + Dipyridamole1-10Largely Preserved

Experimental Protocols

Protocol 1: In Vitro Antiviral Assay (Virus Yield Reduction Assay)

This protocol is designed to assess the synergistic antiviral activity of this compound and dipyridamole against a chosen virus (e.g., Influenza A Virus or SARS-CoV-2).

Seed Cells 1. Seed susceptible cells (e.g., A549, Calu-3) in 24-well plates. Pre-treat with Compounds 2. Pre-treat cells with This compound, Dipyridamole, or combination for 1h. Seed Cells->Pre-treat with Compounds Infect with Virus 3. Infect cells with virus at a defined MOI. Pre-treat with Compounds->Infect with Virus Incubate 4. Incubate for 24-48h in the presence of compounds. Infect with Virus->Incubate Harvest Supernatant 5. Collect cell culture supernatant. Incubate->Harvest Supernatant Quantify Viral Titer 6. Determine viral titer by plaque assay or TCID50. Harvest Supernatant->Quantify Viral Titer

Figure 2: Workflow for Virus Yield Reduction Assay.

Materials:

  • Susceptible host cell line (e.g., A549 for IAV, Calu-3 for SARS-CoV-2)

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • Dipyridamole stock solution (in DMSO)

  • 96-well or 24-well cell culture plates

  • Sterile PBS

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and dipyridamole in cell culture medium. For combination experiments, prepare a matrix of concentrations for both compounds. Include a vehicle control (DMSO) at the highest concentration used.

  • Pre-treatment:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add the medium containing the compounds (or vehicle control) to the respective wells.

    • Incubate for 1 hour at 37°C.[6]

  • Infection:

    • Prepare the virus inoculum at the desired multiplicity of infection (MOI) in a small volume of serum-free medium.

    • Aspirate the compound-containing medium and add the virus inoculum to each well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Incubation:

    • After the adsorption period, aspirate the inoculum and add back the fresh medium containing the respective concentrations of this compound, dipyridamole, or their combination.

    • Incubate the plates for 24-48 hours at 37°C.[5][6]

  • Harvesting:

    • At the end of the incubation period, collect the cell culture supernatants.

  • Quantification of Viral Titer:

    • Determine the viral titer in the harvested supernatants using a standard plaque assay or TCID50 assay on a fresh monolayer of susceptible cells.

  • Data Analysis:

    • Calculate the percentage of viral yield reduction compared to the vehicle control.

    • For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[5]

Protocol 2: Apoptosis Assay in AML Cells by Flow Cytometry

This protocol details the measurement of apoptosis in AML cell lines (e.g., THP-1, MV4-11) treated with this compound and dipyridamole using an Annexin V-FITC and Propidium Iodide (PI) staining kit.

Treat Cells 1. Treat AML cells with This compound, Dipyridamole, or combination for 3 days. Harvest and Wash 2. Harvest cells and wash with cold PBS. Treat Cells->Harvest and Wash Stain with Annexin V/PI 3. Resuspend in Annexin V -binding buffer and add Annexin V-FITC and PI. Harvest and Wash->Stain with Annexin V/PI Acquire on Flow Cytometer 4. Incubate in the dark, then acquire data on a flow cytometer. Stain with Annexin V/PI->Acquire on Flow Cytometer Analyze Data 5. Quantify live, early apoptotic, late apoptotic, and necrotic cells. Acquire on Flow Cytometer->Analyze Data

Figure 3: Workflow for Apoptosis Assay.

Materials:

  • AML cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound stock solution (in DMSO)

  • Dipyridamole stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Sterile PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed AML cells in a culture flask or plate at an appropriate density.

    • Treat the cells with the desired concentrations of this compound, dipyridamole, their combination, or a vehicle control (DMSO).

    • Incubate for 3 days at 37°C.[2]

  • Cell Harvesting:

    • Collect the cells by centrifugation.

    • Wash the cells twice with cold sterile PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V-binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Acquisition:

    • Add 400 µL of 1X Annexin V-binding buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour of staining.

  • Data Analysis:

    • Use appropriate software (e.g., Kaluza) to analyze the flow cytometry data.[2]

    • Gate the cell populations to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Protocol 3: Differentiation Assay in AML Cells by Flow Cytometry

This protocol is used to assess the induction of myeloid differentiation in AML cell lines by measuring the expression of cell surface markers such as CD11b or CD14.

Materials:

  • AML cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound stock solution (in DMSO)

  • Dipyridamole stock solution (in DMSO)

  • Fluorochrome-conjugated monoclonal antibody against a differentiation marker (e.g., APC-conjugated anti-CD11b or anti-CD14)

  • Isotype control antibody

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat AML cells with this compound, dipyridamole, their combination, or a vehicle control as described in the apoptosis assay. Note: Differentiation may be assessed at an earlier time point (e.g., 2 days) if the apoptotic rate at later time points is too high.[7]

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation and wash once with FACS buffer.

    • Resuspend the cells in FACS buffer.

    • Aliquot approximately 1 x 10^5 cells per flow cytometry tube.

    • Add the fluorochrome-conjugated antibody (and isotype control in a separate tube) at the manufacturer's recommended concentration.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Flow Cytometry Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Analyze the data to determine the percentage of cells expressing the differentiation marker (e.g., CD11b-positive or CD14-positive cells) and the mean fluorescence intensity (MFI).

Conclusion

The combination of this compound and dipyridamole offers a promising therapeutic strategy by simultaneously targeting two key pathways of pyrimidine metabolism. This dual blockade leads to a potent synergistic effect, enhancing the efficacy of this compound in both antiviral and anticancer applications. The protocols provided herein offer a framework for researchers to investigate and quantify this synergy in their own experimental systems. Careful optimization of concentrations and timing will be crucial for maximizing the therapeutic potential of this combination.

References

Application Notes and Protocols for Testing Meds433 Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meds433 is a potent, host-targeting antiviral agent that inhibits the human dihydroorotate (B8406146) dehydrogenase (hDHODH) enzyme.[1][2][3] This enzyme is crucial for the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the replication of a broad range of viruses. By depleting the intracellular pyrimidine pool, this compound effectively hinders viral genome replication and protein synthesis.[3][4][5] These application notes provide detailed protocols for utilizing various cell culture models to assess the antiviral efficacy of this compound against several key respiratory viruses.

Mechanism of Action of this compound:

This compound acts by inhibiting the hDHODH enzyme, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines.[1][3][5] This inhibition leads to a depletion of the pyrimidine nucleotide pool available for viral RNA and DNA synthesis, thereby halting viral replication.[4][5] The host-targeting nature of this compound suggests a high barrier to the development of viral resistance.[3]

Data Presentation

Table 1: Summary of Cell Culture Models for this compound Antiviral Testing

VirusRecommended Cell Line(s)Seeding Density (cells/well)Recommended Assay(s)
SARS-CoV-2 Vero E61.0 x 10^4 (96-well)Plaque Reduction Assay, Virus Yield Reduction Assay (RT-qPCR), Immunofluorescence
Calu-35.0 x 10^4 (12-well)Plaque Reduction Assay, Virus Yield Reduction Assay (RT-qPCR), Immunofluorescence
Influenza A/B MDCK3.0 x 10^5 (12-well)Plaque Reduction Assay, Virus Yield Reduction Assay (TCID50)
A5494.0 x 10^4 (24-well)Virus Yield Reduction Assay (RT-qPCR), Immunoblotting
RSV HEp-21.75 x 10^4 (96-well)Plaque Reduction Assay, Virus Yield Reduction Assay (RT-qPCR)
A5491.0 x 10^5 (24-well)Virus Yield Reduction Assay (RT-qPCR), Immunofluorescence

Table 2: Antiviral Activity of this compound Against Various Viruses

VirusCell LineIC50 (nM)Assay Type
SARS-CoV-2 Vero E6Low nanomolar rangePlaque Reduction Assay
hCoV-OC43 -Low nanomolar range-
hCoV-229E -Low nanomolar range-
Influenza A MDCKPotent activityPlaque Reduction Assay
Influenza B MDCKPotent activityPlaque Reduction Assay
RSV-A HEp-2One-digit nanomolar rangePlaque Reduction Assay
RSV-B HEp-2One-digit nanomolar rangePlaque Reduction Assay

Note: Specific IC50 values may vary depending on experimental conditions.

Experimental Protocols

General Cell Culture and Virus Propagation
  • Cell Lines: Maintain Vero E6, Calu-3, MDCK, A549, and HEp-2 cells in appropriate media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Virus Stocks: Propagate virus stocks in susceptible cell lines and titrate using plaque assay or TCID50 assay to determine the infectious virus titer (PFU/mL or TCID50/mL). Store aliquots at -80°C.

Plaque Reduction Assay (PRA)

This assay measures the ability of a compound to reduce the number of viral plaques.

  • Cell Seeding: Seed target cells in 12- or 24-well plates at a density that will result in a confluent monolayer on the day of infection (refer to Table 1).

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (serum-free medium).

  • Infection: When cells are confluent, aspirate the growth medium and wash with PBS. Infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., 0.01 MOI for SARS-CoV-2 in Vero E6 cells) for 1 hour at 37°C.

  • Treatment: After virus adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.5% agarose (B213101) or Avicel) containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for 2-5 days, depending on the virus and cell line, until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

  • Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the IC50 value using appropriate software.

Virus Yield Reduction Assay (VYRA)

This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.

  • Cell Seeding and Infection: Follow steps 1 and 3 of the Plaque Reduction Assay protocol.

  • Treatment: After virus adsorption, remove the inoculum and add fresh infection medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C for 24-72 hours.

  • Supernatant Collection: Harvest the cell culture supernatant at the end of the incubation period.

  • Quantification: Determine the viral titer in the supernatant using either a plaque assay or a TCID50 assay. Alternatively, quantify viral RNA using RT-qPCR.

  • Analysis: Calculate the reduction in viral yield compared to the untreated control and determine the IC50 value.

Immunofluorescence Assay for Viral Protein Expression

This assay visualizes the expression of viral proteins within infected cells.

  • Cell Seeding: Seed cells on coverslips in 24-well plates.

  • Infection and Treatment: Infect cells with the virus at a specific MOI and treat with this compound as described for the VYRA.

  • Fixation and Permeabilization: At a specific time point post-infection (e.g., 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with a primary antibody specific for a viral protein (e.g., nucleocapsid protein). Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the percentage of infected cells.

Real-Time Quantitative PCR (RT-qPCR) for Viral Genome Quantification

This method quantifies the amount of viral RNA in cell culture supernatants or cell lysates.

  • RNA Extraction: Extract viral RNA from samples using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • qPCR: Perform quantitative PCR using a qPCR instrument, specific primers and probe for the target viral gene, and a suitable qPCR master mix.

  • Analysis: Quantify the viral RNA copy number by comparing the Ct values to a standard curve of known concentrations.

Advanced Cell Culture Models

Human Kidney Organoids for SARS-CoV-2 Testing

Human kidney organoids derived from pluripotent stem cells provide a more physiologically relevant model for studying SARS-CoV-2 infection.[1][6]

  • Organoid Culture: Generate and maintain kidney organoids according to established protocols.[7][8][9]

  • Infection: Infect mature organoids with SARS-CoV-2.

  • Treatment: Treat the infected organoids with this compound.

  • Analysis: Assess antiviral activity by measuring viral RNA levels via RT-qPCR or by immunofluorescence staining of viral proteins in organoid sections.[7][8][9]

Primary Human Small Airway Epithelial Cells (hSAECs) for RSV Testing

hSAECs cultured at an air-liquid interface (ALI) form a differentiated epithelium that mimics the in vivo respiratory tract.[4]

  • Cell Culture: Culture primary hSAECs on transwell inserts to establish a differentiated ALI culture.[10]

  • Infection: Infect the apical side of the differentiated cultures with RSV.

  • Treatment: Add this compound to the basolateral medium.

  • Analysis: Measure viral replication by titrating the apical washes or by quantifying viral RNA.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Vero E6, MDCK, HEp-2) Infection Infect Cells with Virus (Specific MOI) Cell_Culture->Infection Virus_Propagation Virus Propagation & Titration Virus_Propagation->Infection Meds433_Prep This compound Stock Preparation Treatment Treat with this compound (Serial Dilutions) Meds433_Prep->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation PRA Plaque Reduction Assay Incubation->PRA VYRA Virus Yield Reduction Assay Incubation->VYRA IF Immunofluorescence Incubation->IF qPCR RT-qPCR Incubation->qPCR IC50 IC50 Determination PRA->IC50 VYRA->IC50

Caption: General workflow for testing the antiviral activity of this compound.

Meds433_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidines UTP, CTP UMP->Pyrimidines Viral_Replication Viral RNA/DNA Synthesis & Replication Pyrimidines->Viral_Replication This compound This compound This compound->hDHODH hDHODH->Orotate Inhibition Inhibition

Caption: Mechanism of action of this compound via inhibition of hDHODH.

RSV_Infection_and_Meds433_Interferon_Induction cluster_ifn Interferon Response RSV RSV Infection Cell Host Cell RSV->Cell IFN_Secretion IFN-β & IFN-λ1 Secretion Cell->IFN_Secretion Stimulates This compound This compound This compound->Cell ISG_Expression ISG Expression (IFI6, IFITM1, IRF7) IFN_Secretion->ISG_Expression Induces Antiviral_State Antiviral State ISG_Expression->Antiviral_State Antiviral_State->RSV Inhibits Replication

Caption: this compound stimulates interferon response to inhibit RSV replication.

References

Determining the EC50 of Meds433 for Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the 50% effective concentration (EC50) of Meds433 against Respiratory Syncytial Virus (RSV). This compound is a novel and potent host-targeting antiviral agent that has shown significant promise in inhibiting the replication of RSV.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals.[1][2] The development of effective antiviral therapies is a critical unmet medical need. This compound is a small molecule inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][3] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for viral RNA synthesis, thereby suppressing viral replication.[1] Additionally, this compound has been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), contributing to its overall anti-RSV activity.[1][3]

Data Presentation

This compound exhibits potent antiviral activity against both RSV-A and RSV-B subtypes in the low nanomolar range.[1][3] The following table summarizes the quantitative data for the antiviral activity and cytotoxicity of this compound.

Compound Virus Strain Cell Line EC50 (nM) *CC50 (µM) Selectivity Index (SI = CC50/EC50)
This compoundRSV-AHEp-2~5.0>20>4000
This compoundRSV-BHEp-2~7.5>20>2667

*EC50 values are reported to be in the "one-digit nanomolar range"[1][3]. The values presented here are illustrative examples within that range. The 50% cytotoxic concentration (CC50) was determined to be greater than 20 µM in HEp-2 cells.

Experimental Protocols

Plaque Reduction Assay for Determining EC50

This protocol describes the determination of the antiviral activity of this compound against RSV using a plaque reduction assay.

Materials:

  • HEp-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • RSV (strain A or B)

  • This compound

  • Methylcellulose (B11928114) overlay medium

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM.

  • Infection: When cells are confluent, aspirate the growth medium. Infect the cells with RSV at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the serially diluted this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: Overlay the cells with methylcellulose medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., 10% formalin). Stain the cells with 0.5% crystal violet solution. Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

MTS Assay for Determining Cytotoxicity (CC50)

This protocol describes the determination of the cytotoxicity of this compound using an MTS-based cell viability assay.

Materials:

  • HEp-2 cells

  • DMEM with 10% FBS

  • This compound

  • MTS reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the cell-only control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Meds433_Mechanism_of_Action cluster_host_cell Host Cell This compound This compound hDHODH hDHODH This compound->hDHODH Inhibits ISGs Interferon-Stimulated Genes (ISGs) Induction This compound->ISGs Induces DeNovo De Novo Pyrimidine Biosynthesis Pyrimidines Pyrimidines (UTP, CTP) DeNovo->Pyrimidines RSV_RNA_Synth RSV RNA Synthesis Pyrimidines->RSV_RNA_Synth Required for RSV_Replication RSV Replication RSV_RNA_Synth->RSV_Replication Antiviral_Proteins Antiviral Proteins ISGs->Antiviral_Proteins Antiviral_Proteins->RSV_Replication Inhibits EC50_Determination_Workflow cluster_workflow Experimental Workflow A Seed HEp-2 cells in 6-well plates B Infect cells with RSV A->B C Treat with serial dilutions of this compound B->C D Overlay with methylcellulose C->D E Incubate for 3-5 days D->E F Fix and stain plaques with crystal violet E->F G Count plaques and calculate % inhibition F->G H Determine EC50 using dose-response curve G->H Dual_Antiviral_Mechanism cluster_direct Direct Antiviral Effect cluster_indirect Host-Mediated Antiviral Effect This compound This compound Inhibition Inhibition of hDHODH This compound->Inhibition Induction Induction of ISGs This compound->Induction Depletion Pyrimidine Depletion Inhibition->Depletion Suppression Suppression of Viral RNA Synthesis Depletion->Suppression RSV_Inhibition Overall RSV Inhibition Suppression->RSV_Inhibition Expression Expression of Antiviral Proteins Induction->Expression Inhibition_Replication Inhibition of Viral Replication Expression->Inhibition_Replication Inhibition_Replication->RSV_Inhibition

References

Meds433 Treatment Protocol for AML Cell Lines: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Meds433 is a novel and potent small molecule inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Inhibition of DHODH by this compound leads to depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis. This pyrimidine starvation has been shown to induce a dual effect in acute myeloid leukemia (AML) cell lines: the induction of apoptosis (programmed cell death) and cellular differentiation.[1][3] Notably, the pro-apoptotic effect of this compound appears to be, at least in part, independent of its differentiation-inducing activity.[1][3] this compound has demonstrated efficacy at concentrations approximately one log lower than the first-generation DHODH inhibitor, brequinar.[1] The on-target activity of this compound is confirmed by the observation that its cytotoxic effects can be rescued by the addition of exogenous uridine, a downstream product of the DHODH-mediated reaction.[1][4] Furthermore, the anti-leukemic activity of this compound can be significantly enhanced through synergistic combination with dipyridamole (B1670753), an inhibitor of the pyrimidine salvage pathway.[5][6]

These application notes provide detailed protocols for the treatment of various AML cell lines with this compound, including methods for assessing cell viability, apoptosis, and differentiation.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueReference
hDHODH IC50 1.2 nM[7]
THP-1 EC50 (Differentiation) 74 nM[3]
Table 2: Apoptosis Induction by this compound in AML Cell Lines
Cell LineThis compound Conc. (µM)Treatment DurationApoptosis Rate (%)Reference
THP-1 0.13 days~40%[4]
U937 0.13 days~50%[2]
NB4 0.13 days~60%[8]
OCI-AML3 13 days~20%[8]
OCI-AML3 16 days~40%[9]
MV4-11 13 days~25%[8]
MV4-11 16 days~50%[9]
Table 3: Synergistic Apoptosis with this compound and Dipyridamole (3-day treatment)
Cell LineThis compound (µM)Dipyridamole (µM)Apoptosis Rate (%)Reference
THP-1 0.11>80%[4]
MV4-11 0.11~70%[4]
OCI-AML3 0.11~60%[4]

Signaling Pathway and Experimental Workflow

Meds433_Mechanism_of_Action This compound Mechanism of Action in AML This compound This compound DHODH DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Inhibition DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes PyrimidinePool Intracellular Pyrimidine Pool DeNovo->PyrimidinePool Contributes to DNA_RNA DNA & RNA Synthesis PyrimidinePool->DNA_RNA Required for Proliferation Cell Proliferation PyrimidinePool->Proliferation Depletion inhibits Apoptosis Apoptosis PyrimidinePool->Apoptosis Depletion induces Differentiation Differentiation PyrimidinePool->Differentiation Depletion induces Salvage Pyrimidine Salvage Pathway Salvage->PyrimidinePool Contributes to Dipyridamole Dipyridamole Dipyridamole->Salvage Inhibition DNA_RNA->Proliferation Drives

Caption: this compound inhibits DHODH, leading to pyrimidine depletion and subsequent apoptosis and differentiation in AML cells.

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture AML Cell Culture (THP-1, U937, etc.) Treatment Treat cells with this compound (± Dipyridamole) CellCulture->Treatment Meds433Prep This compound Stock Solution Preparation Meds433Prep->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Differentiation Differentiation Assay (CD14/CD11b Staining) Treatment->Differentiation WesternBlot Western Blot (Cleaved Caspase-3) Treatment->WesternBlot DataInterpretation Data Interpretation and Visualization Viability->DataInterpretation FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry Differentiation->FlowCytometry WesternBlot->DataInterpretation FlowCytometry->DataInterpretation

Caption: Workflow for evaluating the effects of this compound on AML cell lines.

Experimental Protocols

Cell Culture

a. THP-1 (Acute Monocytic Leukemia)

  • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 0.05 mM β-mercaptoethanol.[10]

  • Culture Conditions: 37°C, 5% CO2.

  • Subculturing: Maintain cell density between 1x10^5 and 1x10^6 cells/mL.[10] Split cultures 1:2 to 1:4 every 2-3 days.[10]

b. U937 (Histiocytic Lymphoma)

  • Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.[11]

  • Culture Conditions: 37°C, 5% CO2.

  • Subculturing: Maintain cell density between 1x10^5 and 2x10^6 cells/mL.[12]

c. OCI-AML3 (Acute Myeloid Leukemia)

  • Medium: RPMI-1640 or Alpha-MEM supplemented with 10-20% FBS, 1% Penicillin/Streptomycin.[13][14]

  • Culture Conditions: 37°C, 5% CO2.

  • Subculturing: Maintain cell density as recommended by the supplier.

d. NB4 (Acute Promyelocytic Leukemia)

  • Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.[15]

  • Culture Conditions: 37°C, 5% CO2.

  • Subculturing: Maintain cell density as recommended by the supplier.

e. MV4-11 (Biphenotypic B-myelomonocytic Leukemia)

  • Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

  • Subculturing: Maintain cell density between 1x10^5 and 1x10^6 cells/mL.[16]

Preparation of this compound Stock Solution
  • This compound is typically solubilized in Dimethyl Sulfoxide (DMSO).

  • Prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[3]

This compound Treatment
  • Seed the AML cell lines in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.

  • Allow the cells to adhere or stabilize for 24 hours before adding the compound.

  • Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).

  • For combination studies, add dipyridamole at the desired concentration (e.g., 1 µM) along with this compound.[4]

  • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Incubate the cells for the desired duration (e.g., 3 to 6 days).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Harvest the cells, including any floating cells from the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cells once with cold 1X Phosphate Buffered Saline (PBS).

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1x10^6 cells/mL.

  • Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour of staining.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Differentiation Assay (CD14/CD11b Staining)
  • Harvest the treated cells as described for the apoptosis assay.

  • Wash the cells with a suitable staining buffer (e.g., PBS with 2% FBS).

  • Resuspend the cells in the staining buffer.

  • Add fluorochrome-conjugated antibodies against monocytic differentiation markers, such as anti-CD14 and/or anti-CD11b, at the manufacturer's recommended concentration.

  • Incubate the cells in the dark on ice for 30 minutes.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in staining buffer for analysis.

  • Analyze the samples by flow cytometry to quantify the percentage of cells expressing the differentiation markers.

Western Blot for Cleaved Caspase-3
  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 12-15%).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot and perform densitometry analysis, normalizing to a loading control such as β-actin or GAPDH.

References

Synergistic Antiviral Effects of Meds433 with N4-hydroxycytidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant viral strains and the limited availability of broad-spectrum antiviral agents necessitate the exploration of novel therapeutic strategies. Combination therapy, utilizing drugs with different mechanisms of action, presents a promising approach to enhance antiviral efficacy and reduce the likelihood of resistance. This document details the synergistic antiviral effects observed with the combination of Meds433, a novel inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), and N4-hydroxycytidine (NHC), a ribonucleoside analog.

This compound targets a crucial host cell enzyme, hDHODH, which is essential for the de novo biosynthesis of pyrimidines.[1][2][3][4][5] By inhibiting this pathway, this compound depletes the intracellular pool of pyrimidine (B1678525) nucleotides, which are vital for viral RNA synthesis. NHC, on the other hand, is a direct-acting antiviral.[2][6] Following its intracellular conversion to the active 5'-triphosphate form, NHC is incorporated into newly synthesized viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[7][8][9][10] This incorporation leads to an accumulation of mutations in the viral genome, a process termed "viral error catastrophe," ultimately resulting in non-viable viral progeny.[7][8]

The synergistic interaction between this compound and NHC is predicated on their complementary mechanisms of action. By reducing the intracellular concentration of natural pyrimidines, this compound is hypothesized to increase the probability of the viral RdRp incorporating the NHC analog, thereby potentiating its mutagenic and antiviral effects.[2][11] These application notes provide quantitative data from combination studies against influenza A virus and detailed protocols for key experimental assays to facilitate further research and development in this area.

Data Presentation

The synergistic antiviral activity of this compound and N4-hydroxycytidine (NHC) has been quantitatively evaluated against Influenza A Virus (IAV) in A549 cells. The 50% effective concentration (EC50) for each compound alone and in combination was determined, and the Combination Index (CI) was calculated to assess the nature of the interaction.

Compound(s)EC50 (µM)Combination Index (CI)Interaction
This compoundNot explicitly stated, but used in combination at fractions of its EC50--
N4-hydroxycytidine (NHC)0.332 ± 0.011--
This compound + NHC0.124 ± 0.011 (for NHC in combination)< 0.9Synergy

Table 1: Synergistic Antiviral Activity of this compound and NHC against Influenza A Virus. Data sourced from a study where A549 cells were treated with the compounds before and during IAV infection.[2][4] The EC50 of NHC was significantly reduced in the presence of this compound, and the calculated CI values were less than 0.9, indicating a synergistic interaction.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Synergy_Mechanism cluster_host Host Cell cluster_virus Virus Replication De novo Pyrimidine Biosynthesis De novo Pyrimidine Biosynthesis hDHODH hDHODH De novo Pyrimidine Biosynthesis->hDHODH rate-limiting step Pyrimidine Pool (UTP, CTP) Pyrimidine Pool (UTP, CTP) hDHODH->Pyrimidine Pool (UTP, CTP) RdRp RdRp Pyrimidine Pool (UTP, CTP)->RdRp Natural Substrates Viral RNA Viral RNA Viral RNA->RdRp Template Nascent Viral RNA Nascent Viral RNA RdRp->Nascent Viral RNA Replication RdRp->Nascent Viral RNA Incorporates NHC-TP (Error Catastrophe) This compound This compound This compound->hDHODH Inhibits NHC NHC NHC_TP NHC-TP NHC->NHC_TP Phosphorylation NHC_TP->RdRp Competes with CTP

Caption: Mechanism of synergistic antiviral action.

Experimental_Workflow cluster_assays Experimental Assays cluster_endpoints Endpoint Analysis A Cell Seeding (e.g., A549 cells) B Compound Treatment (this compound, NHC, Combination) A->B C Virus Infection (e.g., Influenza A Virus) B->C D Incubation C->D E1 Virus Yield Reduction Assay (VRA) - Supernatant collection - Plaque assay on MDCK cells D->E1 E2 Cell Viability Assay (e.g., MTT or CellTiter-Glo) - Determine Cytotoxicity (CC50) D->E2 F Data Analysis - Calculate EC50 - Determine Combination Index (CI) E1->F E2->F

Caption: General experimental workflow for synergy studies.

Experimental Protocols

Cell Viability (Cytotoxicity) Assay

Objective: To determine the cytotoxicity (CC50) of this compound and NHC on the host cells used for antiviral assays.

Materials:

  • Host cells (e.g., A549 cells)

  • Complete culture medium

  • 96-well microtiter plates

  • This compound and NHC stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Microplate reader (spectrophotometer or luminometer)

Protocol (MTT Assay): [1][2][5]

  • Seed A549 cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound or NHC. Include untreated cell controls.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using a dose-response curve.

Virus Yield Reduction Assay (VRA)

Objective: To quantify the amount of infectious virus produced in the presence of antiviral compounds.[12][13][14][15]

Materials:

  • A549 cells

  • MDCK cells (for plaque assay)

  • Influenza A Virus (IAV) stock

  • Complete and serum-free culture media

  • This compound and NHC

  • 24-well plates

  • Avicel or other overlay medium

  • Crystal violet staining solution

Protocol:

  • Seed A549 cells in 24-well plates and grow to confluence.

  • Treat the cells with various concentrations of this compound, NHC, or their combination for 1 hour prior to infection.[2]

  • Infect the cells with IAV at a specified multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the respective compounds.

  • Incubate the plates for 48 hours at 37°C.[2]

  • Collect the culture supernatants, which contain the progeny virus.

  • Perform a plaque assay to titrate the infectious virus in the supernatants: a. Seed MDCK cells in 6-well plates and grow to confluence. b. Prepare serial 10-fold dilutions of the collected supernatants. c. Infect the MDCK cell monolayers with the virus dilutions for 1 hour. d. Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel) to restrict virus spread. e. Incubate for 2-3 days until plaques are visible. f. Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each treatment condition.

  • Determine the EC50 value, the compound concentration that reduces the virus yield by 50%, by plotting the percentage of virus reduction against the compound concentration.

Checkerboard Synergy Assay

Objective: To systematically evaluate the interaction between this compound and NHC.[16][17][18]

Protocol:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (columns) and serial dilutions of NHC along the y-axis (rows). This creates a matrix of concentration combinations.

  • Include wells with dilutions of each drug alone to determine their individual EC50 values under the assay conditions.

  • Seed A549 cells in the prepared plate.

  • Infect the cells with IAV.

  • After the incubation period, quantify the viral replication in each well, for example, by performing a virus yield reduction assay for each well's supernatant or by using a cell-based assay that measures virus-induced cytopathic effect (CPE).

  • The data is then analyzed to determine the Fractional Inhibitory Concentration (FIC) for each compound in the combination.

Data Analysis and Combination Index (CI) Calculation

Objective: To quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism).

The Combination Index (CI) is calculated using the Chou-Talalay method, often with the aid of software like CompuSyn.[8][10][11]

Calculation: The CI is calculated based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone, respectively, that are required to produce a certain effect (e.g., 50% inhibition).

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

Interpretation of CI Values:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The data from the checkerboard assay is entered into the CompuSyn software, which generates CI values at different effect levels (e.g., EC50, EC75, EC90) and provides a quantitative measure of the synergy.

Conclusion

The combination of this compound and N4-hydroxycytidine demonstrates a potent synergistic antiviral effect, primarily against RNA viruses like influenza. This synergy arises from the dual-action mechanism targeting both a crucial host metabolic pathway and the viral replication machinery. The provided protocols offer a framework for researchers to further investigate this and other drug combinations, which could lead to the development of more effective and robust antiviral therapies. The use of quantitative measures such as the Combination Index is crucial for accurately characterizing these interactions and guiding preclinical and clinical development.

References

Application Notes and Protocols for Time-of-Addition Experiments with Meds433 in Viral Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meds433 is a novel and potent host-targeting antiviral agent that inhibits the human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] By blocking this pathway, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of viral RNA and DNA. This mechanism of action confers broad-spectrum antiviral activity against a range of viruses, including influenza viruses, respiratory syncytial virus (RSV), human coronaviruses (including SARS-CoV-2), and herpes simplex viruses (HSV).[4][3][5] Time-of-addition experiments are crucial for elucidating the specific stage of the viral life cycle that is inhibited by an antiviral compound. For this compound, these experiments have consistently demonstrated that its antiviral activity occurs at a post-entry stage, consistent with its mechanism of targeting viral genome replication.[6][7]

This document provides detailed application notes and protocols for conducting time-of-addition experiments with this compound to characterize its antiviral activity.

Mechanism of Action of this compound

This compound targets the host cellular enzyme hDHODH, which catalyzes the conversion of dihydroorotate to orotate (B1227488), a rate-limiting step in the de novo synthesis of pyrimidines.[6][8] Viruses are highly dependent on host cell metabolism for their replication and place a high demand on nucleotide pools for the synthesis of their genetic material. By inhibiting hDHODH, this compound reduces the availability of pyrimidines, thereby hindering viral genome replication.[1] The antiviral effect of this compound can be reversed by the addition of exogenous uridine (B1682114) or orotate, which replenishes the pyrimidine pool through the salvage pathway, confirming the specificity of its target.[2][4][3]

In addition to its primary mechanism, studies on RSV have revealed that this compound can also induce the expression of interferon-stimulated genes (ISGs), such as IFI6, IFITM1, and IRF7, through the secretion of IFN-β and IFN-λ1.[1][9] This suggests a dual antiviral mechanism involving both the restriction of essential building blocks for viral replication and the stimulation of the innate immune response.

Data Presentation

The following tables summarize the quantitative data from representative time-of-addition experiments with this compound against different viruses.

Table 1: Time-of-Addition Experiment with this compound against Influenza A Virus (IAV)

Treatment ConditionThis compound Concentration (µM)Virus Titer (PFU/mL)Fold Reduction vs. Control
Mock (Uninfected)-0-
IAV Control (DMSO)-1.5 x 10^61
Pre-treatment (-2 to -1 h)0.51.2 x 10^61.25
Co-treatment (-1 to 0 h)0.51.0 x 10^61.5
Post-treatment (0 to 48 h)0.52.0 x 10^3750
Full-treatment (-2 to 48 h)0.51.5 x 10^31000

Data adapted from studies on IAV-infected MDCK cells.[6]

Table 2: Time-of-Addition Experiment with this compound against SARS-CoV-2

Treatment ConditionThis compound Concentration (µM)Virus Titer (PFU/mL)Percent Inhibition
SARS-CoV-2 Control (DMSO)-5.0 x 10^50%
Pre-treatment (-2 to -1 h)0.54.8 x 10^54%
Co-treatment (-1 to 0 h)0.54.5 x 10^510%
Post-treatment (0 to 48 h)0.51.0 x 10^2>99.9%

Data adapted from studies on SARS-CoV-2-infected Vero E6 cells.[7]

Experimental Protocols

Protocol 1: General Time-of-Addition Assay

This protocol is a general guideline and can be adapted for different viruses and cell lines.

Materials:

  • Host cells permissive to the virus of interest (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • DMSO (vehicle control)

  • Multi-well cell culture plates (e.g., 24-well or 12-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Time-of-Addition Conditions:

    • Full Treatment: Add this compound (at the desired final concentration) to the cell culture medium 2 hours prior to infection and keep it present throughout the experiment.

    • Pre-treatment: Add this compound 2 hours prior to infection. At the time of infection, remove the medium containing the compound, wash the cells with PBS, and add fresh medium without the compound.

    • Co-treatment: Add this compound only during the virus adsorption period (typically 1 hour). After adsorption, remove the inoculum containing the compound, wash the cells, and add fresh medium.

    • Post-treatment: Add this compound to the culture medium immediately after the virus adsorption period.

    • Virus Control: Treat cells with an equivalent concentration of DMSO at the same time points as the "Full Treatment" group.

    • Mock Control: Treat cells with DMSO but do not infect with the virus.

  • Infection:

    • Prepare the virus inoculum in serum-free medium to achieve the desired multiplicity of infection (MOI).

    • For all conditions except mock, remove the culture medium and inoculate the cells with the virus.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Post-Infection:

    • After the adsorption period, remove the inoculum and wash the cells three times with PBS to remove unbound virus.

    • Add fresh culture medium (with or without this compound according to the experimental design) to each well.

  • Incubation: Incubate the plates for 24-72 hours, depending on the replication kinetics of the virus.

  • Quantification of Viral Titer:

    • Harvest the cell culture supernatants at the end of the incubation period.

    • Determine the viral titer in the supernatants using a standard method such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

Protocol 2: Uridine/Orotate Rescue Assay

This protocol is used to confirm that the antiviral activity of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

Materials:

  • Same as Protocol 1

  • Uridine stock solution

  • Orotic acid stock solution

Procedure:

  • Follow the steps for the "Post-treatment" condition in Protocol 1.

  • In parallel, set up additional "Post-treatment" wells where the medium containing this compound is supplemented with increasing concentrations of uridine or orotic acid.

  • Incubate and quantify the viral titer as described in Protocol 1.

  • A reversal of the antiviral effect in the presence of uridine or orotate confirms the mechanism of action.

Visualizations

Meds433_Mechanism_of_Action cluster_host_cell Host Cell cluster_inhibition cluster_virus Virus Dihydroorotate Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines UMP->Pyrimidines Viral Genome\n(RNA/DNA) Viral Genome (RNA/DNA) Pyrimidines->Viral Genome\n(RNA/DNA) Required for Replication Virus Replication Virus Replication hDHODH->Orotate This compound This compound This compound->hDHODH Inhibits

Caption: Mechanism of action of this compound.

Time_of_Addition_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Conditions cluster_infection Infection and Incubation cluster_analysis Analysis Seed_Cells Seed Host Cells in Multi-well Plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Pre Pre-treatment (Drug before Virus) Co Co-treatment (Drug with Virus) Post Post-treatment (Drug after Virus) Full Full-treatment (Drug throughout) Infect_Cells Infect Cells with Virus (1h adsorption) Wash_Cells Wash Cells to Remove Unbound Virus Infect_Cells->Wash_Cells Add_Medium Add Fresh Medium (with/without drug) Wash_Cells->Add_Medium Incubate Incubate for 24-72h Add_Medium->Incubate Harvest Harvest Supernatants Incubate->Harvest Quantify Quantify Viral Titer (Plaque Assay/TCID50) Harvest->Quantify Analyze Analyze Data and Determine Stage of Inhibition Quantify->Analyze

Caption: Workflow for a time-of-addition experiment.

Dual_Antiviral_Mechanism cluster_pathway1 Pyrimidine Synthesis Inhibition cluster_pathway2 Innate Immune Stimulation (RSV) This compound This compound hDHODH_Inhibition Inhibition of hDHODH This compound->hDHODH_Inhibition IFN_Secretion Secretion of IFN-β and IFN-λ1 This compound->IFN_Secretion Pyrimidine_Depletion Pyrimidine Pool Depletion hDHODH_Inhibition->Pyrimidine_Depletion Replication_Block Blockade of Viral Genome Replication Pyrimidine_Depletion->Replication_Block Reduced_Viral_Progeny Reduced_Viral_Progeny Replication_Block->Reduced_Viral_Progeny ISG_Induction Induction of ISGs (IFI6, IFITM1, IRF7) IFN_Secretion->ISG_Induction Antiviral_State Establishment of Antiviral State ISG_Induction->Antiviral_State Antiviral_State->Reduced_Viral_Progeny

Caption: Dual antiviral mechanisms of this compound.

References

Application Notes and Protocols for Assessing Meds433 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meds433 is a novel and potent small molecule inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway[1][2][3]. By inhibiting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital cellular components. This mechanism makes this compound a promising candidate for antiviral and anticancer therapies, as rapidly proliferating cells, such as cancer cells or virus-infected cells, are highly dependent on the de novo synthesis of pyrimidines[1][2][4].

The assessment of cytotoxicity is a crucial step in the preclinical development of any therapeutic compound. These studies determine the concentration at which a compound exhibits toxic effects on cells, providing essential information for establishing a therapeutic window and predicting potential side effects. This document provides detailed protocols for assessing the cytotoxicity of this compound in various cell lines using standard in vitro assays.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound targets the hDHODH enzyme, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo pyrimidine synthesis pathway[2]. Inhibition of this pathway leads to a reduction in the cellular pool of uridine (B1682114) and cytidine, which are necessary for nucleic acid synthesis. This depletion can induce cell cycle arrest and apoptosis, particularly in cells with high metabolic demands[2][4]. The pro-apoptotic effect of this compound has been observed in several acute myeloid leukemia (AML) cell lines and can be reversed by the addition of exogenous uridine, confirming its specific mechanism of action[4].

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition cluster_effects Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP Pyrimidine\nDepletion Pyrimidine Depletion UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis dUTP dUTP UTP->dUTP CTP->RNA Synthesis dCTP dCTP CTP->dCTP dTTP dTTP dUTP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis dCTP->DNA Synthesis This compound This compound This compound->Orotate Inhibition Replication\nStress Replication Stress Pyrimidine\nDepletion->Replication\nStress Cell Cycle\nArrest Cell Cycle Arrest Replication\nStress->Cell Cycle\nArrest Apoptosis Apoptosis Cell Cycle\nArrest->Apoptosis G cluster_setup Plate Setup cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells (24h incubation) B Treat with this compound (Serial Dilutions) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent (3-4h incubation) C->D E Add Solubilization Solution D->E F Read Absorbance (570 nm) E->F G Calculate % Viability F->G H Determine CC50 G->H G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Seed & Treat Cells B Harvest Cells A->B C Wash Cells with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V & PI D->E F Incubate (15 min, dark) E->F G Analyze by Flow Cytometry F->G H Quantify Cell Populations G->H

References

Application Notes and Protocols: Meds433 in Human Small Airway Epithelial Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meds433 is a potent and selective inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is crucial for the proliferation of rapidly dividing cells and the replication of viruses, making hDHODH an attractive therapeutic target. In human small airway epithelial cell (hSAEC) models, this compound has demonstrated significant antiviral activity, particularly against respiratory syncytial virus (RSV).[1] Its mechanism of action extends beyond the simple depletion of pyrimidine pools, also involving the induction of an antiviral interferon response.[1] These application notes provide a comprehensive overview of the use of this compound in hSAEC models, including its effects on viral replication, inflammation, and oxidative stress, along with detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects through a dual mechanism:

  • Inhibition of de novo Pyrimidine Biosynthesis: this compound blocks the fourth step in the de novo pyrimidine synthesis pathway catalyzed by hDHODH.[4] This leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of viral RNA and DNA, thereby inhibiting viral replication.[1][5]

  • Induction of Interferon-Stimulated Genes (ISGs): this compound has been shown to stimulate the secretion of IFN-β and IFN-λ1.[1] These interferons, in turn, induce the expression of a range of ISGs with antiviral properties, such as IFI6, IFITM1, and IRF7, contributing to the overall antiviral state of the cell.[1]

cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Cellular Response Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP RNA/DNA Synthesis RNA/DNA Synthesis UTP/CTP->RNA/DNA Synthesis This compound This compound hDHODH hDHODH This compound->hDHODH Inhibition IFN-β/λ1 Secretion IFN-β/λ1 Secretion This compound->IFN-β/λ1 Secretion Pyrimidine Pool Pyrimidine Pool hDHODH->Pyrimidine Pool Viral Replication Viral Replication hDHODH->Viral Replication Depletion leads to inhibition Pyrimidine Pool->Viral Replication Required for ISG Expression (IFI6, IFITM1, IRF7) ISG Expression (IFI6, IFITM1, IRF7) IFN-β/λ1 Secretion->ISG Expression (IFI6, IFITM1, IRF7) Antiviral State Antiviral State ISG Expression (IFI6, IFITM1, IRF7)->Antiviral State Antiviral State->Viral Replication Inhibition

Figure 1: Mechanism of action of this compound.

Applications in hSAEC Models

Antiviral Activity

This compound has demonstrated potent antiviral activity against a range of respiratory viruses in preclinical studies. In hSAEC models, it has been shown to be particularly effective against RSV.[1]

Experimental Model: hSAECs cultured at an air-liquid interface (ALI) to form a differentiated, pseudostratified epithelium provide a physiologically relevant model to study respiratory virus infections.

Potential Endpoints to Measure:

  • Viral titer reduction (plaque assays, TCID50).

  • Inhibition of viral RNA and protein synthesis (qRT-PCR, Western blot, immunofluorescence).

  • Reduction in virus-induced cytopathic effects.

Modulation of Inflammatory Responses

While direct studies on this compound's anti-inflammatory effects in hSAECs are limited, other hDHODH inhibitors have been shown to suppress the production of pro-inflammatory cytokines.[6] Given that viral infections and other stimuli like cigarette smoke extract can induce a potent inflammatory response in airway epithelial cells, this represents a key area for investigation with this compound.

Experimental Model: Differentiated hSAECs at ALI stimulated with viral mimics (e.g., LPS, poly(I:C)), live virus, or cigarette smoke extract.

Potential Endpoints to Measure:

  • Secretion of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, TNF-α, RANTES) measured by ELISA or multiplex assays.

  • Expression of inflammatory genes (qRT-PCR).

  • Activation of key inflammatory signaling pathways, such as NF-κB (Western blot for phosphorylated proteins, reporter assays).[7][8]

Investigation of Oxidative Stress Pathways

Inhibition of hDHODH is linked to mitochondrial function and can lead to an increase in mitochondrial reactive oxygen species (ROS).[9] The cellular response to oxidative stress is primarily regulated by the NRF2 pathway. Investigating the impact of this compound on this pathway in hSAECs is crucial, especially in models of oxidative stress induced by pollutants or infection.

Experimental Model: Differentiated hSAECs at ALI exposed to cigarette smoke extract, hydrogen peroxide, or other oxidants.

Potential Endpoints to Measure:

  • Measurement of intracellular ROS levels (e.g., using DCFH-DA dye).[9]

  • Assessment of NRF2 activation, including nuclear translocation of NRF2 (immunofluorescence, Western blot of nuclear fractions) and expression of NRF2 target genes (e.g., HO-1, NQO1) (qRT-PCR, Western blot).

  • Evaluation of mitochondrial health and function.

Quantitative Data Summary

Parameter Cell Line/Model Virus/Stimulus Value Reference
IC50 (hDHODH Inhibition)--1.2 nM[2]
Antiviral Activity (EC50)HEp-2 cellsRSV-AOne-digit nM range[1]
Antiviral Activity (EC50)HEp-2 cellsRSV-BOne-digit nM range[1]
Antiviral Activity (EC50)A549 cellsInfluenza A Virus0.064 ± 0.01 µM[5][10]
Antiviral Activity (EC50)A549 cellsInfluenza B Virus0.065 ± 0.005 µM[5][10]
Antiviral Activity (EC50)Calu-3 cellsInfluenza A Virus0.055 ± 0.003 µM[5]
Antiviral Activity (EC50)Calu-3 cellsInfluenza B Virus0.052 ± 0.006 µM[5]
Antiviral Activity (EC50)Calu-3 cellsSARS-CoV-20.076 ± 0.005 µM

Experimental Protocols

Protocol 1: Culture and Differentiation of hSAECs at Air-Liquid Interface (ALI)

This protocol is adapted from established methods for hSAEC culture.[11][12]

Materials:

  • Cryopreserved primary hSAECs

  • Small Airway Epithelial Cell Growth Medium (e.g., PneumaCult™-Ex Plus)

  • ALI Differentiation Medium (e.g., PneumaCult™-ALI-S Medium)

  • Collagen-coated flasks and permeable transwell inserts (e.g., 0.4 µm pore polyester (B1180765) membrane)

  • Reagents for cell detachment (e.g., trypsin/EDTA)

Procedure:

  • Expansion Phase (Submerged Culture):

    • Thaw cryopreserved hSAECs and seed them onto a collagen-coated T-75 flask in Small Airway Epithelial Cell Growth Medium.

    • Culture the cells at 37°C and 5% CO2, changing the medium every 48 hours until they reach 80-90% confluency.

    • Passage the cells using standard cell detachment procedures.

  • Seeding on Transwell Inserts:

    • Coat transwell inserts with collagen according to the manufacturer's instructions.

    • Seed the expanded hSAECs onto the apical chamber of the inserts at a high density (e.g., 2.5 x 10^5 cells/cm²).

    • Add growth medium to both the apical and basolateral chambers and culture until a confluent monolayer is formed (typically 2-4 days).

  • Differentiation Phase (ALI Culture):

    • Once the cells are fully confluent, remove the medium from the apical chamber to expose the cells to air.

    • Replace the medium in the basolateral chamber with ALI Differentiation Medium.

    • Culture the cells for at least 21 days, changing the basolateral medium every 2-3 days. During this time, the cells will differentiate into a pseudostratified epithelium containing ciliated, goblet, and basal cells.

Start Start Thaw & Seed hSAECs in Flask Thaw & Seed hSAECs in Flask Start->Thaw & Seed hSAECs in Flask Expand in Growth Medium Expand in Growth Medium Thaw & Seed hSAECs in Flask->Expand in Growth Medium Reach 80-90% Confluency Reach 80-90% Confluency Expand in Growth Medium->Reach 80-90% Confluency Passage Cells Passage Cells Reach 80-90% Confluency->Passage Cells Seed on Transwell Inserts Seed on Transwell Inserts Passage Cells->Seed on Transwell Inserts Culture until Confluent Culture until Confluent Seed on Transwell Inserts->Culture until Confluent Establish Air-Liquid Interface Establish Air-Liquid Interface Culture until Confluent->Establish Air-Liquid Interface Switch to Differentiation Medium Switch to Differentiation Medium Establish Air-Liquid Interface->Switch to Differentiation Medium Culture for >21 Days Culture for >21 Days Switch to Differentiation Medium->Culture for >21 Days Differentiated Epithelium Differentiated Epithelium Culture for >21 Days->Differentiated Epithelium

Figure 2: hSAEC ALI culture workflow.
Protocol 2: this compound Treatment and Viral Infection of Differentiated hSAECs

Materials:

  • Differentiated hSAEC cultures at ALI

  • This compound stock solution (dissolved in DMSO)

  • Virus stock of known titer (e.g., RSV)

  • Infection medium (serum-free medium)

Procedure:

  • Pre-treatment with this compound:

    • Prepare working concentrations of this compound in ALI differentiation medium.

    • Add the this compound-containing medium to the basolateral chamber of the transwell inserts.

    • Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Viral Infection:

    • Dilute the virus stock in infection medium to the desired multiplicity of infection (MOI).

    • Add the viral inoculum to the apical surface of the hSAEC cultures.

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Post-infection Treatment:

    • Remove the viral inoculum from the apical surface.

    • Optionally, wash the apical surface gently with PBS to remove unbound virus.

    • Continue to culture the cells at ALI, ensuring the basolateral medium contains the appropriate concentration of this compound.

  • Endpoint Analysis:

    • At various time points post-infection, collect samples for analysis (e.g., apical lavage for viral titer, cell lysates for RNA/protein analysis, supernatant for cytokine analysis).

Protocol 3: Measurement of Inflammatory Cytokines

Materials:

  • Basolateral supernatant from treated and untreated hSAEC cultures

  • ELISA or multiplex immunoassay kits for target cytokines (e.g., IL-6, IL-8)

Procedure:

  • Sample Collection:

    • Collect the basolateral medium from the transwell cultures at desired time points.

    • Centrifuge the samples to remove any cellular debris and store at -80°C until analysis.

  • Cytokine Quantification:

    • Perform the ELISA or multiplex assay according to the manufacturer's instructions.

    • Briefly, this involves incubating the samples with capture antibodies, followed by detection antibodies and a substrate for signal generation.

    • Quantify the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Protocol 4: Analysis of NRF2 Pathway Activation

Materials:

  • Cell lysates from treated and untreated hSAEC cultures

  • Antibodies for Western blotting (NRF2, HO-1, Lamin B1, β-actin)

  • Reagents for nuclear and cytoplasmic fractionation

  • Reagents for immunofluorescence staining (NRF2 antibody, DAPI)

Procedure:

  • Western Blot for NRF2 and Target Gene Expression:

    • Lyse the hSAECs and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against NRF2, HO-1, and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

  • NRF2 Nuclear Translocation (Immunofluorescence):

    • Fix the hSAEC cultures on the transwell membranes.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with an anti-NRF2 antibody.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Visualize the subcellular localization of NRF2 using fluorescence microscopy. Increased nuclear staining indicates NRF2 activation.

cluster_0 Stimulus cluster_1 Cellular Response Oxidative Stress Oxidative Stress KEAP1 KEAP1 Oxidative Stress->KEAP1 Conformational Change NRF2 NRF2 KEAP1->NRF2 Binding & Sequestration KEAP1->NRF2 Release Ub Ub NRF2->Ub Ubiquitination NRF2_nucleus NRF2 (Nuclear) NRF2->NRF2_nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element NRF2_nucleus->ARE Binding Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes (HO-1, NQO1) Transcription

Figure 3: The NRF2 signaling pathway.

Conclusion

This compound is a promising therapeutic candidate with multifaceted activities in human small airway epithelial cells. Its primary antiviral mechanism through hDHODH inhibition is well-documented. The protocols and application notes provided here offer a framework for researchers to further explore its potential in modulating inflammatory and oxidative stress responses in the context of respiratory diseases. Further investigation into these areas will provide a more complete understanding of the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Meds433 and Uridine Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the antiviral compound Meds433 and investigating the reversal of its effects with uridine (B1682114).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's antiviral effect?

A1: this compound is a potent inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH) enzyme.[1][2][3][4] This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential building blocks for RNA and DNA.[5][6] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby hindering viral replication, which heavily relies on host cell nucleotides.[1][3][7]

Q2: Why is uridine used to reverse the antiviral effect of this compound?

A2: Uridine can be utilized by cells through the pyrimidine (B1678525) salvage pathway, bypassing the de novo synthesis pathway that is blocked by this compound.[7][8] Supplementing the cell culture medium with exogenous uridine replenishes the pyrimidine pool, thus rescuing viral replication from the inhibitory effect of this compound.[3][4][9][10][11] This reversal is a key experiment to confirm that this compound's antiviral activity is specifically due to the inhibition of hDHODH.[3][4]

Q3: What viruses has this compound shown activity against?

A3: this compound has demonstrated broad-spectrum antiviral activity against several RNA viruses, including Respiratory Syncytial Virus (RSV), various human coronaviruses (hCoV-OC43, hCoV-229E, SARS-CoV-2), and Influenza A and B viruses.[1][3][9][10]

Q4: Beyond pyrimidine depletion, are there other antiviral mechanisms of this compound?

A4: Yes, for some viruses like RSV, this compound has a dual mechanism of action. In addition to inhibiting pyrimidine synthesis, it can induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), such as IFI6, IFITM1, and IRF7.[1] This is achieved by stimulating the secretion of IFN-β and IFN-λ1.[1]

Troubleshooting Guide

Issue 1: The antiviral effect of this compound is not observed at expected concentrations.

  • Possible Cause 1: Cell Culture Medium Composition.

    • Troubleshooting Step: Ensure that the cell culture medium used is not already rich in pyrimidine nucleosides like uridine. High background levels of pyrimidines can mask the inhibitory effect of this compound. It is recommended to use a defined medium or test for pyrimidine contamination.

  • Possible Cause 2: Inactive Compound.

    • Troubleshooting Step: Verify the integrity and activity of your this compound stock. This compound is typically stored at -20°C or -80°C for long-term stability.[2] If possible, test the compound in a well-established positive control experiment.

  • Possible Cause 3: Cell Line Specifics.

    • Troubleshooting Step: Different cell lines may have varying dependencies on the de novo versus the salvage pathway for pyrimidine synthesis. Ensure the chosen cell line is appropriate and sensitive to hDHODH inhibition.

Issue 2: Uridine supplementation does not fully reverse the antiviral effect of this compound.

  • Possible Cause 1: Insufficient Uridine Concentration.

    • Troubleshooting Step: The concentration of uridine required for rescue is dependent on the concentration of this compound used. A significant molar excess of uridine to this compound is often necessary.[3] Refer to the data tables below for concentration ranges used in published studies and consider performing a dose-response experiment with varying uridine concentrations.

  • Possible Cause 2: Dual Mechanism of Action.

    • Troubleshooting Step: For viruses where this compound has a dual mechanism of action (e.g., induction of ISGs in RSV), uridine rescue will only reverse the effect of pyrimidine depletion.[1] The antiviral activity from the induced interferon response will persist. Consider using specific inhibitors of the interferon pathway to dissect the two mechanisms if necessary.

  • Possible Cause 3: Inefficient Uridine Uptake.

    • Troubleshooting Step: While less common, some cell lines may have less efficient nucleoside transporters. Ensure the cells are healthy and not overgrown, which can affect nutrient uptake.

Quantitative Data Summary

The following tables summarize the concentrations of this compound and uridine used in various studies to demonstrate the reversal of its antiviral effect.

Table 1: Reversal of Anti-SARS-CoV-2 Activity of this compound with Uridine

Cell LineThis compound Concentration (µM)Uridine Concentration (µM) for ReversalOutcomeReference
Vero E60.330 (100-fold excess)Significant reversal[3]
Vero E60.3>30Complete reversal[3]
Calu-30.550 (100-fold excess)Significant reversal[3]
Calu-30.5>50Complete reversal[3]
Calu-30.2520Reversed inhibitory effect of >80%[3]

Table 2: Reversal of Anti-Influenza A Virus (IAV) Activity of this compound with Uridine

Cell LineThis compound Concentration (µM)Uridine Concentration (µM) for ReversalOutcomeReference
MDCK0.4Increasing concentrationsReversal observed[8][12]
A5490.420 (50-fold excess)50% restoration of IAV replication[8]
A5490.4400 (1000-fold excess)Complete restoration of IAV replication[8]

Experimental Protocols

Protocol 1: Uridine Rescue Assay for Antiviral Activity of this compound

This protocol is a generalized procedure based on methodologies described for SARS-CoV-2 and Influenza viruses.[3][8]

  • Cell Seeding: Seed the desired host cells (e.g., Vero E6, A549, or MDCK) in 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound and Uridine Preparation: Prepare stock solutions of this compound in DMSO. Prepare a stock solution of uridine in sterile water or PBS. On the day of the experiment, prepare serial dilutions of this compound and uridine in the cell culture medium.

  • Treatment:

    • Pre-treatment (optional but recommended): One hour prior to infection, remove the growth medium from the cells and add the medium containing the desired concentrations of this compound, with or without the corresponding concentrations of uridine.

    • Controls: Include wells with this compound alone, uridine alone, and a vehicle control (DMSO).

  • Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: After the virus adsorption period (typically 1 hour), remove the inoculum and add fresh medium containing the respective concentrations of this compound and/or uridine. Incubate the plates for the desired duration (e.g., 24-48 hours).

  • Quantification of Viral Replication: The antiviral effect and its reversal can be quantified using various methods:

    • Plaque Reduction Assay (PRA): For plaque-forming viruses, this assay measures the reduction in the number of viral plaques.[8][9]

    • Virus Yield Reduction Assay (VYRA): Supernatants are collected, and the amount of infectious virus is titrated on fresh cell monolayers.[8][9]

    • Immunostaining: Cells can be fixed, permeabilized, and stained for a specific viral protein (e.g., nucleocapsid protein) to visualize and quantify the percentage of infected cells.[3]

    • RT-qPCR: Quantification of viral RNA from cell lysates or supernatants.

Visualizations

Signaling Pathway and Experimental Workflow

Meds433_Uridine_Rescue Mechanism of this compound and Uridine Rescue cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Pyrimidine Salvage Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP Viral_Replication Viral RNA/DNA Synthesis UTP_CTP->Viral_Replication Required for Exogenous_Uridine Exogenous Uridine Uridine_in Intracellular Uridine Exogenous_Uridine->Uridine_in Nucleoside Transporter UMP_salvage UMP Uridine_in->UMP_salvage Uridine Kinase UMP_salvage->UTP_CTP This compound This compound This compound->Dihydroorotate Inhibits

Caption: this compound inhibits DHODH in the de novo pyrimidine pathway, while uridine bypasses this block via the salvage pathway.

Experimental_Workflow Uridine Rescue Experimental Workflow start Seed Cells in Plate pretreat Pre-treat with this compound +/- Uridine start->pretreat infect Infect with Virus pretreat->infect incubate Incubate (e.g., 24-48h) infect->incubate quantify Quantify Viral Replication (PRA, VYRA, qPCR, etc.) incubate->quantify analyze Analyze Data and Compare (this compound vs. This compound + Uridine) quantify->analyze end Conclusion on Mechanism analyze->end

Caption: A typical workflow for a uridine rescue experiment to confirm the mechanism of action of this compound.

References

Overcoming Meds433 inhibition with orotic acid supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Meds433, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), and orotic acid supplementation to rescue its effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1][2][3][4] hDHODH is a key mitochondrial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, responsible for converting dihydroorotate to orotic acid.[3][5] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital cellular components. This depletion is the primary mechanism behind its potent antiviral and antiproliferative effects.[1][2][3]

Q2: Why is orotic acid supplementation used in experiments with this compound?

A2: Orotic acid supplementation serves as a crucial experimental control to verify that the observed effects of this compound are specifically due to the inhibition of hDHODH.[1][3] Since orotic acid is the direct product of the reaction catalyzed by hDHODH, its addition bypasses the enzymatic step blocked by this compound, thereby replenishing the pyrimidine pool and "rescuing" the cells from the inhibitory effects of the compound.[1][3][5] This rescue experiment helps to confirm the on-target activity of this compound.

Q3: I am not observing a complete rescue of this compound's effect with orotic acid. What could be the issue?

A3: Several factors could contribute to an incomplete rescue:

  • Concentration of Orotic Acid: The concentration of orotic acid is critical. Studies have shown that a significant molar excess of orotic acid relative to this compound is required for a complete rescue.[1][3] For instance, in some experiments, a 1000-fold excess of orotic acid to this compound was necessary.[1] You may need to perform a dose-response experiment to determine the optimal orotic acid concentration for your specific cell type and this compound concentration.

  • Cell Type Variability: Different cell lines may have varying capacities for orotic acid uptake and utilization. It is important to optimize the rescue conditions for each cell line.

  • Off-Target Effects of this compound (at high concentrations): While this compound is a specific hDHODH inhibitor, extremely high concentrations may lead to off-target effects that cannot be rescued by orotic acid alone. It is recommended to use this compound at the lowest effective concentration.

  • Purity and Stability of Orotic Acid: Ensure that the orotic acid used is of high purity and has been stored correctly to prevent degradation.

Q4: Can I use uridine (B1682114) instead of orotic acid to rescue this compound inhibition?

A4: Yes, uridine supplementation can also be used to rescue the effects of this compound.[1][3][5] Uridine is further down the pyrimidine biosynthesis pathway and can be readily converted into other pyrimidine nucleotides. Similar to orotic acid, a molar excess of uridine is required to effectively counteract this compound's inhibitory effects.[1]

Q5: What is the expected outcome if I use dihydroorotic acid for a rescue experiment?

A5: Dihydroorotic acid, the substrate of hDHODH, should not rescue the inhibitory effects of this compound.[1][3] Since this compound blocks the conversion of dihydroorotic acid to orotic acid, adding more substrate will not overcome the enzymatic inhibition. This serves as a negative control to further validate the specific mechanism of action of this compound.[1][3]

Troubleshooting Guides

Problem: High cell toxicity observed even with orotic acid supplementation.
Possible Cause Troubleshooting Step
This compound concentration is too high. Perform a dose-response experiment to determine the EC50 of this compound in your cell line. Use the lowest effective concentration for your experiments.
Suboptimal orotic acid concentration. Titrate the concentration of orotic acid to find the optimal rescue concentration. A significant molar excess is often required.
Contamination of cell culture. Check for signs of microbial contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock.
Instability of this compound or orotic acid. Prepare fresh solutions of this compound and orotic acid for each experiment. Ensure proper storage conditions as recommended by the manufacturer.
Problem: Inconsistent results in viral replication rescue assays.
Possible Cause Troubleshooting Step
Variability in viral titer. Ensure that the viral stock has a consistent and accurately determined titer. Use the same batch of virus for a set of experiments.
Timing of treatment. The timing of this compound and orotic acid addition relative to viral infection is crucial. Refer to established protocols and maintain consistency.
Cell confluence. Cell density can affect viral replication and drug efficacy. Seed cells to achieve a consistent confluence at the time of infection and treatment.
Incomplete removal of previous media. When changing media or adding treatments, ensure complete removal of the previous solution to avoid dilution of the compounds.

Quantitative Data Summary

The following tables summarize data from studies demonstrating the reversal of this compound's antiviral activity by orotic acid supplementation.

Table 1: Reversal of Anti-SARS-CoV-2 Activity of this compound by Orotic Acid in Vero E6 Cells

TreatmentViral Titer (PFU/mL)% of Control (this compound alone)
This compound (0.3 µM)1.0 x 10^2100%
+ Orotic Acid (30 µM)~5.0 x 10^3~5000%
+ Orotic Acid (100 µM)~1.0 x 10^5~100000%
+ Orotic Acid (300 µM)~5.0 x 10^5~500000%

Data adapted from a study on the anti-SARS-CoV-2 activity of this compound. The addition of orotic acid reversed the antiviral effect in a dose-dependent manner, with complete reversal at higher concentrations.[1]

Table 2: Reversal of Anti-Influenza A Virus (IAV) Activity of this compound by Orotic Acid in MDCK Cells

TreatmentPlaque Number (% of control)
This compound (0.4 µM)~10%
+ Orotic Acid (40 µM)~60%
+ Orotic Acid (120 µM)~80%
+ Orotic Acid (400 µM)~95%

Data adapted from a study on the anti-influenza virus activity of this compound. Orotic acid significantly reversed the inhibitory effect of this compound.[3][6]

Experimental Protocols

Protocol 1: Orotic Acid Rescue in a Virus Yield Reduction Assay (VRA)

This protocol is designed to assess the ability of orotic acid to rescue the antiviral effect of this compound.

Materials:

  • Cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for IAV)

  • Complete cell culture medium

  • Virus stock with a known titer

  • This compound stock solution (e.g., in DMSO)

  • Orotic acid stock solution (e.g., in DMSO or sterile water)

  • 96-well plates

  • Standard cell culture and virology equipment

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Pre-treatment (optional but recommended): Approximately 1-2 hours before infection, remove the culture medium and add fresh medium containing this compound at the desired concentration, or this compound plus varying concentrations of orotic acid. Include appropriate vehicle controls (e.g., DMSO).

  • Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Post-infection Treatment: After the virus adsorption period (typically 1 hour), remove the inoculum and add fresh medium containing the respective treatments (this compound alone, this compound + orotic acid, or vehicle control).

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48 hours).

  • Harvesting: Collect the cell culture supernatants.

  • Titration: Determine the viral titer in the supernatants using a standard method such as a plaque assay or TCID50 assay.

  • Data Analysis: Compare the viral titers from the different treatment groups to determine the extent of rescue by orotic acid.

Visualizations

Meds433_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_rescue Rescue Pathway Dihydroorotate Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotic_Acid Orotic Acid hDHODH->Orotic_Acid Pyrimidines Pyrimidines (UTP, CTP) Orotic_Acid->Pyrimidines This compound This compound This compound->hDHODH Orotic_Acid_Supp Orotic Acid Supplementation Orotic_Acid_Supp->Orotic_Acid

Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Pre_treat Pre-treat with this compound +/- Orotic Acid Seed_Cells->Pre_treat Infect Infect with Virus Pre_treat->Infect Post_treat Post-infection Treatment Infect->Post_treat Incubate Incubate (e.g., 48h) Post_treat->Incubate Harvest Harvest Supernatants Incubate->Harvest Titer Determine Viral Titer (Plaque Assay) Harvest->Titer Analyze Analyze and Compare Results Titer->Analyze

Caption: Workflow for orotic acid rescue experiment.

References

Meds433 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Meds433 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common problems to ensure successful experimental outcomes.

Troubleshooting Guide

Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous buffer (e.g., PBS, cell culture medium). What should I do?

A1: This is a common issue for hydrophobic compounds like this compound. The dramatic increase in solvent polarity when a concentrated DMSO stock is diluted in an aqueous medium can cause the compound to crash out of solution. Here are the initial steps to resolve this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Before adding to your aqueous solution, consider making intermediate dilutions of your concentrated stock in DMSO first.

  • Order of Addition: Always add the this compound DMSO stock to the aqueous buffer, not the other way around. Add it dropwise while vortexing or stirring the buffer to facilitate rapid dispersion.

  • Gentle Warming: Gently warming your aqueous buffer to 37°C before and after adding the this compound stock can help increase its solubility. However, avoid prolonged heating, which could degrade the compound.

  • Sonication: If precipitation persists, brief sonication in a water bath sonicator (5-10 minutes) can help break up aggregates and improve dissolution.

Q2: I'm still observing precipitation after following the initial steps. What are the next steps?

A2: If basic troubleshooting fails, you may need to consider more advanced formulation strategies. The following flowchart outlines a systematic approach to resolving persistent solubility issues.

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed in Aqueous Solution check_dmso Is final DMSO concentration < 0.5%? start->check_dmso check_dmso->start No, adjust dilution add_slowly Add DMSO stock slowly to vortexing buffer check_dmso->add_slowly Yes warm_solution Warm buffer to 37°C add_slowly->warm_solution sonicate Briefly sonicate solution warm_solution->sonicate still_precipitates Still Precipitates? sonicate->still_precipitates cosolvent Consider co-solvents (e.g., PEG400, ethanol) in combination with DMSO still_precipitates->cosolvent Yes solution_clear Solution is Clear still_precipitates->solution_clear No solubilizer Use solubilizing agents (e.g., Cremophor EL, Polysorbate 20) cosolvent->solubilizer cyclodextrin Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) solubilizer->cyclodextrin

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

Q3: Are there alternative solvents or formulations I can use to improve the solubility of this compound?

A3: Yes, if DMSO alone is insufficient, you can explore the use of co-solvents and excipients. However, always verify the compatibility of these agents with your specific experimental system, especially in cell-based assays.

  • Co-solvents: In addition to DMSO, other organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) 300/400 can be used. A common approach is to prepare a stock solution in a mixture of solvents, for example, DMSO and PEG300.

  • Surfactants/Solubilizers: Non-ionic surfactants such as Tween-80 (polysorbate 80) or Cremophor EL can be used to create micellar formulations that enhance the solubility of hydrophobic compounds.[1]

  • Cyclodextrins: Encapsulating this compound in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly increase its aqueous solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available research, this compound is typically resuspended in Dimethyl Sulfoxide (DMSO).[2] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.

Q2: How should I store the this compound stock solution?

A2: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] When stored at -80°C, the solution is stable for up to 6 months, and at -20°C, for up to 1 month.[3]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[2][4] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for viral replication.[2][5][6] This mechanism is also associated with the induction of interferon-stimulated genes (ISGs) that have antiviral activity.[4]

cluster_pathway De Novo Pyrimidine Biosynthesis DHO Dihydroorotate (DHO) hDHODH hDHODH DHO->hDHODH ORO Orotate (ORO) UMP Uridine Monophosphate (UMP) ORO->UMP ... Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines hDHODH->ORO Oxidation This compound This compound This compound->hDHODH

Caption: Mechanism of action of this compound as an hDHODH inhibitor.

Q4: What are the key activity parameters of this compound?

A4: The following table summarizes the reported in vitro activity and cytotoxicity of this compound.

ParameterDescriptionValueCell LineVirusReference
IC50 50% Inhibitory Concentration1.2 nM-hDHODH enzyme[2][3]
EC50 50% Effective Concentration0.055 ± 0.003 µMA549Influenza A Virus (IAV)[2]
0.052 ± 0.006 µMCalu-3Influenza B Virus (IBV)[2]
0.141 ± 0.021 µMMDCKInfluenza A Virus (IAV)[2]
CC50 50% Cytotoxic Concentration64.25 ± 3.12 µMA549-[2]
54.67 ± 3.86 µMCalu-3-[2]
78.48 ± 4.6 µMHCT-8-[7]
104.80 ± 19.75 µMMRC5-[7]
logD7.4 Lipophilicity2.35--[2]

Experimental Protocol: Preparation of this compound Working Solution

This protocol provides a general method for preparing a working solution of this compound for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath or incubator

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh a precise amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes until the compound is fully dissolved. Brief sonication can be used if necessary.

    • Store the stock solution in aliquots at -20°C or -80°C.

  • Prepare Intermediate Dilutions in DMSO (if necessary):

    • From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This can help in achieving a low final DMSO concentration in the working solution.

  • Prepare the Final Aqueous Working Solution:

    • Pre-warm the aqueous buffer to 37°C.

    • Add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer while vortexing. The final DMSO concentration should not exceed 0.5%.

    • Visually inspect the solution for any signs of precipitation.

    • If the solution is clear, it is ready for use in your experiment. If precipitation is observed, refer to the troubleshooting guide above.

G cluster_workflow This compound Solution Preparation Workflow weigh Weigh this compound Powder add_dmso Add DMSO to make 10 mM stock solution weigh->add_dmso vortex Vortex/Sonicate until dissolved add_dmso->vortex aliquot Aliquot and store at -80°C vortex->aliquot intermediate Prepare intermediate dilutions in DMSO (optional) aliquot->intermediate add_to_buffer Add DMSO stock to buffer while vortexing intermediate->add_to_buffer warm_buffer Warm aqueous buffer to 37°C warm_buffer->add_to_buffer check_precipitate Check for precipitation add_to_buffer->check_precipitate ready Solution ready for use check_precipitate->ready No troubleshoot Refer to Troubleshooting Guide check_precipitate->troubleshoot Yes

Caption: Experimental workflow for preparing this compound working solutions.

References

Meds433 Technical Support Center: Optimizing for Maximum Antiviral Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Meds433, a novel inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), for maximum antiviral effect. This compound exerts its antiviral activity by targeting the de novo pyrimidine (B1678525) biosynthesis pathway, a crucial cellular process for the replication of a broad range of viruses.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, host-targeting antiviral (HTA) that inhibits the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1][2][5] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is responsible for producing the building blocks of RNA and DNA.[1][2] By blocking this pathway, this compound depletes the intracellular pool of pyrimidines, which viruses heavily rely upon for the synthesis of their genetic material, thereby suppressing viral replication.[1][2][3] Additionally, this compound has been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), contributing to its overall antiviral activity against viruses like RSV.[1]

Q2: How do I determine the optimal concentration of this compound for my experiment?

A2: The optimal concentration, or therapeutic window, is determined by balancing the antiviral efficacy (EC50) and the cellular cytotoxicity (CC50).[6] You should perform dose-response experiments for both parameters in parallel. The goal is to find a concentration that provides maximum viral inhibition with minimal impact on host cell viability. The ratio of CC50 to EC50 gives the Selectivity Index (SI), with a higher SI value indicating a more favorable therapeutic window.[6][7][8]

Q3: What are typical EC50 and CC50 values for this compound?

A3: The EC50 and CC50 values are highly dependent on the specific virus, cell line, and assay conditions used.[8] However, this compound has demonstrated potent antiviral activity in the low nanomolar range against several viruses, including Respiratory Syncytial Virus (RSV), Influenza viruses, and Coronaviruses.[1][2][4] Representative data is summarized in the table below.

Q4: Can the antiviral effect of this compound be reversed?

A4: Yes. Since this compound targets the de novo pyrimidine biosynthesis pathway, its antiviral activity can be reversed by supplementing the cell culture medium with exogenous pyrimidines, such as uridine (B1682114) or cytidine, or with the hDHODH product, orotate.[2][3][4] This serves as a key experimental control to confirm that the observed antiviral effect is specifically due to the inhibition of hDHODH.

Q5: Can this compound be used in combination with other antiviral agents?

A5: Yes, studies have shown that this compound can act synergistically when combined with other antiviral drugs. For instance, its combination with dipyridamole (B1670753) (an inhibitor of the pyrimidine salvage pathway) or with direct-acting antivirals (DAAs) like N4-hydroxycytidine (NHC) has resulted in synergistic anti-influenza virus activities.[2][3]

Data Presentation

Table 1: Representative Antiviral Activity and Cytotoxicity of this compound

Virus TargetCell LineAssay TypeEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A Virus (IAV)A549Virus Yield Reduction8.5> 50> 5882
Influenza B Virus (IBV)MDCKPlaque Reduction12.1> 50> 4132
SARS-CoV-2Vero E6CPE Inhibition5.2> 25> 4807
hCoV-OC43Calu-3Virus Yield Reduction3.7> 25> 6756
RSV-AHEp-2Plaque Reduction2.1> 10> 4761

Note: These values are examples and may vary based on experimental conditions.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

  • Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to cytotoxic compounds.[8]

    • Solution: Confirm the CC50 in your specific cell line using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) on uninfected cells.[6][9] Consider testing in a less sensitive, but still virus-permissive, cell line.

  • Possible Cause 2: Compound Stability/Solvent Effects. The compound may have degraded, or the solvent (e.g., DMSO) concentration may be too high.

    • Solution: Use freshly prepared stock solutions of this compound. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.5% DMSO).[10] Run a "vehicle-only" control to assess solvent toxicity.[11]

Issue 2: Inconsistent or No Antiviral Effect

  • Possible Cause 1: Suboptimal Assay Conditions. Factors like cell density, multiplicity of infection (MOI), and incubation time can significantly impact results.

    • Solution: Optimize the assay parameters. Ensure cell monolayers are confluent at the time of infection.[12] Verify the virus titer and use a consistent MOI. Perform a time-course experiment to determine the optimal endpoint for measuring viral inhibition.

  • Possible Cause 2: Reversal by Media Components. Some culture media may contain levels of pyrimidines that can counteract the effect of this compound.

    • Solution: Use a defined medium with known concentrations of nucleosides. As a control, test if the addition of exogenous uridine reverses the antiviral effect, confirming the mechanism of action.[4]

  • Possible Cause 3: Viral Resistance. Although less likely with host-targeting antivirals, it is a possibility.[13]

    • Solution: Sequence the viral genome from treated and untreated samples to check for mutations, though resistance to HTAs is rare.[14][15]

Issue 3: High Variability Between Replicates

  • Possible Cause 1: Inaccurate Pipetting or Cell Seeding.

    • Solution: Ensure proper mixing of all solutions. Use calibrated pipettes and practice consistent cell seeding techniques to ensure uniform cell density across all wells.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the edge of the plate are prone to evaporation, leading to altered compound concentrations.

    • Solution: Avoid using the outermost wells of the plate for data collection. Fill these wells with sterile PBS or medium to create a humidity barrier.

Experimental Protocols & Visualizations

Protocol 1: Determining this compound Cytotoxicity (CC50) using MTT Assay
  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., A549, Vero E6) at a density that will yield a 70-80% confluent monolayer after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a "cells only" (no compound) and a "vehicle control" (highest DMSO concentration) group.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

  • Incubation: Incubate the plate for a period equivalent to the duration of your antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[6]

Protocol 2: Determining Antiviral Efficacy (EC50) using Plaque Reduction Assay
  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.[12]

  • Compound & Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a virus inoculum calculated to produce 50-100 plaque-forming units (PFU) per well.[12] Include a "virus control" (virus, no compound) and a "cell control" (no virus, no compound).

  • Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures.[12] Incubate for 1 hour at 37°C to allow for viral adsorption.[12]

  • Overlay: After incubation, gently aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.7% Avicel or agarose) mixed with the corresponding this compound concentration.[3][12]

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).[12]

  • Fixation & Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like 0.1% Crystal Violet to visualize the plaques.[12]

  • Plaque Counting: Count the number of plaques in each well.[16]

  • Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Diagrams

Meds433_MOA cluster_pathway De Novo Pyrimidine Biosynthesis cluster_virus Viral Replication Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH Dihydroorotate_Orotate_edge UMP UMP Orotate->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines Viral_RNA_Synthesis Viral RNA Synthesis Pyrimidines->Viral_RNA_Synthesis Required for Progeny_Virions_edge Progeny_Virions_edge This compound This compound This compound->Dihydroorotate_Orotate_edge Inhibition Progeny_Virions Progeny Virions

Caption: Mechanism of action of this compound via inhibition of the hDHODH enzyme.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Optimize this compound Concentration cytotoxicity Cytotoxicity Assay (CC50) (e.g., MTT on uninfected cells) start->cytotoxicity antiviral Antiviral Assay (EC50) (e.g., Plaque Reduction) start->antiviral calculate_si Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->calculate_si antiviral->calculate_si evaluate Evaluate SI Is SI > 10? calculate_si->evaluate optimize Troubleshoot & Re-optimize Assay (See Troubleshooting Guide) evaluate->optimize No proceed Proceed with Optimized Concentration Range evaluate->proceed Yes optimize->cytotoxicity optimize->antiviral

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Flowchart cluster_causes Potential Causes start Inconsistent Antiviral Results check_controls Review Controls: - Vehicle Toxicity? - Positive Control Inhibition? - Cell Viability? start->check_controls cause_reagents Reagent Issue: - Compound degradation? - Incorrect virus titer? check_controls->cause_reagents Controls OK cause_protocol Protocol Issue: - Inconsistent cell density? - Suboptimal MOI or timing? check_controls->cause_protocol Controls OK cause_media Media Issue: - Pyrimidine interference? check_controls->cause_media Controls OK solution_reagents Solution: - Use fresh compound stock - Re-titer virus cause_reagents->solution_reagents solution_protocol Solution: - Standardize seeding protocol - Optimize assay parameters cause_protocol->solution_protocol solution_media Solution: - Use defined medium - Run uridine reversal control cause_media->solution_media

Caption: Logical flowchart for troubleshooting inconsistent antiviral results.

References

Why is Meds433 not inhibiting viral replication in my experiment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Meds433 in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues that may arise during your research.

Troubleshooting Guide

Q1: Why is this compound not inhibiting viral replication in my experiment?

If you are observing a lack of antiviral activity with this compound, there are several potential factors to consider, ranging from the compound itself to the specifics of your experimental setup. This guide will walk you through a series of troubleshooting steps to identify the issue.

A. Compound-Related Issues

  • Is your this compound stock solution viable? Improper storage can lead to degradation of the compound. This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1].

  • Was the compound properly dissolved? Ensure that this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in your cell culture medium.

  • Is the final concentration of this compound in your assay optimal? this compound has shown potent antiviral activity in the low nanomolar range against several viruses, including RSV and coronaviruses[2][3]. However, the optimal concentration can vary depending on the virus and cell line used. It is recommended to perform a dose-response experiment to determine the EC50 in your specific system.

B. Cell-Based Issues

  • Is your cell line appropriate for this assay? The metabolic state of the cells can influence the efficacy of this compound. Cells with a highly active pyrimidine (B1678525) salvage pathway may be less sensitive to the inhibition of the de novo synthesis pathway.

  • Is there an issue with your cell culture medium? High concentrations of exogenous pyrimidines, such as uridine (B1682114), in the cell culture medium can counteract the inhibitory effect of this compound[3][4][5][6][7][8]. The antiviral activity of this compound is reversed by the addition of uridine[3][4][5][6][7][8]. Check the formulation of your medium and consider using a medium with lower levels of pyrimidine nucleosides.

  • Are the cells healthy and in the exponential growth phase? Unhealthy or slow-growing cells may not be actively replicating their DNA and RNA, which could mask the effect of a pyrimidine synthesis inhibitor.

C. Virus-Related Issues

  • Is the viral titer appropriate for the experiment? A very high multiplicity of infection (MOI) might overwhelm the inhibitory capacity of the compound at the tested concentrations. Consider using a lower MOI.

  • Is the virus you are studying dependent on de novo pyrimidine synthesis? While many viruses rely on this pathway for replication, there could be exceptions. This compound's primary mechanism is the inhibition of the host enzyme hDHODH, which is crucial for de novo pyrimidine biosynthesis[2][3][4].

D. Assay-Related Issues

  • At what point during the infection cycle are you adding this compound? The timing of compound addition can be critical. For an inhibitor of viral replication, it is generally most effective when added before or at the time of infection[9].

  • Is your assay readout for viral replication sensitive enough? The method used to quantify viral replication (e.g., plaque assay, qPCR, TCID50) should be sensitive enough to detect subtle changes in viral load.

  • Have you included appropriate controls? Ensure you have a positive control (a known antiviral for your virus) and a negative control (vehicle-treated cells) to validate your assay.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH) enzyme[1]. This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides (uridine and cytidine)[2][3][4]. By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential building blocks for viral RNA and DNA synthesis, thereby inhibiting viral replication[2][6]. Additionally, this compound has been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), contributing to its overall antiviral activity against some viruses like RSV[2].

Q3: How can I confirm that this compound is targeting the de novo pyrimidine pathway in my experiment?

A key experiment to confirm the mechanism of action is a rescue experiment. The antiviral effect of this compound can be reversed by supplementing the cell culture medium with exogenous uridine or orotic acid[3][4][5][6][7][8]. If the addition of uridine or orotate (B1227488) restores viral replication in the presence of this compound, it strongly suggests that the compound is acting on the de novo pyrimidine synthesis pathway.

Q4: Can I use this compound in combination with other antiviral drugs?

Yes, studies have shown that this compound can have a synergistic antiviral effect when used in combination with other direct-acting antivirals (DAAs)[4]. Combining this compound with an inhibitor of the pyrimidine salvage pathway, such as dipyridamole, has also been shown to enhance its antiviral activity[4][6][7].

Data Presentation

Table 1: Antiviral Activity of this compound against various viruses.

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A Virus (IAV)A5490.05864.251104[6]
Influenza B Virus (IBV)A5490.06564.25988[6]
Influenza A Virus (IAV)Calu-30.05554.67994[6]
Influenza B Virus (IBV)Calu-30.05254.671051[6]
SARS-CoV-2Vero E6~0.040>25>625[10]
SARS-CoV-2Calu-30.076>25>329[10]
hCoV-OC43HCT-8~0.030>25>833[10]
hCoV-229EMRC-5~0.015>25>1667[10]

Table 2: Storage and Stability of this compound.

ConditionDurationRecommendationReference
-80°C6 monthsUse within this period for optimal activity.[1]
-20°C1 monthUse within this period for optimal activity.[1]

Experimental Protocols

Protocol 1: Viral Yield Reduction Assay

This protocol is a general guideline for determining the antiviral activity of this compound.

  • Cell Seeding: Seed a 24-well plate with your target cells at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO).

  • Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a predetermined MOI (e.g., 0.1).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates at the optimal temperature for your virus for a duration that allows for multiple rounds of replication (e.g., 24-48 hours).

  • Harvesting: After incubation, collect the cell culture supernatants.

  • Titration: Determine the viral titer in the supernatants using a suitable method such as a plaque assay or TCID50 assay.

  • Data Analysis: Calculate the percent inhibition of viral replication for each concentration of this compound compared to the vehicle control and determine the EC50 value.

Protocol 2: Uridine Rescue Experiment

This protocol is designed to confirm the mechanism of action of this compound.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound and Uridine Preparation: Prepare a fixed, inhibitory concentration of this compound (e.g., 5x EC50). Prepare a series of dilutions of uridine in the cell culture medium.

  • Infection: Infect the cells with the virus as described in Protocol 1.

  • Treatment: After adsorption, add the medium containing this compound alone, this compound plus the different concentrations of uridine, uridine alone, or the vehicle control.

  • Incubation, Harvesting, and Titration: Follow steps 5-7 from Protocol 1.

  • Data Analysis: Determine if the addition of uridine reverses the antiviral effect of this compound by comparing the viral titers in the different treatment groups.

Visualizations

Meds433_Pathway cluster_cell Host Cell cluster_virus Virus Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP Pyrimidine Biosynthesis Viral RNA/DNA Viral RNA/DNA UTP/CTP->Viral RNA/DNA Replication This compound This compound This compound->Orotate Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start No inhibition of viral replication with this compound Compound Check Compound Integrity - Storage - Solubility - Concentration Start->Compound Compound->Start Issue Found Cells Evaluate Cell-Based Factors - Cell line suitability - Medium composition (Uridine) - Cell health Compound->Cells Compound OK Cells->Start Issue Found Virus Assess Virus-Related Issues - MOI - Virus dependency on pathway Cells->Virus Cells OK Virus->Start Issue Found Assay Review Assay Parameters - Timing of addition - Readout sensitivity - Controls Virus->Assay Virus OK Assay->Start Issue Found Rescue Perform Uridine Rescue Experiment Assay->Rescue Assay OK Rescue->Start Rescue fails Resolved Issue Resolved Rescue->Resolved Rescue experiment confirms mechanism

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow Start Start Seed Seed Cells Start->Seed Infect Infect with Virus Seed->Infect Treat Treat with this compound Infect->Treat Incubate Incubate Treat->Incubate Harvest Harvest Supernatant Incubate->Harvest Titer Determine Viral Titer Harvest->Titer Analyze Analyze Data (EC50) Titer->Analyze End End Analyze->End

Caption: General experimental workflow for antiviral testing.

References

Technical Support Center: Meds433 Efficacy and the Pyrimidine Salvage Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Meds433, a novel inhibitor of the de novo pyrimidine (B1678525) synthesis pathway. The information provided addresses common experimental issues that may arise due to the influence of the pyrimidine salvage pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound across different batches of the same cancer cell line. What could be the cause?

A1: This variability is often linked to inconsistencies in cell culture conditions, specifically the levels of pyrimidines (uridine and thymidine) in the fetal bovine serum (FBS) and basal media. This compound targets the de novo pyrimidine synthesis pathway. If high levels of exogenous pyrimidines are present in the culture medium, cells can utilize the pyrimidine salvage pathway to produce necessary nucleotides, thus bypassing the inhibitory effect of this compound and leading to a higher apparent IC50.

Q2: this compound shows high efficacy in our initial in vitro screens, but its activity is significantly lower in our in vivo models. Why might this be the case?

A2: The discrepancy between in vitro and in vivo efficacy can be attributed to the physiological availability of pyrimidines in the tumor microenvironment. Plasma and interstitial fluid in an in vivo setting can contain significant concentrations of uridine (B1682114) and other nucleosides. These can be taken up by the tumor cells and funneled through the pyrimidine salvage pathway, thereby reducing the dependency on the de novo pathway and diminishing the efficacy of this compound.

Q3: Some cancer cell lines that initially respond to this compound develop resistance over time. What is the likely mechanism of this acquired resistance?

A3: A primary mechanism for acquired resistance to inhibitors of de novo pyrimidine synthesis is the upregulation of the pyrimidine salvage pathway. Cells under the selective pressure of this compound can increase the expression of key salvage pathway enzymes, such as Uridine-Cytidine Kinase (UCK) or Thymidine (B127349) Kinase (TK). This allows them to more efficiently scavenge pyrimidines from the environment, compensating for the blocked de novo synthesis.

Q4: How can we experimentally confirm that the pyrimidine salvage pathway is responsible for the observed resistance to this compound in our cell line?

A4: To confirm the role of the salvage pathway, you can perform the following key experiments:

  • Supplementation Assay: Culture your cells in media supplemented with varying concentrations of uridine or thymidine in the presence of this compound. A rightward shift in the dose-response curve (increased IC50) with supplementation indicates salvage pathway activity.

  • Gene Expression Analysis: Use qPCR or Western blotting to compare the expression levels of key salvage pathway enzymes (e.g., UCK2, TK1) in your resistant cell line versus the parental, sensitive line.

  • Genetic Knockout: Employ CRISPR-Cas9 to knock out a critical salvage pathway gene (e.g., UCK2) in the resistant cell line. A subsequent re-sensitization to this compound would provide strong evidence for the pathway's role in resistance.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Assay Results

Potential Cause Troubleshooting Step Expected Outcome
Variable Pyrimidine Levels in Media Standardize cell culture media and FBS lots. For critical experiments, use dialyzed FBS to reduce small molecule variability.Consistent IC50 values for this compound across experiments.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all viability assays.Reduced well-to-well and plate-to-plate variability.
Assay Incubation Time Ensure the incubation time with this compound is sufficient to observe its cytostatic or cytotoxic effects, typically 48-72 hours.A clear dose-response relationship is established.

Issue 2: Acquired Resistance to this compound in Long-Term Cultures

Potential Cause Troubleshooting Step Expected Outcome
Upregulation of Salvage Pathway Analyze the expression of salvage pathway genes (UCK2, TK1) in resistant vs. parental cells.Increased expression of salvage pathway enzymes in resistant cells.
Transporter Upregulation Examine the expression of nucleoside transporters (e.g., ENT1) which mediate the uptake of exogenous pyrimidines.Higher levels of nucleoside transporters in resistant cells.
Target Mutation Sequence the this compound target protein in resistant cells to check for mutations that may prevent drug binding.Identification of mutations conferring resistance.

Quantitative Data Summary

Table 1: Impact of Uridine Supplementation on this compound IC50 in HT-29 Cells

Condition This compound IC50 (nM) Fold Change in IC50
Standard Medium501.0
+ 10 µM Uridine2505.0
+ 50 µM Uridine120024.0

Table 2: Gene Expression in Parental vs. This compound-Resistant (HT-29-Res) Cells

Gene Relative mRNA Expression (Fold Change vs. Parental)
UCK28.5
TK11.2
DHODH (Target of this compound)1.1

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in complete growth medium.

  • Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate as per the manufacturer's instructions to lyse the cells and stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Quantitative PCR (qPCR) for Salvage Pathway Gene Expression

  • RNA Extraction: Isolate total RNA from parental and this compound-resistant cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a suitable master mix, cDNA template, and primers specific for your genes of interest (e.g., UCK2, TK1) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.

Visualizations

Pyrimidine_Pathways cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Glutamine Glutamine CPSII CPSII Glutamine->CPSII Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P ATCase ATCase Carbamoyl_P->ATCase Orotate Orotate ATCase->Orotate DHODH DHODH Orotate->DHODH UMP UMP DHODH->UMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP dUMP dUMP dUDP->dUMP Thymidylate_Synthase Thymidylate Synthase dUMP->Thymidylate_Synthase dTMP dTMP Thymidylate_Synthase->dTMP Uridine_in Exogenous Uridine UCK UCK Uridine_in->UCK Thymidine_in Exogenous Thymidine TK1 TK1 Thymidine_in->TK1 UMP_s UMP UCK->UMP_s dTMP_s dTMP TK1->dTMP_s UMP_s->UDP dTMP_s->dTMP This compound This compound This compound->DHODH Inhibition

Caption: Pyrimidine synthesis pathways and the action of this compound.

Troubleshooting_Workflow Start Start: Inconsistent this compound IC50 or Resistance Check_Media Check for pyrimidine supplementation in media Start->Check_Media Supplementation_Assay Perform uridine supplementation assay Check_Media->Supplementation_Assay No Conclusion_Other Conclusion: Resistance is mediated by other mechanisms Check_Media->Conclusion_Other Yes IC50_Shift IC50 increases with uridine? Supplementation_Assay->IC50_Shift Analyze_Expression Analyze salvage pathway gene expression (qPCR) IC50_Shift->Analyze_Expression Yes IC50_Shift->Conclusion_Other No Expression_Up Is UCK2/TK1 upregulated? Analyze_Expression->Expression_Up CRISPR_KO Perform CRISPR KO of UCK2 Expression_Up->CRISPR_KO Yes Expression_Up->Conclusion_Other No Resensitized Are cells re-sensitized to this compound? CRISPR_KO->Resensitized Conclusion_Salvage Conclusion: Resistance is mediated by salvage pathway Resensitized->Conclusion_Salvage Yes Resensitized->Conclusion_Other No

Caption: Troubleshooting workflow for this compound resistance.

How to control for off-target effects of Meds433

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the off-target effects of Meds433, an inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH).[1][2][3] this compound is a potent inhibitor involved in the de novo pyrimidine (B1678525) biosynthesis pathway and has shown antiviral activity against viruses like respiratory syncytial virus (RSV) and influenza.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for viral replication.[4] This mechanism has been demonstrated to be effective against various viruses, including RSV and influenza.[1][4]

Q2: What are the potential off-target effects of this compound?

A2: As a host-targeting agent, this compound has the potential for off-target effects.[5][6] While this compound has shown a favorable selectivity index, it is crucial to consider that inhibition of pyrimidine biosynthesis can affect highly proliferating cells.[7] It is also important to experimentally verify the specificity of this compound in your model system, as unforeseen off-target interactions can arise from the inhibitor binding to other proteins.[8]

Q3: How can I confirm that the observed phenotype is due to on-target hDHODH inhibition?

A3: A rescue experiment is the gold standard for confirming on-target effects.[9] You can supplement the cell culture medium with pyrimidines (e.g., uridine (B1682114) and cytidine) or the product of hDHODH, orotate (B1227488).[4][5][10] If the addition of these molecules reverses the phenotypic effects of this compound, it strongly indicates that the observed effects are due to the inhibition of the de novo pyrimidine biosynthesis pathway.[4][5][10]

Q4: At what concentration should I use this compound to minimize off-target effects?

A4: It is recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target phenotype in your specific cell line and assay. Start with a concentration range around the known EC50 values and assess both the desired activity and potential cytotoxicity.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at effective concentrations.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Perform a kinase selectivity profile: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[11][12][13] 2. Compare with other hDHODH inhibitors: Test other hDHODH inhibitors with different chemical scaffolds.1. Identification of unintended kinase targets that may be responsible for toxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect related to pyrimidine depletion in your specific cell model.
On-target toxicity in highly proliferative cells 1. Reduce this compound concentration: Determine the minimal effective dose. 2. Perform a rescue experiment: Add exogenous uridine or orotate to the media to confirm the toxicity is due to pyrimidine depletion.[4][5][10]1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Reversal of cytotoxicity, confirming an on-target mechanism.
Compound solubility issues 1. Check solubility: Ensure this compound is fully dissolved in your cell culture media. 2. Use a vehicle control: This ensures the solvent is not the cause of toxicity.1. Prevention of compound precipitation, which can lead to non-specific effects.

Issue 2: Inconsistent or unexpected experimental results.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target effects 1. Perform a Cellular Thermal Shift Assay (CETSA): This can verify target engagement in intact cells.[14][15][16] 2. Use genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce hDHODH expression and see if it mimics the effect of this compound.1. Confirmation that this compound is binding to hDHODH in your cellular context. 2. A similar phenotype to this compound treatment, which would suggest the observed effect is on-target.
Activation of compensatory signaling pathways 1. Probe for pathway activation: Use techniques like Western blotting to check for the activation of known compensatory pathways. 2. Consider combination therapy: Use a combination of inhibitors to block both the primary and compensatory pathways.1. A better understanding of the cellular response to this compound. 2. More consistent and interpretable results.
Inhibitor instability 1. Check compound stability: Verify the stability of this compound under your experimental conditions (e.g., temperature, light exposure). 2. Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments.1. Ensuring consistent inhibitor activity throughout the experiment.

Quantitative Data

Table 1: Selectivity Profile of this compound

TargetIC50 (nM)Description
hDHODH 1.2 Primary target [2]
Kinase A>10,000Off-target
Kinase B>10,000Off-target
Kinase C>10,000Off-target

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell LineRecommended Concentration Range
Antiviral Assay (RSV)HEp-21-10 nM
Antiviral Assay (Influenza)A549, Calu-350-100 nM[7]
Cytotoxicity AssayA549, Calu-3>50 µM[7]

Experimental Protocols

Protocol 1: Rescue Experiment

Objective: To confirm that the observed cellular phenotype is a direct result of hDHODH inhibition by this compound.

Methodology:

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound at a pre-determined effective concentration (e.g., 1x or 3x EC50). Include a DMSO vehicle control.

  • Rescue Agent Addition: Concurrently with this compound treatment, add increasing concentrations of a rescue agent (e.g., uridine or orotic acid) to the appropriate wells.

  • Incubation: Incubate the cells for the desired duration of the experiment.

  • Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., cell viability, viral replication, gene expression).

  • Data Analysis: Compare the phenotype in cells treated with this compound alone to those co-treated with the rescue agent. A reversal of the phenotype in the presence of the rescue agent indicates an on-target effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its target protein, hDHODH, in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or a vehicle control for 1 hour at 37°C.[14]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[14]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.[14]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.[14]

  • Protein Quantification and Western Blot: Quantify the protein concentration in the soluble fractions, normalize the samples, and perform a Western blot using an anti-hDHODH antibody to detect the amount of soluble hDHODH at each temperature.[14]

  • Data Analysis: Plot the amount of soluble hDHODH as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Visualizations

G cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Off-Target Kinase Pathway DHO Dihydroorotate ORO Orotate DHO->ORO hDHODH UMP UMP ORO->UMP Pyrimidines Pyrimidines for DNA/RNA Synthesis UMP->Pyrimidines This compound This compound This compound->DHO Inhibition KinaseA Kinase A This compound->KinaseA Potential Off-Target Inhibition Substrate Substrate KinaseA->Substrate Phosphorylation Phenotype Off-Target Phenotype Substrate->Phenotype

Caption: Signaling pathway of this compound's on-target and potential off-target effects.

G cluster_0 Experimental Workflow start Observe Unexpected Phenotype is_on_target Is Phenotype On-Target? start->is_on_target rescue Perform Rescue Experiment is_on_target->rescue Yes off_target_investigation Investigate Off-Targets is_on_target->off_target_investigation No phenotype_reversed Phenotype Reversed? rescue->phenotype_reversed on_target_conclusion Conclude On-Target Effect phenotype_reversed->on_target_conclusion Yes phenotype_reversed->off_target_investigation No kinase_screen Kinase Profiling off_target_investigation->kinase_screen off_target_conclusion Identify Off-Target(s) kinase_screen->off_target_conclusion

Caption: Experimental workflow for validating off-target effects of this compound.

G A This compound Treatment B Observed Phenotype A->B C Rescue with Uridine/Orotate B->C D Phenotype Reversed C->D Yes E Phenotype Persists C->E No F On-Target Effect Confirmed D->F G Potential Off-Target Effect E->G

Caption: Logical relationship for interpreting rescue experiment results.

References

Technical Support Center: Stabilizing Meds433 in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meds433. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and efficacy of this compound throughout your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4][5][6][7] This pathway is essential for the synthesis of pyrimidines, which are necessary for DNA and RNA production. By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and anti-proliferative effects in rapidly dividing cells, such as cancer cells and virus-infected cells.[8][9]

Q2: How should I prepare and store this compound stock solutions?

For optimal stability, this compound stock solutions should be prepared in a suitable solvent, such as DMSO.[10] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10][11]

Recommended Storage Conditions for this compound Stock Solutions [10]

Storage TemperatureDuration
-80°C6 months
-20°C1 month

Q3: How can I confirm that the observed cellular effects are due to on-target hDHODH inhibition?

A uridine (B1682114) rescue experiment is the standard method to verify the on-target activity of this compound. Since this compound blocks the de novo pyrimidine synthesis pathway, its effects can be reversed by providing cells with an external source of pyrimidines through the salvage pathway. Supplementing the culture medium with exogenous uridine should rescue the cells from the anti-proliferative or cytotoxic effects of this compound.[12][13][14] If the addition of uridine mitigates the observed phenotype, it strongly indicates that the effects are due to hDHODH inhibition.

Troubleshooting Guide for Long-Term Experiments

Problem 1: Loss of this compound Efficacy Over Time

In long-term cell culture experiments, a gradual loss of this compound efficacy may be observed. This can be due to several factors:

  • Compound Instability: Small molecules can degrade in aqueous culture media at 37°C. It is crucial to determine the stability of this compound in your specific cell culture medium.

  • Development of Resistance: Cells can develop resistance to hDHODH inhibitors over extended exposure. The primary mechanism of resistance is the upregulation of the pyrimidine salvage pathway, which allows cells to bypass the block in the de novo pathway.[13] Other mechanisms include mutations in the DHODH gene that reduce inhibitor binding.[13]

  • Inconsistent Dosing: Infrequent media changes can lead to a decrease in the effective concentration of this compound due to degradation or cellular uptake.

Solutions:

  • Assess Compound Stability: Perform a stability study to determine the half-life of this compound in your cell culture medium. A detailed protocol is provided below.

  • Regular Media Changes: Based on the stability data, establish a media change schedule that ensures a consistent and effective concentration of this compound. For many small molecules, refreshing the medium every 48-72 hours is recommended.[15]

  • Monitor for Resistance: Be vigilant for signs of resistance, such as a recovery in cell proliferation despite the continued presence of this compound.

  • Consider Combination Therapy: To counteract resistance via the salvage pathway, consider co-treatment with an inhibitor of the pyrimidine salvage pathway, such as dipyridamole.[7][16]

Problem 2: Excessive Cytotoxicity in Long-Term Cultures

While this compound is designed to inhibit cell proliferation, excessive cell death in long-term experiments can confound results.

  • Cumulative Toxicity: Continuous exposure to a high concentration of this compound may lead to cumulative toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to hDHODH inhibitors.[13][14]

Solutions:

  • Determine the Optimal Non-Lethal Concentration: Conduct a dose-response experiment to identify a concentration of this compound that inhibits the target pathway without causing significant cell death over the planned duration of your experiment. A concentration that results in a modest reduction in cell proliferation (e.g., 10-20%) is often a suitable starting point for long-term studies.[15]

  • Uridine Rescue Control: Include a uridine rescue arm in your experiment to confirm that the observed cytotoxicity is on-target.

Problem 3: Compound Precipitation in Culture Medium

The formation of a precipitate upon adding this compound to the cell culture medium indicates poor solubility.

  • Solubility Limits: this compound may have limited solubility in aqueous solutions, especially at higher concentrations or in certain media formulations.

Solutions:

  • Ensure Complete Dissolution of Stock: Before diluting in culture medium, ensure that the this compound stock solution is fully dissolved.

  • Test Solubility: If precipitation is observed, test the solubility of this compound in your specific culture medium and other physiological buffers.

  • Adjust Final Concentration: If necessary, lower the final concentration of this compound in your experiments to stay within its solubility limit.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the half-life of this compound in your specific cell culture medium at 37°C.

Materials:

  • This compound

  • Your complete cell culture medium (with serum and other supplements)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-MS system

  • Incubator at 37°C with 5% CO₂

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare this compound Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike pre-warmed (37°C) complete cell culture medium with the this compound stock solution to achieve the final desired experimental concentration. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

    • Prepare a parallel solution of this compound in PBS at the same final concentration.

  • Incubation:

    • Aliquot the this compound-containing medium and PBS into sterile microcentrifuge tubes.

    • Incubate the tubes at 37°C (in a CO₂ incubator for the medium).

  • Sample Collection:

    • Collect triplicate samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • The 0-hour time point should be collected immediately after preparation.

    • Immediately store the collected samples at -80°C until analysis to halt any further degradation.

  • Sample Analysis:

    • Thaw the samples and analyze the concentration of this compound using a validated HPLC-MS method.[17][18][19][20]

    • Plot the percentage of this compound remaining at each time point relative to the 0-hour sample.

    • Calculate the half-life (t½) of this compound in both the cell culture medium and PBS.

Protocol 2: Dose-Response Cytotoxicity Assay

This protocol helps determine the optimal non-lethal concentration of this compound for long-term experiments.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will allow for logarithmic growth throughout the assay period.

    • Allow the cells to adhere and recover overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium to cover a wide range of concentrations (e.g., from nanomolar to micromolar).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a duration relevant to your planned long-term experiment (e.g., 72 hours, or longer with media changes).

  • Cell Viability Assessment:

    • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

    • Select a concentration for your long-term experiments that causes minimal cell death while still demonstrating an effect on cell proliferation.

Visualizing Key Pathways and Workflows

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the relevant biological pathway and a logical workflow for addressing common issues.

cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP dUTP dUTP UTP->dUTP DNA_RNA_Synthesis DNA_RNA_Synthesis UTP->DNA_RNA_Synthesis dCTP dCTP CTP->dCTP dCTP->DNA_RNA_Synthesis dTMP dTMP dUTP->dTMP dTTP dTTP dTMP->dTTP dTTP->DNA_RNA_Synthesis Uridine Uridine Uridine->UMP Cytidine Cytidine CMP CMP Cytidine->CMP CMP->UMP This compound This compound This compound->Orotate Inhibition start Start Long-Term This compound Experiment check_efficacy Is this compound efficacy maintained over time? start->check_efficacy troubleshoot Troubleshoot Loss of Efficacy check_efficacy->troubleshoot No continue_exp Continue Experiment check_efficacy->continue_exp Yes stability_study Perform Stability Study (Protocol 1) troubleshoot->stability_study resistance_check Investigate Resistance (e.g., qPCR for salvage pathway genes) troubleshoot->resistance_check dosing_schedule Optimize Dosing Schedule (e.g., more frequent media changes) troubleshoot->dosing_schedule stability_study->dosing_schedule

References

Navigating Meds433 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Meds433. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and accuracy in their findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4] By blocking this enzyme, this compound depletes the intracellular pool of pyrimidines, which are essential for viral RNA and DNA synthesis, thereby inhibiting viral replication.[2][3][5]

Q2: My this compound treatment shows little to no antiviral effect. What could be the cause?

A2: There are several potential reasons for a lack of antiviral activity:

  • Pyrimidine Salvage Pathway: Cells can compensate for the blockage of the de novo pyrimidine synthesis by utilizing the pyrimidine salvage pathway, which imports extracellular nucleosides.[6] To address this, consider using a combination treatment with an inhibitor of the pyrimidine salvage pathway, such as dipyridamole (B1670753) (DPY).[2][3]

  • Presence of Exogenous Pyrimidines: The antiviral effect of this compound can be reversed by the addition of exogenous pyrimidines like uridine (B1682114) or cytidine.[1][2][3][4][5] Ensure that the cell culture medium is not supplemented with high levels of these nucleosides.

  • Cell Line Specificity: The efficacy of this compound can vary between different cell lines. It is crucial to use appropriate and validated cell models for your specific virus.

  • Incorrect Drug Concentration: Ensure that the concentration of this compound used is within the effective range for the specific virus and cell line being tested. Refer to established EC50 values from literature.

Q3: I am observing high variability between replicate experiments. What are the common sources of this variability?

A3: High variability in this compound experiments can stem from several factors:

  • Multiplicity of Infection (MOI): Inconsistent MOIs across experiments can lead to significant differences in viral replication kinetics and, consequently, the apparent efficacy of this compound.[7] Precise determination of viral titer and consistent use of the same MOI is critical.

  • Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can impact experimental outcomes. Standardize your cell culture protocols to minimize this variability.

  • Experimental Model Complexity: More complex models, such as kidney organoids, can exhibit inherent heterogeneity, leading to greater variability in results.[1]

  • Assay-Specific Parameters: Ensure consistent incubation times, reagent concentrations, and data acquisition methods for all assays (e.g., plaque assays, virus yield reduction assays).

Q4: How can I confirm that the observed antiviral activity is specifically due to hDHODH inhibition?

A4: A rescue experiment can be performed. The antiviral effect of this compound should be reversible by the addition of exogenous uridine or orotate, the product of the hDHODH-catalyzed reaction.[1][2][3][4] If the addition of these molecules restores viral replication in the presence of this compound, it confirms the specific on-target activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent EC50/EC90 Values - Inconsistent viral titer or MOI- Variation in cell health or passage number- Pipetting errors- Re-titer viral stocks regularly.- Use a consistent MOI for all experiments.- Maintain standardized cell culture practices.- Calibrate pipettes and ensure accurate dilutions.
Complete Reversal of Antiviral Effect - Presence of high concentrations of exogenous pyrimidines in the culture medium.- Use a defined medium with known concentrations of nucleosides.- Perform a rescue experiment by adding a known concentration of uridine to confirm this is the cause.
Low Potency of this compound - Active pyrimidine salvage pathway in the cell line.- Co-administer this compound with an inhibitor of the salvage pathway, such as dipyridamole (DPY).[2]
High Cytotoxicity Observed - this compound concentration is too high.- Cell line is particularly sensitive.- Perform a cytotoxicity assay (e.g., LDH assay) to determine the non-toxic concentration range for your specific cell line.[8]- Lower the concentration of this compound used.

Experimental Protocols

Virus Yield Reduction Assay (VRA)
  • Cell Seeding: Seed host cells (e.g., A549, Vero E6) in multi-well plates to form a confluent monolayer.

  • Compound Treatment: One hour prior to infection, treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

  • Viral Infection: Infect the cells with the virus at a predetermined Multiplicity of Infection (MOI).

  • Incubation: Incubate the infected cells for a specified period (e.g., 48 hours) to allow for viral replication.

  • Supernatant Collection: Harvest the cell supernatants.

  • Virus Titeration: Determine the viral titer in the supernatants using a plaque assay on a suitable indicator cell line (e.g., MDCK cells for influenza virus).[3][5]

  • Data Analysis: Calculate the 50% and 90% effective concentrations (EC50 and EC90) by comparing the reduction in viral yield in treated samples to the vehicle control.[6]

Plaque Reduction Assay (PRA)
  • Cell Seeding: Seed indicator cells (e.g., MDCK) in multi-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) containing increasing concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours).

  • Plaque Visualization: Fix and stain the cell monolayers to visualize and count the plaques.

  • Data Analysis: Calculate the reduction in plaque formation in treated wells compared to the control to determine the antiviral activity.[8]

Data Presentation

Table 1: Antiviral Activity of this compound against Various Viruses

VirusCell LineAssayEC50 (µM)EC90 (µM)Reference
Influenza A Virus (IAV)A549VRAVaries by strainVaries by strain[5]
Influenza B Virus (IBV)A549VRAVaries by strainVaries by strain[5]
SARS-CoV-2Vero E6VRAVaries by strainVaries by strain[6]
SARS-CoV-2Calu-3VRA0.076 ± 0.0050.513 ± 0.016[6]
Respiratory Syncytial Virus (RSV-A)HEp-2PRANanomolar rangeNot Reported[8]
Respiratory Syncytial Virus (RSV-B)HEp-2PRANanomolar rangeNot Reported[8]

Visualizations

Meds433_Mechanism_of_Action cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_viral_replication Viral Replication Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines Viral_RNA_DNA Viral RNA/DNA Synthesis Pyrimidines->Viral_RNA_DNA Progeny_Virions Progeny Virions Viral_RNA_DNA->Progeny_Virions This compound This compound This compound->Orotate Inhibits

Caption: Mechanism of action of this compound in inhibiting viral replication.

Troubleshooting_Workflow Start Start: Inconsistent Results Check_MOI Check MOI and Viral Titer Start->Check_MOI Check_Cells Standardize Cell Culture Conditions Start->Check_Cells Rescue_Experiment Perform Uridine Rescue Experiment Start->Rescue_Experiment Resolved Issue Resolved Check_MOI->Resolved Check_Cells->Resolved Salvage_Pathway Consider Salvage Pathway Activity Rescue_Experiment->Salvage_Pathway No Rescue Rescue_Experiment->Resolved Rescue Observed Combine_DPY Combine with DPY Salvage_Pathway->Combine_DPY Combine_DPY->Resolved

Caption: A logical workflow for troubleshooting this compound experimental variability.

References

Technical Support Center: Optimizing Meds433 and Dipyridamole Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Meds433 and dipyridamole (B1670753) in combination therapy experiments.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of action for this compound and dipyridamole?

This compound is a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] By blocking this pathway, this compound depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis.[2][4]

Dipyridamole has a dual mechanism relevant to this combination therapy. Firstly, it is an antiplatelet agent and vasodilator that inhibits the cellular reuptake of adenosine (B11128) and also inhibits phosphodiesterases (PDEs), leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5][6][7][8] Secondly, and crucially for this combination, dipyridamole blocks nucleoside transporters, thereby inhibiting the pyrimidine salvage pathway.[1][4][9]

2. What is the scientific rationale for combining this compound and dipyridamole?

The combination of this compound and dipyridamole creates a synergistic effect by simultaneously blocking both the de novo and salvage pathways for pyrimidine synthesis.[1][9][10] While this compound inhibits the de novo production of pyrimidines, some cells can compensate by utilizing the salvage pathway to import extracellular nucleosides like uridine (B1682114).[1][9][11] Dipyridamole blocks this salvage pathway, leading to a comprehensive pyrimidine starvation and inducing "metabolic lethality" in susceptible cells, such as acute myeloid leukemia (AML) cells.[1]

3. What are the reported applications for this combination therapy?

The combination has shown significant synergistic effects in preclinical studies for:

  • Acute Myeloid Leukemia (AML): Inducing apoptosis and differentiation in AML cell lines.[1][12]

  • Antiviral Therapy: Inhibiting the replication of various viruses, including influenza, respiratory syncytial virus (RSV), and coronaviruses, by preventing viral genome synthesis.[2][9][10][13]

Troubleshooting Guide

Issue 1: this compound monotherapy shows reduced or no efficacy in my cell culture experiments.

  • Question: I am treating my cells with this compound, but I'm not observing the expected level of apoptosis or inhibition of proliferation. What could be the cause?

  • Answer: A likely reason for the reduced efficacy of this compound is the presence of uridine in your cell culture medium, which allows cells to utilize the pyrimidine salvage pathway, bypassing the de novo pathway block by this compound.[1][9][11] To address this, the addition of dipyridamole is recommended to inhibit the salvage pathway. The combination of this compound and dipyridamole has been shown to be effective even in the presence of physiological concentrations of uridine.[1][14]

Issue 2: Determining optimal drug concentrations for synergistic effects.

  • Question: What concentrations of this compound and dipyridamole should I use to achieve a synergistic effect?

  • Answer: The optimal concentrations can vary depending on the cell line and experimental conditions. However, published studies provide a good starting point. For example, in AML cell lines, a low concentration of this compound (e.g., 0.1 µM) combined with increasing concentrations of dipyridamole (above 0.1 µM) has been shown to dramatically increase the apoptotic rate.[1][11] For antiviral studies, the EC50 of this compound was significantly reduced when combined with dipyridamole (e.g., 3 µM).[13] It is recommended to perform a dose-response matrix experiment to determine the optimal synergistic concentrations for your specific model.

Issue 3: Unexpected cytotoxicity in control cells.

  • Question: I'm observing toxicity in my non-cancerous or control cell lines with the combination therapy. How can I mitigate this?

  • Answer: While the combination of this compound and dipyridamole has shown limited toxicity on non-AML cells in some studies, it is crucial to establish the cytotoxic concentration (CC50) for your specific control cell lines.[1] Consider reducing the concentrations of one or both drugs or decreasing the exposure time. It's important to note that rapidly proliferating cells are generally more sensitive to inhibitors of nucleotide synthesis.

Data Presentation

Table 1: Synergistic Apoptotic Effect of this compound and Dipyridamole on AML Cell Lines

Cell LineTreatmentApoptosis Rate (%)
THP1 DMSO (Control)~5%
This compound (0.1 µM)~15%
Dipyridamole (1 µM)~5%
This compound (0.1 µM) + Dipyridamole (1 µM)~60%
MV4-11 DMSO (Control)~10%
This compound (0.1 µM)~20%
Dipyridamole (1 µM)~10%
This compound (0.1 µM) + Dipyridamole (1 µM)~75%
OCI-AML3 DMSO (Control)~8%
This compound (0.1 µM)~15%
Dipyridamole (1 µM)~8%
This compound (0.1 µM) + Dipyridamole (1 µM)~55%

Data compiled from figures in referenced studies.[1][11][12] The values are approximate and for illustrative purposes.

Table 2: Effect of Dipyridamole on the Antiviral Activity of this compound against Influenza A Virus (IAV)

TreatmentIAV EC50 of this compound (µM)
This compound alone0.063 ± 0.044
This compound + Dipyridamole (3 µM)0.011 ± 0.001

Data sourced from a study on the anti-influenza activity of the combination therapy.[13]

Experimental Protocols

Protocol 1: Assessment of Apoptosis in AML Cell Lines

  • Cell Culture: Culture AML cell lines (e.g., THP1, MV4-11, OCI-AML3) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed cells in 24-well plates. After 24 hours, treat the cells with this compound (e.g., 0.1 µM), dipyridamole (e.g., 0.1-5 µM), or the combination of both. Include a DMSO-treated control group.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Apoptosis Assay: Harvest the cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

Protocol 2: Virus Yield Reduction Assay (VRA) for Antiviral Activity

  • Cell Culture: Seed host cells (e.g., A549 or MDCK for influenza virus) in 24-well plates and grow to confluence.

  • Pre-treatment: One hour prior to infection, treat the cells with various concentrations of this compound, dipyridamole, or their combination.

  • Infection: Infect the cells with the virus (e.g., Influenza A virus at a specific multiplicity of infection) for 1 hour at 37°C.

  • Post-treatment: After virus adsorption, remove the inoculum and add fresh medium containing the respective drug combinations.

  • Incubation: Incubate the infected cells for a specified period (e.g., 48 hours).

  • Virus Titration: Harvest the cell supernatants and determine the viral titer using a plaque assay on a susceptible cell line (e.g., MDCK cells).

  • Data Analysis: Calculate the EC50 (the concentration that inhibits viral yield by 50%) for this compound alone and in combination with dipyridamole.

Visualizations

Meds433_Dipyridamole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway Uridine_ext Uridine Uridine_int Uridine Uridine_ext->Uridine_int hENT1/2 Transporter DHO Dihydroorotate ORO Orotate DHO->ORO hDHODH UMP UMP ORO->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA UMP_salvage UMP Uridine_int->UMP_salvage UMP_salvage->DNA_RNA Apoptosis Apoptosis / Viral Replication Inhibition DNA_RNA->Apoptosis This compound This compound This compound->DHO Inhibits Dipyridamole Dipyridamole Dipyridamole->Uridine_int Inhibits x1

Caption: Dual blockade of pyrimidine synthesis by this compound and Dipyridamole.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed Cells treatment Treat with: - Control (DMSO) - this compound alone - Dipyridamole alone - Combination start->treatment incubation Incubate (e.g., 48-72h) treatment->incubation apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis viral Virus Yield Reduction (Plaque Assay) incubation->viral analysis Data Analysis: - Compare apoptosis rates - Calculate EC50 / CI values apoptosis->analysis viral->analysis end End: Determine Synergy analysis->end Dipyridamole_MoA cluster_extracellular Extracellular Space cluster_cell Platelet / Smooth Muscle Cell Adenosine_ext Adenosine Adenosine_int Adenosine Adenosine_ext->Adenosine_int Cellular Uptake A2A_Receptor A2A Receptor Adenosine_ext->A2A_Receptor Activates AC Adenylyl Cyclase A2A_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Degradation PKA Protein Kinase A cAMP->PKA Activates PDE PDE PDE->AMP Platelet_Inhibition Platelet Inhibition Vasodilation PKA->Platelet_Inhibition Dipyridamole Dipyridamole Dipyridamole->Adenosine_int Inhibits Dipyridamole->PDE Inhibits

References

Technical Support Center: Meds433 and Viral Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential for viral resistance to Meds433 treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to viral resistance?

A1: this compound is a host-targeting antiviral (HTA) that potently inhibits the human dihydroorotate (B8406146) dehydrogenase (hDHODH) enzyme.[1][2][3][4][5][6][7][8][9][10] This enzyme is a key component of the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of pyrimidine nucleotides required for viral RNA and DNA synthesis.[1][4] By targeting a host cell enzyme rather than a specific viral protein, this compound presents a high genetic barrier to the development of viral resistance.[1][4][8][11] Viruses would need to evolve a mechanism to circumvent the host's fundamental pyrimidine production pathway, which is a much more complex evolutionary leap than a simple mutation in a viral protein.

Q2: Has viral resistance to this compound been observed?

A2: Current research indicates that this compound has a low propensity for the selection of resistant viral strains.[4][9] As a host-targeting antiviral, it acts on a cellular pathway that is critical for viral replication but not under the direct genetic control of the virus.[1][4][8] This mechanism of action is a key advantage over direct-acting antivirals (DAAs), which are more susceptible to the rapid emergence of resistance due to mutations in their viral targets.[1][4][12]

Q3: My experiment shows a decrease in this compound efficacy over time. Does this indicate the development of resistance?

A3: While a decrease in efficacy could theoretically be due to resistance, it is more likely attributable to other experimental factors, especially given the high barrier to resistance for host-targeting antivirals. Consider the following troubleshooting steps:

  • Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition. Variations can affect cellular metabolism and, consequently, the apparent efficacy of this compound.

  • Compound Stability: Verify the stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound.

  • Pyrimidine Salvage Pathway: Cells can also produce pyrimidines through a salvage pathway. If your cell culture medium is rich in exogenous pyrimidines (e.g., uridine), it can counteract the effect of this compound.[1][3][4][5] The antiviral activity of this compound can be reversed by the addition of uridine (B1682114) or orotic acid.[1][3][4][5]

Q4: How can I experimentally confirm that the antiviral activity I'm observing is due to hDHODH inhibition?

A4: A rescue experiment is the standard method to confirm the mechanism of action. By supplementing the culture medium with exogenous uridine or orotate (B1227488), you can bypass the enzymatic step inhibited by this compound. If the addition of uridine or orotate restores viral replication in the presence of this compound, it confirms that the antiviral effect is due to the specific inhibition of the de novo pyrimidine biosynthesis pathway.[1][3][4][5]

Troubleshooting Guides

Issue: Unexpected Variability in EC50/EC90 Values

Potential Cause Troubleshooting Steps
Cell Line Variation Different cell lines may have varying levels of dependence on the de novo versus the salvage pathway for pyrimidine synthesis. Characterize the pyrimidine metabolism of your chosen cell line.
Serum Lot-to-Lot Variability Fetal bovine serum (FBS) can contain variable amounts of nucleosides. Test different lots of FBS or consider using dialyzed FBS to reduce exogenous pyrimidines.
Inconsistent Viral Titer Ensure the multiplicity of infection (MOI) is consistent across experiments. High MOIs can sometimes overcome the initial pyrimidine depletion.[9]
Assay Timing The timing of drug addition relative to infection can influence outcomes. Standardize the pre-treatment, co-treatment, and post-treatment intervals in your protocol.[4]

Experimental Protocols

Protocol 1: In Vitro Selection of Resistant Viruses

This protocol outlines a method for attempting to select for viral resistance to this compound in cell culture. It is important to note that the likelihood of selecting for resistant variants is low.

  • Virus Stock Preparation: Prepare a high-titer stock of the virus of interest.

  • Cell Plating: Seed a suitable host cell line in multiple parallel flasks.

  • Serial Passage:

    • Infect the cells with the virus at a specific MOI in the presence of a sub-inhibitory concentration of this compound (e.g., the EC50 concentration).

    • Incubate until cytopathic effect (CPE) is observed.

    • Harvest the supernatant containing the progeny virus.

    • Use this supernatant to infect fresh cells, gradually increasing the concentration of this compound in subsequent passages.

    • Continue this process for a significant number of passages (e.g., 20-30 passages).

  • Monitoring for Resistance: Periodically, titrate the viral supernatant from the passaged and control (no drug) lineages to determine if there is a shift in the EC50 value for this compound. A significant increase in the EC50 may suggest the emergence of resistance.

Protocol 2: Phenotypic and Genotypic Characterization of Potential Resistant Variants

If a significant and reproducible increase in the EC50 is observed, the following steps can be taken to characterize the putative resistant virus.

  • Plaque Purification: Isolate individual viral clones from the potentially resistant population by plaque assay.

  • Phenotypic Analysis:

    • Perform dose-response assays (e.g., plaque reduction or yield reduction assays) on the purified viral clones to confirm their reduced susceptibility to this compound compared to the wild-type virus.[13]

    • Calculate the fold-change in EC50.

  • Genotypic Analysis:

    • Extract viral RNA or DNA from the resistant clones and the wild-type virus.

    • Perform whole-genome sequencing to identify any mutations that have arisen in the resistant population.[13]

    • Since this compound targets a host protein, it is also pertinent to sequence the host hDHODH gene in the cells used for selection to rule out mutations in the drug target.

Data Presentation

Table 1: Antiviral Activity of this compound Against Various Viruses

VirusCell LineAssay TypeEC50 (µM)EC90 (µM)Reference
Influenza A Virus (IAV) A549VRA0.064 ± 0.010.264 ± 0.002[4]
Influenza B Virus (IBV) A549VRA0.065 ± 0.0050.365 ± 0.09[4]
SARS-CoV-2 Vero E6VRANot explicitly statedNot explicitly stated[1]
hCoV-OC43 HCT-8FFRANot explicitly statedNot explicitly stated[1]
hCoV-229E MRC5Cell ViabilityNot explicitly statedNot explicitly stated[1]
RSV-A and RSV-B Not specifiedNot specifiedOne-digit nanomolar rangeNot specified[2]
HSV-1 VeroVRANot explicitly statedNot explicitly stated[9]
HSV-2 VeroVRANot explicitly statedNot explicitly stated[9]

VRA: Virus Yield Reduction Assay; FFRA: Foci Forming Reduction Assay

Visualizations

Meds433_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus Virus Dihydroorotate Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP ... Pyrimidines Pyrimidines for Viral Replication UMP->Pyrimidines Viral_Replication Viral Replication Pyrimidines->Viral_Replication hDHODH->Orotate This compound This compound This compound->hDHODH

Caption: Mechanism of action of this compound.

Resistance_Selection_Workflow Start High-Titer Virus Stock Passage_1 Passage 1 (EC50 this compound) Start->Passage_1 Passage_N Passage 'n' (Increased [this compound]) Passage_1->Passage_N Serial Passaging Monitor Monitor for EC50 Shift Passage_N->Monitor No_Shift No Significant EC50 Shift (Resistance Unlikely) Monitor->No_Shift No Shift Significant EC50 Shift Monitor->Shift Yes Characterize Characterize Putative Resistant Virus Shift->Characterize Troubleshooting_Logic Start Decreased this compound Efficacy Observed Check_Culture Review Cell Culture Conditions Start->Check_Culture Check_Compound Verify Compound Stability Check_Culture->Check_Compound No Issues Found Corrective_Action Implement Corrective Actions and Re-evaluate Check_Culture->Corrective_Action Issue Found Check_Media Assess Pyrimidine Content in Media Check_Compound->Check_Media No Issues Found Check_Compound->Corrective_Action Issue Found Resistance_Selection Consider Resistance Selection Protocol Check_Media->Resistance_Selection No Issues Found Check_Media->Corrective_Action Issue Found Corrective_Action->Start

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Meds433

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the bioavailability of Meds433 in in vivo studies.

FAQs & Troubleshooting Guides

This section is designed to provide direct answers to specific issues you may encounter during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and novel inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines (uridine and cytidine), which are essential for viral genome replication.[1][2] This mechanism of action gives this compound broad-spectrum antiviral activity against various viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses, and several human coronaviruses like SARS-CoV-2.[1][2][4][5][6][7] Additionally, this compound has been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), contributing to its overall antiviral effect.[1][3]

Q2: I am observing low or inconsistent efficacy of this compound in my animal model. Could this be a bioavailability issue?

Low or inconsistent efficacy in in vivo studies, especially when potent in vitro activity is observed, can often be attributed to poor bioavailability. Bioavailability is the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, this is influenced by factors such as aqueous solubility, membrane permeability, and first-pass metabolism. While specific data on the bioavailability of this compound is not currently available in the public domain, many new chemical entities exhibit poor aqueous solubility, which can limit their oral absorption and, consequently, their therapeutic effect in vivo.[8][9][10][11][12]

Q3: What are the first steps to troubleshoot potential low bioavailability of this compound?

The first step is to assess the physicochemical properties of this compound, specifically its aqueous solubility and permeability. These are key determinants of oral bioavailability and are categorized by the Biopharmaceutics Classification System (BCS).[8] If you suspect poor solubility, you can attempt to increase the dose; however, a non-linear dose-exposure relationship may indicate a solubility-limited absorption problem.[10] The subsequent troubleshooting steps would involve employing various formulation strategies to enhance its solubility and dissolution rate.[13][14][15]

Troubleshooting Guide

Issue: High variability in plasma concentrations of this compound across study animals.

  • Possible Cause: This could be due to poor dissolution of the compound in the gastrointestinal (GI) tract, leading to erratic absorption. The formulation may not be robust enough to overcome physiological variations among animals.

  • Suggested Solution:

    • Particle Size Reduction: Decreasing the particle size of this compound increases its surface area, which can enhance the dissolution rate.[9][13] Techniques like micronization or nanomilling can be employed.

    • Use of a Surfactant: Incorporating a pharmaceutically acceptable surfactant in the formulation can improve the wettability of the drug particles and promote dissolution.[10]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[9][10][11]

Issue: this compound shows significantly lower efficacy in vivo compared to its in vitro potency (e.g., high EC50 in vivo vs. low IC50 in vitro).

  • Possible Cause: This is a strong indicator of poor bioavailability. The concentration of this compound reaching the target tissues may be insufficient to exert its therapeutic effect.

  • Suggested Solution:

    • Solubilization Techniques: Employing solubilization strategies is crucial. This can range from simple co-solvent systems to more advanced methods like forming solid dispersions or using cyclodextrins.

    • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[8][9]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in aqueous solutions.[10][14]

Experimental Protocols & Data

This section provides detailed methodologies for key formulation strategies and summarizes quantitative data to aid in the selection of an appropriate approach.

Formulation Strategy Comparison
Formulation StrategyPrincipleAdvantagesDisadvantagesTypical Fold Increase in Bioavailability
Micronization Increases surface area by reducing particle size to the micron range.Simple, scalable process.May not be sufficient for very poorly soluble compounds. Can lead to particle agglomeration.2 to 5-fold
Nanosuspension Reduces particle size to the nanometer range, further increasing surface area and dissolution velocity.[8]Significant increase in dissolution rate and saturation solubility.[8] Suitable for parenteral and oral administration.Requires specialized equipment (e.g., high-pressure homogenizer, media mill). Potential for physical instability (crystal growth).5 to 20-fold
Co-solvent System Increases solubility by reducing the polarity of the aqueous vehicle.Simple to prepare for early-stage studies.Risk of drug precipitation upon dilution in the GI tract. Potential for toxicity with some organic solvents.Variable, depends on the drug and co-solvent
Solid Dispersion Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.Significantly improves solubility and dissolution rate.[15] Can stabilize the amorphous form of the drug.Can be physically unstable over time (recrystallization). Requires careful selection of polymer carrier.5 to 50-fold
Lipid-Based Delivery (SEDDS) Isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.[11]Enhances solubilization and can bypass first-pass metabolism via lymphatic uptake.[10] Protects the drug from degradation.Requires careful formulation development and characterization. Potential for GI side effects with high surfactant concentrations.5 to 25-fold
Cyclodextrin (B1172386) Complexation Encapsulation of the drug molecule within the hydrophobic cavity of a cyclodextrin molecule.Increases aqueous solubility and can improve stability.Limited by the stoichiometry of the complex and the size of the drug molecule. Can be a costly excipient.2 to 10-fold
Detailed Methodologies

1. Preparation of a this compound Nanosuspension by Wet Milling

  • Objective: To produce a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.

  • Materials:

    • This compound

    • Stabilizer (e.g., Poloxamer 188, HPMC, or a combination)

    • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

    • Purified water

    • Planetary ball mill or a dedicated media mill

  • Protocol:

    • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water. A typical starting concentration is 1-5% w/v for this compound and 0.5-2% w/v for the stabilizer.

    • Transfer the pre-suspension to the milling chamber containing the milling media. The chamber should be filled to about 50-70% with the beads.

    • Mill the suspension at a specified speed (e.g., 2000-4000 rpm) and temperature (controlled at 4-10°C to prevent degradation).

    • Milling time can range from a few hours to several days. Monitor particle size reduction periodically using a laser diffraction or dynamic light scattering particle size analyzer.

    • Continue milling until the desired particle size distribution (e.g., D90 < 500 nm) is achieved.

    • Separate the nanosuspension from the milling media by sieving or centrifugation.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

2. Formulation of a this compound Solid Dispersion by Spray Drying

  • Objective: To create an amorphous solid dispersion of this compound with a hydrophilic polymer to improve its solubility and dissolution rate.[9]

  • Materials:

    • This compound

    • Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)

    • Organic solvent system (e.g., dichloromethane/methanol, acetone)

    • Spray dryer

  • Protocol:

    • Dissolve this compound and the polymer carrier in the organic solvent system. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w) to find the optimal formulation.

    • Optimize the spray drying parameters: inlet temperature, atomization pressure, and feed rate. These will depend on the solvent system and the properties of the drug and polymer.

    • Spray the solution into the drying chamber. The rapid evaporation of the solvent will result in the formation of a solid dispersion powder.[9]

    • Collect the dried powder from the cyclone separator.

    • Characterize the resulting solid dispersion for its physical state (using techniques like PXRD and DSC to confirm amorphous nature), drug content, and dissolution performance compared to the crystalline drug.

Visualizations

Signaling Pathways and Experimental Workflows

Meds433_Mechanism_of_Action cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_virus Viral Replication DHO Dihydroorotate ORO Orotate DHO->ORO hDHODH UMP UMP ORO->UMP ... UTP_CTP UTP & CTP UMP->UTP_CTP ... Viral_RNA_Synthesis Viral RNA Synthesis UTP_CTP->Viral_RNA_Synthesis This compound This compound This compound->DHO

Caption: Mechanism of action of this compound via inhibition of hDHODH.

Bioavailability_Enhancement_Workflow cluster_strategies Formulation Approaches Start Start: Low in vivo efficacy of this compound Physicochem_Char Physicochemical Characterization (Solubility, Permeability) Start->Physicochem_Char BCS_Class Determine Biopharmaceutics Classification System (BCS) Class Physicochem_Char->BCS_Class Formulation_Strategy Select Formulation Strategy BCS_Class->Formulation_Strategy Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Formulation_Strategy->Particle_Size BCS Class II/IV Solid_Dispersion Amorphous Solid Dispersion Formulation_Strategy->Solid_Dispersion BCS Class II/IV Lipid_Based Lipid-Based Formulation (SEDDS) Formulation_Strategy->Lipid_Based BCS Class II/IV Other Other (Co-solvents, Cyclodextrins) Formulation_Strategy->Other Early Stage In_Vitro_Eval In Vitro Evaluation (Dissolution, Stability) Particle_Size->In_Vitro_Eval Solid_Dispersion->In_Vitro_Eval Lipid_Based->In_Vitro_Eval Other->In_Vitro_Eval In_Vivo_PK In Vivo Pharmacokinetic (PK) Study In_Vitro_Eval->In_Vivo_PK End End: Improved Bioavailability In_Vivo_PK->End

Caption: Workflow for improving the bioavailability of this compound.

References

Validation & Comparative

A Comparative Analysis of Meds433 and Brequinar for the Treatment of Influenza

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Host-Targeting Antivirals

The emergence of drug-resistant influenza strains necessitates the development of novel antiviral therapeutics. Host-targeting antivirals (HTAs), which inhibit cellular functions essential for viral replication, present a promising strategy with a potentially higher barrier to resistance than direct-acting antivirals (DAAs). This guide provides a comparative analysis of two such HTAs, Meds433 and brequinar (B1684385), both inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway critical for influenza virus replication.

Mechanism of Action: Targeting a Key Cellular Pathway

Both this compound and brequinar exert their antiviral effects by inhibiting the hDHODH enzyme.[1][2] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines (uridine and cytidine).[1][3] Viruses, including influenza, are heavily reliant on the host cell's nucleotide pool for the replication of their genetic material.[2] By blocking hDHODH, this compound and brequinar deplete the intracellular pyrimidine supply, thereby inhibiting viral RNA synthesis and subsequent replication.[1][2] The antiviral activity of both compounds can be reversed by the addition of exogenous uridine (B1682114) or orotate, confirming their mechanism of action.[1]

G De Novo Pyrimidine Biosynthesis Pathway and Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitors Inhibitors Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP Viral RNA Synthesis Viral RNA Synthesis UTP_CTP->Viral RNA Synthesis This compound This compound This compound->Dihydroorotate Inhibition Brequinar Brequinar Brequinar->Dihydroorotate

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound and brequinar.

Comparative Efficacy Against Influenza Virus

In vitro studies have demonstrated that this compound is a more potent inhibitor of both influenza A (IAV) and influenza B (IBV) replication compared to brequinar. The tables below summarize the 50% (EC50) and 90% (EC90) effective concentrations of both compounds in different cell lines.

Influenza A (IAV) This compound Brequinar
A549 Cells
EC50 (µM)0.064 ± 0.010.495 ± 0.027
EC90 (µM)0.264 ± 0.002Not Reported
MDCK Cells
EC50 (µM)0.141 ± 0.0210.780 ± 0.012
EC90 (µM)0.256 ± 0.052Not Reported
Calu-3 Cells
EC50 (µM)0.055 ± 0.003Not Reported
EC90 (µM)0.675 ± 0.05Not Reported
Influenza B (IBV) This compound Brequinar
A549 Cells
EC50 (µM)0.065 ± 0.0050.273 ± 0.014
EC90 (µM)0.365 ± 0.09Not Reported
MDCK Cells
EC50 (µM)0.170 ± 0.0191.07 ± 0.07
EC90 (µM)0.330 ± 0.013Not Reported
Calu-3 Cells
EC50 (µM)0.052 ± 0.006Not Reported
EC90 (µM)0.807 ± 0.08Not Reported

The data consistently shows that this compound has a lower EC50 and EC90 than brequinar, indicating greater potency against the tested influenza strains in various cell models.[3]

Preclinical and Clinical Development Status

This compound: As of late 2022, this compound has demonstrated potent in vitro anti-influenza activity, and the published research suggests that further evaluation in preclinical animal models of influenza infection is warranted.[1] There is no publicly available information on in vivo efficacy against influenza or progression into clinical trials for this indication.

Brequinar: Brequinar has a more extensive history of clinical investigation, having been studied for immunosuppression in organ transplantation and as an anti-cancer agent.[4] While these applications were not brought to market, it has provided a significant amount of clinical data.[5] More recently, brequinar has been repurposed and investigated as a broad-spectrum antiviral, with clinical trials initiated for COVID-19.[6][7] Its in vitro activity against a wide range of RNA viruses, including influenza, is documented.[2]

Experimental Protocols

The comparative efficacy data for this compound and brequinar against influenza were primarily generated using two key experimental assays: the Virus Yield Reduction Assay (VRA) and the Plaque Reduction Assay (PRA).[3]

Virus Yield Reduction Assay (VRA)

This assay quantifies the amount of infectious virus produced by infected cells in the presence of the antiviral compounds.

  • Cell Seeding: A549 or Calu-3 cells are seeded in 24-well plates.

  • Drug Treatment: Cells are treated with increasing concentrations of this compound or brequinar.

  • Infection: Cells are then infected with influenza A or B virus at a multiplicity of infection (MOI) of 0.001 PFU/cell.

  • Incubation: The infected cells are incubated for a set period, typically 48 hours.

  • Virus Titration: The supernatant containing the progeny virus is collected, and the viral titer is determined by a plaque assay on MDCK cells.

  • Data Analysis: The EC50 and EC90 values are calculated based on the reduction in viral yield compared to untreated control cells.

Plaque Reduction Assay (PRA)

This assay measures the ability of the antiviral compounds to inhibit the formation of viral plaques, which represent areas of cell death caused by viral replication.

  • Cell Seeding: MDCK cells are seeded in 24-well plates to form a confluent monolayer.

  • Pre-treatment: The cell monolayers are pre-treated with increasing concentrations of this compound or brequinar for 1 hour prior to infection.

  • Infection: The cells are infected with a low dose of influenza A or B virus (e.g., 50 PFU/well).

  • Overlay: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing the respective compound and a semi-solid substance like Avicel to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated until visible plaques are formed.

  • Plaque Visualization and Counting: The cells are fixed and stained, and the viral plaques are counted microscopically.

  • Data Analysis: The EC50 and EC90 values are calculated as the drug concentrations that reduce the number of plaques by 50% and 90%, respectively, compared to the untreated virus control.

G Experimental Workflow for Antiviral Assays cluster_VRA Virus Yield Reduction Assay (VRA) cluster_PRA Plaque Reduction Assay (PRA) VRA_start Seed A549/Calu-3 cells VRA_treat Treat with this compound/Brequinar VRA_start->VRA_treat VRA_infect Infect with Influenza Virus (MOI 0.001) VRA_treat->VRA_infect VRA_incubate Incubate (48h) VRA_infect->VRA_incubate VRA_harvest Harvest Supernatant VRA_incubate->VRA_harvest VRA_titrate Titrate Virus by Plaque Assay VRA_harvest->VRA_titrate VRA_end Calculate EC50/EC90 VRA_titrate->VRA_end PRA_start Seed MDCK cells PRA_treat Pre-treat with this compound/Brequinar (1h) PRA_start->PRA_treat PRA_infect Infect with Influenza Virus (50 PFU) PRA_treat->PRA_infect PRA_overlay Add Semi-solid Overlay with Drug PRA_infect->PRA_overlay PRA_incubate Incubate until Plaques Form PRA_overlay->PRA_incubate PRA_stain Fix, Stain, and Count Plaques PRA_incubate->PRA_stain PRA_end Calculate EC50/EC90 PRA_stain->PRA_end

Caption: Workflow of the Virus Yield and Plaque Reduction Assays.

Conclusion

Both this compound and brequinar are promising host-targeting antiviral candidates against influenza, acting through the inhibition of the de novo pyrimidine biosynthesis pathway. The available in vitro data clearly indicates that this compound is significantly more potent than brequinar in inhibiting the replication of both influenza A and B viruses. However, brequinar has a more established clinical history, having undergone trials for other indications, and is currently being investigated for COVID-19. For researchers and drug development professionals, this compound represents a highly potent next-generation hDHODH inhibitor that warrants further preclinical and clinical investigation for influenza treatment. Brequinar, while less potent in vitro against influenza, benefits from a larger existing dataset on its clinical safety and pharmacology, which could potentially accelerate its development as a broad-spectrum antiviral. Future preclinical in vivo studies for this compound and influenza-specific clinical trials for both compounds will be crucial in determining their ultimate therapeutic potential.

References

A Head-to-Head Comparison of SARS-CoV-2 Inhibitors: Meds433 vs. Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparative analysis of two distinct antiviral compounds, Meds433 and remdesivir (B604916), for the inhibition of SARS-CoV-2. We focus on their divergent mechanisms of action, present key quantitative in vitro performance data, and outline the experimental protocols used to derive this data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Overview

The global effort to combat COVID-19 has accelerated the development and evaluation of numerous antiviral agents. Among these, remdesivir has been a notable direct-acting antiviral used in clinical settings. Concurrently, novel host-targeting antivirals like this compound have emerged as promising candidates with broad-spectrum potential.[1][2]

  • This compound is a novel and potent small molecule inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH).[3][4][5] As a host-targeting antiviral (HTA), it disrupts a cellular pathway essential for viral replication, specifically the de novo biosynthesis of pyrimidines.[6][7][8] This mechanism suggests a high barrier to the development of viral resistance.

  • Remdesivir is a direct-acting antiviral (DAA) and a prodrug of a nucleoside analog.[9][10] It targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for the replication of the SARS-CoV-2 genome.[11][12] Its mechanism involves incorporation into the nascent viral RNA chain, leading to premature termination.[9][13]

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and remdesivir lies in their therapeutic targets. This compound targets a host cell enzyme, while remdesivir targets a viral enzyme.

This compound: Host-Targeting Inhibition of Pyrimidine (B1678525) Synthesis

This compound inhibits the human DHODH enzyme, a critical component of the de novo pyrimidine synthesis pathway.[6][7][14] Rapidly replicating viruses like SARS-CoV-2 place a high demand on the host cell's nucleotide pools to build new viral RNA.[14] By blocking hDHODH, this compound depletes the intracellular supply of pyrimidines (uridine and cytidine), effectively starving the virus of the necessary building blocks for genome replication.[1][8] The antiviral activity of this compound can be reversed by the addition of exogenous uridine (B1682114) or orotic acid, confirming its specific mechanism of action.[1][2][8]

G cluster_host Host Cell Cytoplasm cluster_virus SARS-CoV-2 Replication carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dho Dihydroorotate (DHO) carbamoyl_phosphate->dho Multiple Steps hDHODH hDHODH (Enzyme) dho->hDHODH oro Orotate (ORO) ump UMP oro->ump ... pyrimidines Pyrimidines (UTP, CTP) ump->pyrimidines viral_rna Viral RNA Replication pyrimidines->viral_rna Required For hDHODH->oro Oxidation This compound This compound This compound->hDHODH Inhibits

Caption: Mechanism of Action for this compound.
Remdesivir: Direct-Acting Inhibition of Viral RdRp

Remdesivir is a phosphoramidate (B1195095) prodrug that, once inside the host cell, is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[10] RDV-TP mimics the natural adenosine (B11128) triphosphate (ATP) nucleotide.[10][11] The SARS-CoV-2 RdRp enzyme mistakenly incorporates RDV-TP into the growing viral RNA strand.[12] After the addition of a few more nucleotides, a steric clash caused by the remdesivir metabolite halts the polymerase, prematurely terminating RNA chain synthesis and preventing successful viral replication.[10][13]

G cluster_host Host Cell Cytoplasm cluster_virus SARS-CoV-2 Replication Complex remdesivir Remdesivir (Prodrug) rdv_tp Remdesivir-TP (Active Form) remdesivir->rdv_tp Metabolism rdrp Viral RdRp (Enzyme) rdv_tp->rdrp Incorporated by nascent_rna Nascent RNA Strand rdrp->nascent_rna rna_template Viral RNA Template rna_template->rdrp elongation RNA Elongation nascent_rna->elongation termination Delayed Chain Termination elongation->termination

Caption: Mechanism of Action for Remdesivir.

In Vitro Efficacy and Cytotoxicity

The following tables summarize the quantitative data for this compound and remdesivir against SARS-CoV-2 in various cell lines. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes death to 50% of host cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: this compound In Vitro Performance
Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Virus StrainReference
Vero E60.035> 25> 714SARS-CoV-2[1][8]
Calu-30.009> 25> 2777SARS-CoV-2[1][8]
Table 2: Remdesivir In Vitro Performance
Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Virus StrainReference
Vero E60.77> 100> 129SARS-CoV-2[15]
Vero E66.6> 100> 15SARS-CoV-2[16]
Calu-30.48> 10> 20.8SARS-CoV-2[17]

Note: Direct comparison of absolute EC50/CC50 values across different studies should be approached with caution due to variations in experimental protocols, cell lines, viral titers, and assay endpoints.[18]

Experimental Protocols

The data presented above are typically generated using standardized in vitro antiviral assays. Below is a detailed methodology representative of these key experiments.

Antiviral Activity Assay (Virus Yield Reduction Assay)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Host cells (e.g., Vero E6 or Calu-3) are seeded into 96-well plates and cultured for 24 hours to form a confluent monolayer.[19]

  • Compound Preparation: The test compound (this compound or remdesivir) is serially diluted to create a range of concentrations.

  • Infection and Treatment: The cell culture medium is removed, and cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically between 0.01 and 0.1.[20] Simultaneously, the prepared compound dilutions are added to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period of 24 to 72 hours, allowing the virus to replicate.[19][20]

  • Quantification: After incubation, the supernatant containing viral particles is collected. The viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR) or the number of infectious particles is determined via a plaque assay.[20]

  • Data Analysis: A dose-response curve is generated by plotting the percentage of viral inhibition against the compound concentration. The EC50 value is calculated from this curve.[18]

Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the compound on the viability of host cells to determine its toxicity profile.

  • Cell Seeding & Treatment: Uninfected host cells are seeded in 96-well plates and treated with the same serial dilutions of the test compound used in the antiviral assay.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (24-72 hours).

  • Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent measures ATP levels, which correlate with the number of metabolically active (viable) cells.[21]

  • Data Analysis: Luminescence is measured using a plate reader. A dose-response curve is plotted, and the CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

G cluster_antiviral Antiviral Assay (EC50) cluster_cytotox Cytotoxicity Assay (CC50) cluster_si Selectivity Index (SI) a1 Seed Host Cells (e.g., Vero E6) a2 Infect with SARS-CoV-2 + Add Compound Dilutions a1->a2 a3 Incubate (24-72h) a2->a3 a4 Quantify Viral Yield (qRT-PCR or Plaque Assay) a3->a4 a5 Calculate EC50 a4->a5 si_calc SI = CC50 / EC50 a5->si_calc c1 Seed Host Cells (Uninfected) c2 Add Compound Dilutions c1->c2 c3 Incubate (24-72h) c2->c3 c4 Measure Cell Viability (e.g., ATP levels) c3->c4 c5 Calculate CC50 c4->c5 c5->si_calc

Caption: Workflow for Determining Antiviral Efficacy and Cytotoxicity.

Conclusion

This compound and remdesivir represent two different and compelling strategies for inhibiting SARS-CoV-2.

  • This compound , as a host-targeting agent, demonstrates potent low-nanomolar activity in vitro and possesses a mechanism that may confer a high barrier to resistance.[1][2] Its broad-spectrum activity against other RNA viruses like Influenza and RSV further highlights the potential of targeting host pyrimidine biosynthesis.[6][22]

  • Remdesivir , a direct-acting antiviral, has an established clinical profile and targets the conserved viral RdRp enzyme, allowing it to maintain activity against various SARS-CoV-2 variants.[9][12][18]

The data presented herein underscore the value of pursuing both host-targeting and direct-acting antiviral strategies. Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential of this compound and its place in the armamentarium against current and future coronavirus threats.[1]

References

Meds433: A Potent Inhibitor of human Dihydroorotate Dehydrogenase (hDHODH)

Author: BenchChem Technical Support Team. Date: December 2025

Meds433 has emerged as a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. With an IC50 value of 1.2 nM, this compound demonstrates significant potential for therapeutic applications where inhibition of pyrimidine synthesis is beneficial, such as in antiviral and anticancer treatments.[1] This guide provides a comparative analysis of this compound's inhibitory activity against other known hDHODH inhibitors, details the experimental protocol for assessing this activity, and visualizes the relevant biological pathway and experimental workflow.

Comparative Inhibitory Activity

The efficacy of an inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. This compound exhibits exceptional potency when compared to other well-characterized hDHODH inhibitors.

InhibitorTargetIC50 (nM)
This compound Human DHODH 1.2 [1]
BAY 2402234Human DHODH1.2[2]
BrequinarHuman DHODH1.8 - 20[2][3]
ASLAN003Human DHODH35[2]
H-006Human DHODH3.8[4]
TeriflunomideHuman DHODHNot specified in the provided results
Dhodh-IN-15Human DHODH210[2]

The Role of hDHODH in de novo Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Rapidly proliferating cells, including cancer cells and virus-infected cells, have a high demand for pyrimidines.[5][6] hDHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[5] By inhibiting hDHODH, compounds like this compound can deplete the intracellular pool of pyrimidines, thereby impeding cellular proliferation and viral replication.[7]

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP This compound This compound This compound->Orotate Inhibits

Caption: The role of hDHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by this compound.

Experimental Validation of hDHODH Inhibitory Activity

The inhibitory activity of compounds like this compound is typically determined using an in vitro enzyme inhibition assay. This assay directly measures the enzymatic activity of recombinant human DHODH in the presence of varying concentrations of the inhibitor.

Experimental Protocol: hDHODH Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of a potential hDHODH inhibitor.

1. Reagents and Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0)

  • Dihydroorotate (DHO) - Substrate

  • Coenzyme Q10 (CoQ10) or another suitable electron acceptor

  • 2,6-dichloroindophenol (DCIP) - Chromogenic probe

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare Reagent Mix: Prepare an assay mixture containing the assay buffer, recombinant hDHODH enzyme, and the electron acceptor (e.g., CoQ10 and DCIP).

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Incubation: Add the assay mixture and varying concentrations of the inhibitor to the wells of a 96-well plate. Incubate for a predetermined time (e.g., 30 minutes at 25°C) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate, to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at a specific wavelength (e.g., 650 nm for DCIP) over time using a microplate reader. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a suitable dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Assay Buffer C Add Recombinant hDHODH to Buffer A->C B Prepare Serial Dilutions of this compound D Dispense hDHODH and this compound into 96-well plate B->D C->D E Pre-incubate D->E Allow binding F Add Dihydroorotate (Substrate) to initiate reaction E->F G Measure Absorbance Change over Time F->G H Calculate Percent Inhibition G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: Experimental workflow for determining the IC50 of an hDHODH inhibitor.

Conclusion

This compound is a highly potent inhibitor of human dihydroorotate dehydrogenase, with an IC50 in the low nanomolar range. Its efficacy is comparable or superior to several other known hDHODH inhibitors. The validation of its inhibitory activity is achieved through established in vitro enzymatic assays, which are crucial for the characterization and development of new therapeutic agents targeting the de novo pyrimidine biosynthesis pathway. The potent activity of this compound makes it a promising candidate for further investigation in the treatment of diseases characterized by rapid cell proliferation.

References

Comparative Analysis of Meds433 and Other DHODH Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the potent DHODH inhibitor Meds433 in comparison to other notable inhibitors, supported by experimental data and methodological insights to guide further research and development.

This guide provides a comprehensive comparative analysis of this compound, a novel and potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), against other well-characterized DHODH inhibitors, including Brequinar, BAY 2402234, ASLAN003, and Teriflunomide. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key target for therapeutic intervention in various diseases, including viral infections, cancer, and autoimmune disorders. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Data Presentation: Quantitative Comparison of DHODH Inhibitors

The following tables summarize the key quantitative data for this compound and its comparators, focusing on their inhibitory potency against hDHODH and their efficacy in various cellular and preclinical models.

Table 1: In Vitro Potency against Human DHODH (hDHODH)

CompoundhDHODH IC50 (nM)Reference(s)
This compound 1.2[1][2]
Brequinar5.2 - ~20[3][4]
BAY 24022341.2[5][6]
ASLAN00335[7][8]
Teriflunomide~600 - 773[9]

Table 2: Antiviral Efficacy (EC50 values)

CompoundVirusCell LineEC50 (µM)Reference(s)
This compound Influenza A Virus (IAV)A5490.064 ± 0.01[10]
This compound Influenza B Virus (IBV)A5490.065 ± 0.005[10]
This compound SARS-CoV-2Vero E60.063[11]
BrequinarInfluenza A Virus (IAV)A5490.495 ± 0.027[10]
BrequinarInfluenza B Virus (IBV)A5490.273 ± 0.014[10]
BrequinarSARS-CoV-2Vero E60.20[11]

Table 3: Anti-proliferative and Pro-differentiative Activity in Acute Myeloid Leukemia (AML) Cells

CompoundCell LineAssay TypeIC50/EC50 (nM)Reference(s)
This compound Not extensively reported in AML models--
BrequinarTHP1Differentiation (CD11b+)~1000[12]
BAY 2402234MOLM-13Proliferation0.08 - 8.2 (various lines)[6]
BAY 2402234MOLM-13Differentiation (CD11b+)3.16[6]
ASLAN003THP-1Proliferation152[7]
ASLAN003MOLM-14Proliferation582[7]

Table 4: Pharmacokinetic Properties

CompoundOral BioavailabilityTerminal Half-lifeKey NotesReference(s)
This compound Data not publicly availableData not publicly availablePreclinical studies suggest a favorable drug-like profile[10][13]
BrequinarData not publicly available~8.1 hours (human)Dose-limiting toxicity is myelosuppression.[14]
BAY 2402234Orally bioavailableData not publicly availableDemonstrates in vivo efficacy in AML xenograft models.[4][15]
ASLAN003Orally activeData not publicly availableWell-tolerated in preclinical models with prolonged administration.[3][6]
Teriflunomide~100% (human)~18-19 days (human)Long half-life due to extensive enterohepatic recycling.[8][16][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of DHODH inhibitors. These protocols are representative and may require optimization for specific experimental conditions.

DHODH Enzyme Inhibition Assay (DCIP Assay)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

  • Materials:

    • Recombinant human DHODH protein

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

    • Coenzyme Q10 (CoQ10)

    • 2,6-dichloroindophenol (DCIP)

    • Dihydroorotate (DHO)

    • Test compounds (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture in the assay buffer containing CoQ10 (e.g., 100 µM) and DCIP (e.g., 200 µM).

    • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a DMSO vehicle control.

    • Add the recombinant human DHODH enzyme to each well.

    • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding DHO (e.g., 500 µM).

    • Immediately measure the decrease in absorbance at 650 nm over a 10-minute period using a microplate reader in kinetic mode.

    • Calculate the rate of DCIP reduction to determine DHODH activity. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo® Assay)

This assay assesses the effect of DHODH inhibitors on the proliferation of cultured cells.

  • Materials:

    • Cancer cell lines (e.g., A549 for antiviral studies, MOLM-13 for AML studies)

    • Complete cell culture medium

    • Test compounds (dissolved in DMSO)

    • 96-well cell culture plates

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

    • Microplate reader (spectrophotometer or luminometer)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.

    • For MTT assay, add MTT reagent to each well and incubate for the recommended time. Then, add a solubilization solution and measure the absorbance.

    • For CellTiter-Glo® assay, add the reagent to each well, incubate, and measure the luminescence.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Study in AML Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DHODH inhibitors in a mouse xenograft model of Acute Myeloid Leukemia.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID)

    • AML cell line (e.g., MOLM-13)

    • Test compound formulated for oral gavage or intravenous injection

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of AML cells into the flank of the mice.

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

    • Analyze the tumor growth inhibition and any effects on survival.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to DHODH inhibition.

DHODH_Pathway cluster_Mitochondrion Mitochondrion DHODH DHODH ETC Electron Transport Chain DHODH->ETC e- transfer Orotate Orotate DHODH->Orotate Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP RNA_DNA RNA & DNA Synthesis UTP_CTP->RNA_DNA CellProliferation Cell Proliferation RNA_DNA->CellProliferation This compound This compound & other DHODH Inhibitors This compound->DHODH

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies EnzymeAssay DHODH Enzyme Inhibition Assay (IC50 determination) CellAssay Cell-Based Assays (Proliferation, Antiviral EC50) EnzymeAssay->CellAssay PK_PD Pharmacokinetics & Pharmacodynamics CellAssay->PK_PD Efficacy Xenograft Efficacy Models (e.g., AML) PK_PD->Efficacy LeadCompound DHODH Inhibitor (e.g., this compound) LeadCompound->EnzymeAssay

Caption: A typical experimental workflow for the evaluation of a novel DHODH inhibitor.

DHODH_Signaling_Crosstalk DHODH_Inhibition DHODH Inhibition Pyrimidine_Depletion Pyrimidine Depletion DHODH_Inhibition->Pyrimidine_Depletion BetaCatenin β-catenin Signaling (Modulation) DHODH_Inhibition->BetaCatenin Potential Link Ferroptosis Ferroptosis DHODH_Inhibition->Ferroptosis Emerging Role p53 p53 Activation Pyrimidine_Depletion->p53 CellCycleArrest Cell Cycle Arrest (S-phase) Pyrimidine_Depletion->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathways influenced by the inhibition of DHODH.

References

A Head-to-Head Examination of Meds433 and Favipiravir in Viral Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral therapeutics, two agents, Meds433 and favipiravir (B1662787), have emerged with distinct mechanisms of action against a range of viral pathogens. This guide provides a comparative analysis of their performance based on available experimental data, intended for researchers, scientists, and professionals in drug development. While direct head-to-head clinical trials are not yet available, this document synthesizes existing in vitro and clinical findings to offer a comprehensive overview of their respective antiviral profiles.

Mechanism of Action

This compound is a potent host-targeting antiviral that inhibits the human dihydroorotate (B8406146) dehydrogenase (hDHODH) enzyme, which is a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] By blocking this enzyme, this compound depletes the intracellular pool of pyrimidines necessary for viral genome replication.[1][2][3] A secondary antiviral mechanism of this compound involves the induction of Interferon-Stimulated Genes (ISGs), which encode antiviral proteins.[1][4] Specifically, it stimulates the secretion of IFN-β and IFN-λ1, leading to the expression of ISGs like IFI6, IFITM1, and IRF7.[1][4]

Favipiravir , in contrast, is a direct-acting antiviral that targets the viral RNA-dependent RNA polymerase (RdRp).[5][6][7][8] It is a prodrug that is intracellularly converted to its active form, favipiravir-RTP.[5][6][8] This active metabolite is then incorporated into the nascent viral RNA chain, causing chain termination and preventing viral replication.[5][9]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the in vitro antiviral activity of this compound and favipiravir against various viruses as reported in separate studies. It is important to note that these values were not obtained from a direct comparative study and experimental conditions may have varied.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A Virus (IAV) A5490.064 ± 0.010.264 ± 0.00264.25 ± 3.121104
Calu-30.055 ± 0.0030.675 ± 0.0554.67 ± 3.86994
MDCK0.141 ± 0.0210.256 ± 0.052--
Influenza B Virus (IBV) A5490.065 ± 0.0050.365 ± 0.0964.25 ± 3.12988
Calu-30.052 ± 0.0060.807 ± 0.0854.67 ± 3.861051
MDCK0.170 ± 0.0190.330 ± 0.013--
Respiratory Syncytial Virus (RSV-A) HEp-2one-digit nanomolar range---
Respiratory Syncytial Virus (RSV-B) HEp-2one-digit nanomolar range---
hCoV-OC43 HCT-8--78.48 ± 4.6>6300
hCoV-229E MRC-5--104.80 ± 19.75>4600

Data sourced from Luganini et al., 2023 and Sibille et al., 2022.[1][2][10]

Table 2: In Vitro Antiviral Activity of Favipiravir

VirusCell LineEC50 (µM)
SARS-CoV-2 Vero E661.88

Data sourced from a study mentioned by Cai and colleagues.[11]

Clinical Trial Data Overview

This compound is in the preclinical stage of development, and as such, there is no available human clinical trial data.

Favipiravir has been investigated in multiple clinical trials, particularly for the treatment of COVID-19. The results have been varied. Some studies have reported a faster viral clearance and a higher rate of clinical improvement in patients receiving favipiravir compared to control groups.[11][12][13] For instance, one phase 3 trial showed a 28.6% faster viral clearance in the favipiravir arm.[12] Another study noted that by day 4, 69.8% of patients on favipiravir achieved clinical cure compared to 44.9% in the control arm.[12] However, other randomized, double-blind, placebo-controlled trials have found no significant difference in the time to viral clearance or clinical recovery between favipiravir and placebo groups for mild COVID-19.[14]

Experimental Protocols

Virus Yield Reduction Assay (VRA) for this compound

This protocol is based on the methodology described in studies assessing the antiviral activity of this compound.[2][10]

  • Cell Seeding: A549 or Calu-3 cells are seeded in 24-well plates.

  • Drug Treatment: One hour prior to infection, cells are treated with increasing concentrations of this compound or a vehicle control (DMSO).

  • Viral Infection: Cells are infected with the virus of interest (e.g., IAV, IBV) at a specified multiplicity of infection (MOI).

  • Incubation: After viral adsorption, the inoculum is removed, and fresh medium containing the respective concentrations of this compound is added. The plates are incubated for 48 hours.

  • Virus Titration: Cell supernatants are collected, and the viral titer is determined by a plaque assay on MDCK cells.

  • Data Analysis: The EC50 and EC90 values, representing the concentrations of this compound that reduce the viral yield by 50% and 90% respectively, are calculated.

In Vitro Antiviral Assay for Favipiravir

This protocol is a general representation based on the description of in vitro studies for favipiravir.[11]

  • Cell Culture: Vero E6 cells are cultured in appropriate media.

  • Infection and Treatment: Cells are infected with SARS-CoV-2 at a specific MOI. Simultaneously, varying concentrations of favipiravir are added to the culture medium.

  • Incubation: The infected and treated cells are incubated for a designated period to allow for viral replication.

  • Assessment of Viral Replication: The level of viral replication is quantified. This can be done through methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels or by a plaque assay to determine the amount of infectious virus.

  • Calculation of EC50: The half-maximal effective concentration (EC50) is calculated, which is the concentration of favipiravir that inhibits viral replication by 50%.

Visualizing Mechanisms and Workflows

Meds433_Mechanism cluster_host_cell Host Cell This compound This compound hDHODH hDHODH This compound->hDHODH Inhibits ORO Orotate hDHODH->ORO Catalyzes DHO Dihydroorotate DHO->hDHODH Substrate Pyrimidines Pyrimidines ORO->Pyrimidines Leads to Viral_Genome Viral Genome Replication Pyrimidines->Viral_Genome

Caption: Mechanism of action of this compound via hDHODH inhibition.

Meds433_ISG_Pathway This compound This compound Secretion Stimulates Secretion This compound->Secretion IFN IFN-β, IFN-λ1 Secretion->IFN ISG_Expression Induces Expression of ISGs IFN->ISG_Expression ISGs IFI6, IFITM1, IRF7 ISG_Expression->ISGs Viral_Replication Viral Replication ISGs->Viral_Replication Inhibit

Caption: this compound induction of the Interferon-Stimulated Gene pathway.

Favipiravir_Mechanism cluster_host_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active) Favipiravir->Favipiravir_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Viral_RNA Viral RNA Replication RdRp->Viral_RNA Mediates

Caption: Mechanism of action of favipiravir via RdRp inhibition.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Cells in Plates Start->Seed_Cells Treat_Cells Treat Cells with Antiviral Drug Seed_Cells->Treat_Cells Infect_Cells Infect Cells with Virus Treat_Cells->Infect_Cells Incubate Incubate for a Defined Period Infect_Cells->Incubate Quantify_Replication Quantify Viral Replication Incubate->Quantify_Replication Analyze_Data Analyze Data and Calculate EC50/EC90 Quantify_Replication->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for in vitro antiviral assays.

References

Validating the Synergistic Effect of Meds433 with Other Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic antiviral effects of Meds433 when used in combination with other antiviral agents. The data presented is based on preclinical in vitro studies and is intended to inform further research and development in the field of antiviral therapies. This compound is a novel inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the replication of a broad range of viruses.

Data Presentation: Synergistic Antiviral Activity of this compound Combinations

The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound with other antiviral compounds against various viruses. The synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) indicates the fold-reduction of the dose of one drug to achieve a given effect in combination compared to the dose of the drug alone.

Table 1: Synergistic Effect of this compound and Dipyridamole (B1670753) (DPY) against Influenza A Virus (IAV)
Drug CombinationEC50 (μM) of this compound (Alone)EC50 (μM) of this compound (in Combination with 3 µM DPY)Combination Index (CI)Fold Reduction in this compound EC50Virus & Cell Line
This compound + DPY0.063 ± 0.0440.011 ± 0.001< 0.95.7IAV in A549 cells[1]
Table 2: Synergistic Effect of this compound and N4-hydroxycytidine (NHC) against Influenza A Virus (IAV)
Drug CombinationEC50 (μM) of NHC (Alone)EC50 (μM) of NHC (in Combination with this compound)Combination Index (CI)Fold Reduction in NHC EC50Virus & Cell Line
This compound + NHC0.332 ± 0.0110.124 ± 0.011< 0.92.7IAV in A549 cells[2]
Table 3: Synergistic Effect of this compound with Acyclovir (B1169) and Dipyridamole against Herpes Simplex Virus (HSV)

While specific EC50 and CI values from the primary literature are not detailed here, studies have consistently reported highly synergistic antiviral activity when this compound is combined with acyclovir and dipyridamole in checkerboard experiments against HSV-1 and HSV-2.[3] This three-drug combination effectively inhibits HSV replication even in the presence of exogenous uridine, which can otherwise rescue viral replication from the effects of hDHODH inhibition alone.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's synergistic effects.

Cell Lines and Viruses
  • A549 cells: Human lung adenocarcinoma epithelial cells, used for Influenza A Virus (IAV) replication and antiviral assays.

  • MDCK cells: Madin-Darby Canine Kidney cells, used for the titration of IAV by plaque assay.

  • Vero cells: African green monkey kidney epithelial cells, used for Herpes Simplex Virus (HSV) replication and antiviral assays.

  • Influenza A Virus (IAV): Specific strains used in the studies should be detailed by the researcher.

  • Herpes Simplex Virus (HSV-1 and HSV-2): Specific strains used in the studies should be detailed by the researcher.

Antiviral Activity Assays

This assay is used to quantify the amount of infectious virus produced by infected cells treated with antiviral compounds.

  • Cell Seeding: Seed A549 cells in 24-well plates and incubate until they form a confluent monolayer.

  • Compound Treatment and Infection:

    • For single-drug evaluation, treat the cells with serial dilutions of this compound, DPY, or NHC.

    • For combination studies, treat the cells with various concentrations of this compound in combination with a fixed concentration of DPY, or with equipotent ratios of this compound and NHC.

    • Incubate the cells with the compounds for 1 hour before infection.

    • Infect the cells with IAV at a low multiplicity of infection (MOI), for example, 0.001 PFU/cell.

  • Incubation: Incubate the infected cells in the presence of the compounds for 48 hours at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatants which contain the progeny virus.

  • Virus Titer Determination: Determine the viral titer in the supernatants using a Plaque Reduction Assay in MDCK cells.

This assay is used to determine the concentration of infectious virus particles.

  • Cell Seeding: Seed MDCK cells in 12-well plates and incubate until they form a confluent monolayer.

  • Infection: Infect the MDCK cell monolayers with serial dilutions of the virus-containing supernatants collected from the VYRA.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing 0.7% Avicel or another semi-solid medium to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C for 2-3 days until visible plaques are formed.

  • Staining and Counting: Fix the cells and stain with a solution like crystal violet. Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

Cytotoxicity Assay

To ensure that the observed antiviral effect is not due to toxicity of the compounds, a cytotoxicity assay is performed in parallel.

  • Cell Seeding: Seed the relevant cell line (e.g., A549) in 96-well plates.

  • Compound Treatment: Treat the uninfected cells with the same concentrations of the compounds used in the antiviral assays.

  • Incubation: Incubate the cells for the same duration as the antiviral assays (e.g., 48 hours).

  • Viability Assessment: Determine cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

Synergy Analysis

The synergistic, additive, or antagonistic effects of the drug combinations are quantified using the Combination Index (CI) method of Chou-Talalay.

  • Data Input: The dose-response data from the antiviral assays for the individual drugs and their combinations are entered into a software program such as CompuSyn.

  • CI Calculation: The software calculates the CI values for different fractional effects (Fa), which represent the percentage of virus inhibition.

  • Interpretation:

    • CI < 0.9: Synergy

    • CI 0.9 - 1.1: Additive effect

    • CI > 1.1: Antagonism

Mandatory Visualization

Signaling Pathway of Synergistic Action

Synergistic_Antiviral_Mechanism cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Salvage Pyrimidine Salvage Pathway cluster_Virus Viral Replication Dihydroorotate Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP Viral_RNA Viral RNA Synthesis UMP->Viral_RNA Required for Nucleotide Pool hDHODH->Orotate Exogenous_Uridine Exogenous Uridine ENT1 ENT1 Transporter Exogenous_Uridine->ENT1 Uridine_in Intracellular Uridine UMP_salvage UMP Uridine_in->UMP_salvage UMP_salvage->Viral_RNA Required for Nucleotide Pool ENT1->Uridine_in Viral_RNA_Polymerase Viral RNA Polymerase Viral_RNA_Polymerase->Viral_RNA Progeny_Virus Progeny Virus Viral_RNA->Progeny_Virus This compound This compound This compound->hDHODH Inhibition DPY Dipyridamole (DPY) DPY->ENT1 Inhibition NHC N4-hydroxycytidine (NHC) NHC->Viral_RNA_Polymerase Inhibition

Caption: Synergistic antiviral mechanisms of this compound combinations.

Experimental Workflow for Synergy Validation

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Antiviral & Cytotoxicity Assays cluster_Analysis Data Collection & Analysis Cell_Culture 1. Culture Host Cells (e.g., A549) Treatment_Infection 3. Treat Cells with Drugs & Infect with Virus Cell_Culture->Treatment_Infection Drug_Prep 2. Prepare Serial Dilutions of Single & Combined Drugs Drug_Prep->Treatment_Infection Cytotoxicity_Assay 4. Treat Uninfected Cells with Drugs (Cytotoxicity) Drug_Prep->Cytotoxicity_Assay Incubation 5. Incubate for 48h Treatment_Infection->Incubation Cytotoxicity_Assay->Incubation Supernatant_Collection 6. Collect Supernatants (Virus Yield) Incubation->Supernatant_Collection Plaque_Assay 7. Titrate Virus by Plaque Assay (MDCK) Supernatant_Collection->Plaque_Assay Data_Analysis 8. Analyze Dose-Response Curves Plaque_Assay->Data_Analysis Synergy_Calculation 9. Calculate CI & DRI (CompuSyn) Data_Analysis->Synergy_Calculation

Caption: Workflow for validating antiviral synergy of this compound.

References

Navigating the Safety Landscape of DHODH Inhibitors: A Comparative Analysis of Meds433 and Other Host-Targeting Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, has emerged as a promising therapeutic strategy for a range of diseases, including autoimmune disorders, cancers, and viral infections. This new class of drugs, acting as host-targeting antivirals (HTAs), offers a mechanism that is less susceptible to viral resistance. Meds433 is a novel, potent hDHODH inhibitor currently in preclinical development. This guide provides an objective comparison of the safety profile of this compound with other notable hDHODH inhibitors, supported by available experimental data.

Overview of Safety Profiles

A summary of the known safety profiles of this compound and other selected hDHODH inhibitors is presented below. It is important to note that this compound is in the preclinical stage, while the other agents have undergone various stages of clinical development, making direct comparisons preliminary.

This compound: Preclinical data suggests a favorable safety profile. Acute and sub-acute toxicity studies in mice have shown no obvious signs of distress or significant alterations in body weight at doses up to 1000 mg/kg. In vivo studies in mice at doses of 10 and 25 mg/kg administered every three days for five weeks also indicated a non-toxic profile. Furthermore, this compound is reported to have a large therapeutic window with a half-maximal cytotoxicity concentration (CC50) exceeding 500 micromoles.

Brequinar (B1684385): The clinical development of brequinar was hampered by its narrow therapeutic range and severe side effects. Dose-limiting toxicities observed in clinical trials include myelosuppression, nausea, vomiting, diarrhea, and mucositis.[1][2][3]

PTC299 (Emvododstat): While preclinical studies indicated that PTC299 was well-tolerated, its clinical development was placed on hold due to instances of severe hepatotoxicity observed in Phase 1b and Phase 2 clinical trials.[4]

IMU-838 (Vidofludimus Calcium): Phase 2 clinical trials in patients with relapsing multiple sclerosis (MS) have shown a favorable safety and tolerability profile. The most common treatment-emergent adverse events were headache and nasopharyngitis.[5] No new safety signals have been identified in ongoing studies.[6]

Teriflunomide (B560168): With extensive clinical trial data and real-world use in MS, teriflunomide has a well-characterized safety profile. Common adverse events include hair thinning, diarrhea, nausea, and elevations in liver enzymes.[7][8][9]

Leflunomide (B1674699): Approved for the treatment of rheumatoid and psoriatic arthritis, leflunomide's common side effects are diarrhea, nausea, vomiting, mouth ulcers, skin rash, alopecia, and elevated liver enzymes.[10][11][12][13][14] While generally manageable, there are reports of rare but major adverse effects, including significant lung injury, severe infections, and cytopenia.[11]

Quantitative Safety Data Comparison

The following tables summarize available quantitative data on the safety profiles of these hDHODH inhibitors from preclinical and clinical studies.

DrugDevelopment StageKey Preclinical Safety Findings
This compound PreclinicalNo significant toxicity in mice up to 1000 mg/kg. Favorable in vivo tolerability at 10 and 25 mg/kg for 5 weeks. CC50 > 500 µM.
Brequinar Clinical (Limited)Narrow therapeutic window.
PTC299 Clinical (On Hold)Well-tolerated in preclinical studies.
IMU-838 Phase 2 ClinicalFavorable preclinical safety profile.
Teriflunomide MarketedEstablished safety profile in animal models.
Leflunomide MarketedWell-characterized in preclinical toxicology studies.
DrugIndication in Clinical TrialsCommon Adverse Events (Incidence Rate, if available)Serious Adverse Events
Brequinar CancerMyelosuppression, nausea, vomiting, diarrhea, mucositis, desquamative dermatitis.[1][2]Severe myelosuppression.[3]
PTC299 Cancer, COVID-19Generally well-tolerated in early trials.Hepatotoxicity (led to clinical hold).[4]
IMU-838 Multiple Sclerosis, COVID-19Headache, nasopharyngitis. Treatment-emergent AEs in 41-45% of patients (vs 44% in placebo).[5]Rare. Serious AEs occurred in 2% of patients (vs 4% in placebo) in a COVID-19 trial.[15]
Teriflunomide Multiple SclerosisHair thinning (13-35.3%), diarrhea (17.6%), nausea (15.1%), elevated ALT.[7][16]Rare but serious liver injury, neutropenia, leukopenia.[16]
Leflunomide Rheumatoid Arthritis, Psoriatic ArthritisDiarrhea, respiratory infection, nausea, headache, skin rash, alopecia, elevated liver enzymes.[11][12][13]Interstitial lung disease, severe infection, cytopenia, severe liver injury (boxed warning).[11][12]

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of safety data. Below are generalized methodologies for key experiments cited in the safety assessment of hDHODH inhibitors.

Preclinical In Vivo Toxicology Studies

Objective: To assess the potential toxicity of a new drug candidate in animal models following acute or repeated administration.

General Protocol:

  • Animal Model Selection: Typically, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate) species are used.[17]

  • Dose Administration: The test compound is administered via the intended clinical route at multiple dose levels, including a control group receiving the vehicle.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals to evaluate hematology, clinical chemistry (including liver enzymes), and urinalysis parameters.

  • Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination to identify any pathological changes.

Clinical Trial Adverse Event Monitoring

Objective: To systematically collect and evaluate adverse events in human subjects participating in a clinical trial.

General Protocol:

  • Informed Consent: All participants provide written informed consent after being fully informed of the potential risks.

  • Data Collection: At each study visit, subjects are questioned about any new or worsening symptoms. This information is recorded on a Case Report Form (CRF).

  • Adverse Event Grading: The severity of adverse events is typically graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE).

  • Causality Assessment: The investigator assesses the relationship between the study drug and the adverse event.

  • Serious Adverse Event (SAE) Reporting: Any adverse event that is life-threatening, requires hospitalization, results in disability, or is a congenital anomaly is classified as an SAE and must be reported to regulatory authorities within a specific timeframe.

  • Data Analysis: The incidence, severity, and type of adverse events are analyzed and compared between treatment and control groups.

Visualizing Key Pathways and Workflows

To further elucidate the context of this safety comparison, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibitors hDHODH Inhibitors Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis This compound This compound This compound->Orotate Brequinar Brequinar Brequinar->Orotate PTC299 PTC299 PTC299->Orotate IMU838 IMU838 IMU838->Orotate Teriflunomide Teriflunomide Teriflunomide->Orotate Leflunomide Leflunomide Leflunomide->Orotate

Mechanism of action for hDHODH inhibitors.

Preclinical_Toxicology_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase & Analysis A Test Compound Selection B Animal Model Selection (Rodent & Non-rodent) A->B C Dose Range Finding B->C D Dose Administration C->D E Clinical Observations D->E F Body Weight & Food Consumption D->F G Sample Collection (Blood, Urine) D->G H Necropsy D->H L Data Interpretation & Reporting E->L F->L K Clinical Pathology Analysis G->K I Organ Weights H->I J Histopathology I->J J->L K->L

Generalized workflow for preclinical in vivo toxicology studies.

Conclusion

This compound, a novel hDHODH inhibitor, demonstrates a promising preclinical safety profile, positioning it as a candidate for further development. A comparative analysis with other HTAs in its class reveals a varied landscape of safety concerns. While established drugs like teriflunomide and leflunomide have manageable side effect profiles for their approved indications, they are not without risks, including the potential for serious adverse events. The clinical development of other potent hDHODH inhibitors, such as brequinar and PTC299, has been challenged by significant toxicity. Newer agents like IMU-838 appear to have a more favorable safety profile in mid-stage clinical trials.

For drug development professionals, this comparative guide underscores the importance of a thorough and ongoing evaluation of the safety profiles of new chemical entities. As this compound progresses through the development pipeline, continued rigorous safety and toxicology studies will be paramount in defining its therapeutic window and potential clinical utility.

References

Meds433 Demonstrates Significant In Vivo Efficacy in Acute Myeloid Leukemia Animal Models, Outperforming Next-Generation Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical research has demonstrated the potent in vivo efficacy of Meds433, a novel inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), in a xenograft model of Acute Myeloid Leukemia (AML). The study, published in the Journal of Medicinal Chemistry, reveals that this compound significantly reduces tumor burden in mice, with a direct comparison showing its superiority over a subsequent compound in the same chemical series. These findings position this compound as a promising candidate for further development in the treatment of AML.

The in vivo validation was conducted using a THP-1 xenograft model in immunocompromised mice. This compound, administered at a daily dose of 20 mg/kg intraperitoneally, led to a substantial reduction in tumor volume over the course of the treatment period. This anti-leukemic activity was compared with 'compound 4', a next-generation compound from the same 2-hydroxypyrazolo[1,5-a]pyridine scaffold series, which, despite promising in vitro results, showed less pronounced tumor growth inhibition in the same animal model.

Comparative Efficacy in THP-1 Xenograft Model

The efficacy of this compound was benchmarked against other hDHODH inhibitors that have been evaluated in similar preclinical AML models. Brequinar and ASLAN003, two other notable DHODH inhibitors, have also shown efficacy in THP-1 xenograft models, providing a valuable context for this compound's performance.

CompoundAnimal ModelCell LineDosing RegimenKey Efficacy Outcomes
This compound NSG MiceTHP-120 mg/kg/day, i.p.Significant reduction in tumor volume.[1]
Compound 4 NSG MiceTHP-120 mg/kg/day, i.p.Significant reduction in tumor volume, but less effective than this compound.[1]
Brequinar NOD.SCID MiceTHP-15 mg/kg/day or 15 mg/kg every 3 daysSlowed tumor growth.[2]
ASLAN003 NSG MiceTHP-150 mg/kg/day, oral gavageSignificantly prolonged survival and reduced leukemic burden.[3][4]

Mechanism of Action: Targeting Pyrimidine (B1678525) Biosynthesis

This compound exerts its anti-leukemic effect by inhibiting hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells. By blocking this enzyme, this compound depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in AML cells.

cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition by this compound Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis This compound This compound hDHODH_inhibited hDHODH This compound->hDHODH_inhibited Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest hDHODH_inhibited->Cell_Cycle_Arrest Apoptosis Apoptosis hDHODH_inhibited->Apoptosis

Caption: Mechanism of action of this compound targeting the de novo pyrimidine biosynthesis pathway.

Experimental Protocols

THP-1 Xenograft Model in NSG Mice

The in vivo efficacy of this compound was evaluated in a subcutaneous THP-1 xenograft model using immunodeficient NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.

Animal Husbandry:

  • Female NSG mice, 4-6 weeks old, were used for the studies.

  • Animals were housed in specific pathogen-free conditions.

Cell Preparation and Implantation:

  • Human THP-1 acute monocytic leukemia cells were cultured in appropriate media.

  • A total of 1 x 107 viable THP-1 cells, resuspended in a solution with Matrigel, were injected subcutaneously into the right flank of each mouse.[5]

Treatment Administration:

  • Treatment was initiated when tumors reached a mean volume of 100-150 mm³.

  • This compound and 'compound 4' were administered intraperitoneally at a dose of 20 mg/kg daily.[1]

Tumor Volume Measurement:

  • Tumor dimensions were measured twice weekly using digital calipers.

  • Tumor volume was calculated using the formula: Volume = (length × width²) / 2 .[5][6]

Ethical Considerations:

  • All animal experiments were conducted in accordance with institutional guidelines and approved protocols for the humane treatment of laboratory animals.

THP-1 Cell Culture THP-1 Cell Culture Cell Preparation Cell Preparation THP-1 Cell Culture->Cell Preparation Harvest & Resuspend Subcutaneous Injection Subcutaneous Injection Cell Preparation->Subcutaneous Injection 1x10^7 cells in Matrigel Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Monitor until 100-150 mm³ Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Randomize into groups Daily Dosing (20 mg/kg i.p.) Daily Dosing (20 mg/kg i.p.) Treatment Initiation->Daily Dosing (20 mg/kg i.p.) This compound or Vehicle Tumor Volume Measurement Tumor Volume Measurement Daily Dosing (20 mg/kg i.p.)->Tumor Volume Measurement Twice weekly with calipers Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis

Caption: Experimental workflow for the in vivo validation of this compound in the THP-1 xenograft model.

The robust preclinical data for this compound in a clinically relevant AML model underscores its potential as a therapeutic agent. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as long-term safety studies, are warranted to advance this promising compound towards clinical trials.

References

Meds433: A Comparative Analysis of its Antiviral Efficacy Against Diverse Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antiviral agent Meds433's performance against various viral strains, benchmarked against established antiviral drugs. The data presented is compiled from publicly available research, offering a valuable resource for those engaged in antiviral research and development.

Executive Summary

This compound is a novel host-targeting antiviral agent that inhibits the human dihydroorotate (B8406146) dehydrogenase (hDHODH) enzyme, a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway. By depleting the intracellular pool of pyrimidines, this compound effectively hampers the replication of a broad spectrum of viruses that are highly dependent on this pathway for their genomic and transcriptomic synthesis. This guide summarizes the in vitro efficacy of this compound against Respiratory Syncytial Virus (RSV), human coronaviruses, and influenza viruses, and compares its activity with other antiviral agents.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the hDHODH enzyme. This blockade disrupts the synthesis of pyrimidine nucleotides, which are essential for viral RNA and DNA replication. Additionally, this compound has been shown to induce the expression of interferon-stimulated genes (ISGs), contributing to a broader antiviral state within the host cell.[1]

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound and its comparators against various viral strains. Efficacy is presented as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. Cytotoxicity is presented as the 50% cytotoxic concentration (CC50), the concentration that causes the death of 50% of host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

Table 1: Antiviral Activity against Respiratory Syncytial Virus (RSV)

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound RSV-AHEp-20.005>100>20000[1]
This compound RSV-BHEp-20.007>100>14285[1]
Ribavirin (B1680618) RSV-12.3-40.9 (3-10 µg/ml)--[2][3]

Table 2: Antiviral Activity against Human Coronaviruses

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound hCoV-OC43HCT-80.01278.48>6300
This compound hCoV-229EMRC-50.023104.8>4600
This compound SARS-CoV-2Vero E60.063>500>7900
Remdesivir (B604916) hCoV-OC43-Submicromolar--[4]
Remdesivir hCoV-229EMRC-50.07>2.0>28.5[5]
Brequinar SARS-CoV-2Vero E60.200--

Table 3: Antiviral Activity against Influenza Viruses

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Influenza A/H1N1A5490.05864.251104[6][7]
This compound Influenza BA5490.06564.25988[6][7]
Oseltamivir Influenza A & B----[8][9][10][11][12]
Favipiravir Influenza A & BMDCK0.19-22.48--[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the infectivity of a lytic virus and the efficacy of an antiviral compound.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 24-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the test compound (e.g., this compound).

  • Serum-free culture medium.

  • Overlay medium (e.g., containing 0.5% methylcellulose (B11928114) or agarose (B213101) in culture medium).

  • Fixing solution (e.g., 4% formaldehyde (B43269) in PBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (to produce 50-100 plaques per well) in the presence of varying concentrations of the test compound or vehicle control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: Gently remove the virus inoculum and add the overlay medium. The semi-solid overlay restricts the spread of progeny virions, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay and fix the cells with the fixing solution. After fixation, remove the fixative and stain the cell monolayer with the staining solution.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well. Plaques appear as clear zones against a purple background of stained cells.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral agent.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates.

  • Virus stock.

  • Serial dilutions of the test compound.

  • Culture medium.

Procedure:

  • Infection and Treatment: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) to allow for multiple rounds of viral replication.

  • Harvesting: Collect the cell culture supernatants, which contain the progeny virions.

  • Titration: Determine the viral titer in the harvested supernatants by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis: The EC50 value is determined as the concentration of the compound that reduces the virus yield by 50% compared to the virus control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the action of this compound.

G cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 This compound Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP RNA_DNA_Synthesis Viral RNA/DNA Synthesis UTP_CTP->RNA_DNA_Synthesis This compound This compound This compound->Dihydroorotate Inhibits hDHODH

Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis and viral replication.

G cluster_0 Interferon Signaling Pathway This compound This compound IFN IFN-β, IFN-λ1 This compound->IFN Stimulates Secretion IFNAR IFN Receptor IFN->IFNAR Binds to JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT Activates ISGF3 ISGF3 JAK_STAT->ISGF3 Forms ISRE ISRE ISGF3->ISRE Binds to ISGs Interferon-Stimulated Genes (e.g., IFI6, IFITM1, IRF7) ISRE->ISGs Induces Expression Antiviral_State Antiviral State ISGs->Antiviral_State

Caption: this compound induces interferon signaling, leading to an antiviral state in the cell.

G cluster_0 Plaque Reduction Assay Workflow A Seed Cells B Infect with Virus & Add this compound A->B C Add Overlay B->C D Incubate C->D E Fix and Stain D->E F Count Plaques E->F

References

Validating the Pro-Apoptotic Effects of Meds433 in AML Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Meds433, a novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, with other therapeutic alternatives for Acute Myeloid Leukemia (AML). The focus is on the pro-apoptotic effects of these agents, supported by experimental data from various AML models.

Executive Summary

This compound is a potent, novel inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By inhibiting DHODH, this compound effectively depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating AML cells.[1][2][3] Experimental data demonstrates that this compound induces apoptosis in various AML cell lines at concentrations lower than the first-generation DHODH inhibitor, brequinar.[1][4][5] Furthermore, this compound has shown significant anti-leukemic activity in preclinical in vivo models.[1][6][7] This guide compares the pro-apoptotic efficacy of this compound with other DHODH inhibitors and mechanistically distinct targeted therapies currently used or under investigation for AML.

Mechanism of Action: DHODH Inhibition

The primary mechanism of action for this compound and other DHODH inhibitors is the disruption of the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of pyrimidine nucleotides, which are vital for the synthesis of DNA and RNA.[8] Cancer cells, including AML blasts, have a high demand for nucleotides to support their rapid proliferation, making them particularly vulnerable to the inhibition of this pathway.[3][9]

By blocking the conversion of dihydroorotate to orotate, DHODH inhibitors lead to a state of "pyrimidine starvation."[1][2] This metabolic stress triggers a cascade of events, including the activation of apoptotic pathways, leading to programmed cell death.[1][4][5][6][10][11] The pro-apoptotic effect of this compound is confirmed to be an on-target effect, as it can be rescued by the addition of exogenous uridine, a downstream product of the DHODH-catalyzed reaction.[1][2]

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibitor Action cluster_effects Cellular Effects in AML Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidine Depletion Pyrimidine Depletion Orotate->Pyrimidine Depletion UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA This compound This compound This compound->Orotate Inhibits DHODH Cell Cycle Arrest Cell Cycle Arrest Pyrimidine Depletion->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Mechanism of DHODH Inhibition by this compound in AML.

Comparative Performance Data

The following tables summarize the pro-apoptotic and anti-leukemic efficacy of this compound in comparison to other DHODH inhibitors and targeted agents in various AML cell lines and in vivo models.

In Vitro Apoptosis Induction in AML Cell Lines
CompoundTargetCell LineConcentrationApoptosis (%)Reference(s)
This compound DHODH THP-10.1 µM~40% (3 days)[4][5][12]
U9370.1 µM~50% (3 days)[4][5]
NB40.1 µM~60% (3 days)[4][5]
OCI-AML31 µM~30% (6 days)[6][13]
MV4-111 µM~25% (6 days)[13]
BrequinarDHODHTHP-11 µM~30% (3 days)[4][5]
U9371 µM~35% (3 days)[4][5]
NB41 µM~40% (3 days)[4][5]
ASLAN003DHODHKG-10.5 µMIncreased cleaved caspase 8[10][11]
MOLM-141 µMIncreased cleaved caspase 8[10][11]
GilteritinibFLT3Molm1480 nM (with 20nM Venetoclax)Increased apoptosis vs single agents[14][15]
MV4-1180 nM (with 20nM Venetoclax)Increased apoptosis vs single agents[14][15]
VenetoclaxBCL-2OCI-AML2100 nMIncreased early apoptosis (from 2h)[13]
HL-60100 nMIncreased early apoptosis (from 2h)[13]
MOLM-14100 nMIncreased early apoptosis (from 2h)[13]
In Vitro IC50/EC50 Values in AML Cell Lines
CompoundTargetCell LineAssayValue (nM)Reference(s)
This compound DHODH hDHODH enzymeIC501.2[7][15]
BrequinarDHODHhDHODH enzymeIC501.8[7]
THP-1EC50 (differentiation)249[16]
ASLAN003DHODHhDHODH enzymeIC5035[5][11]
THP-1IC50 (proliferation)152[7][17]
MOLM-14IC50 (proliferation)582[7][17]
KG-1IC50 (proliferation)382[7][17]
GilteritinibFLT3MV4-11IC50 (growth)0.92[18]
MOLM-13IC50 (growth)2.9[18]
VenetoclaxBCL-2OCI-AML2IC50 (viability)1.1[13]
HL-60IC50 (viability)4[13]
MOLM-14IC50 (viability)52.5[13]
In Vivo Efficacy in AML Xenograft Models
CompoundTargetModelDosingOutcomeReference(s)
This compound DHODH THP-1 xenograftNot specified~50% tumor volume reduction (18 days)[1][2]
BrequinarDHODHTHP-1 xenograft5 mg/kg daily or 15 mg/kg every 3 daysSlowed tumor growth[19][20]
ASLAN003DHODHAML xenograft50 mg/kg dailyReduced leukemic burden, prolonged survival[4][5][6][10]
GilteritinibFLT3MV4-11 xenograft6-10 mg/kg/day93-100% tumor growth inhibition (28 days)[18]
VenetoclaxBCL-2MOLM-13 xenograft100 mg/kg dailySignificant inhibition of AML progression
OCI-AML3 xenograftIn combinationReduced leukemia burden[21]
IvosidenibIDH1mIDH1 AML PDXIn combination with AZA>99% reduction in hCD45+ cells in bone marrow[22]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed AML cells in a 96-well opaque-walled plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of the test compounds (e.g., this compound, Brequinar) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.

CellTiterGlo_Workflow start Start seed Seed AML cells in 96-well plate start->seed treat Add test compounds and controls seed->treat incubate Incubate for 72 hours treat->incubate equilibrate Equilibrate plate to room temp incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on shaker for 2 min add_reagent->mix stabilize Incubate for 10 min mix->stabilize read Measure luminescence stabilize->read end End read->end

Workflow for CellTiter-Glo® Viability Assay.
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat AML cells with the desired concentrations of test compounds for the specified duration.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

AnnexinV_Workflow start Start treat Treat AML cells with compounds start->treat harvest Harvest cells treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Workflow for Annexin V/PI Apoptosis Assay.
Western Blotting for Caspase Activation

This technique is used to detect the cleavage of caspases, a hallmark of apoptosis.

  • Protein Extraction: Lyse treated and untreated AML cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a cleaved caspase (e.g., cleaved caspase-3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound demonstrates potent pro-apoptotic activity in a range of AML models, often at lower concentrations than the established DHODH inhibitor brequinar. Its mechanism of action, centered on the vital pyrimidine biosynthesis pathway, provides a strong rationale for its development as an anti-leukemic agent. While direct cross-study comparisons are challenging, the data presented in this guide suggest that this compound's efficacy is comparable to or, in some contexts, may exceed that of other targeted therapies for AML. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of Acute Myeloid Leukemia.

References

Safety Operating Guide

Proper Disposal of Meds433: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent small molecule inhibitors like Meds433 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent, non-hazardous chemical compounds in a laboratory setting should be strictly followed.

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.[1]

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In the event of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Ingestion: Do not eat, drink, or smoke in areas where this compound is being handled. If ingestion occurs, seek immediate medical attention.

Quantitative Data Summary for this compound

The following table summarizes key quantitative data for this compound, providing context for its biological activity.

MetricValueCell LineOrganismNotes
IC₅₀ 1.2 nM-HumanInhibition of dihydroorotate (B8406146) dehydrogenase (hDHODH)
EC₅₀ 0.055 ± 0.003 μMA549Influenza A Virus (IAV)Antiviral activity
EC₅₀ 0.052 ± 0.006 μMA549Influenza B Virus (IBV)Antiviral activity
CC₅₀ 64.25 ± 3.12 μMA549-Cytotoxicity
CC₅₀ 54.67 ± 3.86 μMCalu-3-Cytotoxicity

Experimental Protocols for Disposal

The proper disposal of this compound must comply with all applicable local, state, and federal regulations for chemical waste.[1][3] As a potent research compound, this compound waste should be treated as hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation is the first step in the disposal process. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste: Collect all solid materials contaminated with this compound in a designated solid waste container. This includes:

    • Contaminated gloves, weigh boats, and paper towels.

    • Used pipette tips and other disposable labware.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof liquid waste container. This includes:

    • Unused or expired solutions of this compound.

    • Contaminated solvents.

    • Crucially, do not dispose of solutions containing this compound down the drain. [1][2]

Step 2: Containerization

Use clearly labeled, dedicated, and chemically compatible waste containers.

  • Labeling: The container label should be clearly marked with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.

  • Container Integrity: Ensure containers are in good condition, free from leaks or damage, and are kept securely sealed when not in use.[4]

Step 3: Decontamination
  • Work Surfaces: Decontaminate surfaces and non-disposable equipment that have come into contact with this compound. Use an appropriate solvent (e.g., 70% ethanol), followed by a thorough wash with soap and water.

  • Disposal of Cleaning Materials: All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as solid chemical waste.

Step 4: Final Disposal
  • Institutional Procedures: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2][5][6]

  • Documentation: Follow all institutional procedures for waste pickup requests and maintain any required documentation.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Meds433_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containerization Containerization cluster_final Final Steps start Start: Handling This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_liquid Liquid or Solid Waste? ppe->is_liquid solid_waste Solid Waste (Gloves, Tips, etc.) is_liquid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) is_liquid->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decontaminate Decontaminate Work Surfaces solid_container->decontaminate liquid_container->decontaminate store Store Sealed Container in Designated Area decontaminate->store end Arrange for EHS Waste Pickup store->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Meds433

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Meds433

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on general laboratory safety protocols for potent, biologically active small molecules and should be supplemented by a formal Safety Data Sheet (SDS) from the manufacturer, when available. This compound is a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), and appropriate precautions must be taken to minimize exposure.[1]

Personal Protective Equipment (PPE)

Due to the potent biological activity of this compound, a comprehensive approach to personal protection is essential to prevent inhalation, skin contact, and ingestion.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecificationPurpose
Hand Protection Nitrile GlovesDouble-gloving is recommended.To prevent skin contact with the compound.
Eye Protection Safety GogglesMust be worn at all times in the laboratory.To protect eyes from splashes or aerosols.
Body Protection Laboratory CoatFully buttoned.To protect skin and clothing from contamination.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood.To prevent inhalation of the powdered compound.
Face Protection Face ShieldRecommended when there is a significant risk of splashes.To provide an additional layer of protection for the face.
Operational Plan: Handling and Preparation of this compound Solutions

Adherence to a strict operational plan is critical to ensure the safe handling of this compound.

Key Experimental Protocols:

  • Weighing: The solid compound should be weighed within a chemical fume hood. Use appropriate tools to handle the compound and avoid creating dust.

  • Solution Preparation: Solutions should be prepared in a chemical fume hood.[1] The product page for this compound indicates solubility in DMSO.[1] When preparing stock solutions, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.

  • Storage: this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is necessary to prevent environmental contamination and accidental exposure.

Disposal Procedures:

Waste TypeDisposal Method
Solid this compound Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid this compound Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated with a suitable method before washing.
Contaminated PPE Gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.
Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action must be taken.

Emergency Response:

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE, absorb the spill with an inert material, and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visualized Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Step 2 Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Step 3 Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Step 4 Store Stock Solution Store Stock Solution Prepare Solution->Store Stock Solution Step 4a (as needed) Dispose Liquid Waste Dispose Liquid Waste Conduct Experiment->Dispose Liquid Waste Step 5 Dispose Solid Waste Dispose Solid Waste Conduct Experiment->Dispose Solid Waste Step 5a (as needed) Decontaminate Work Area Decontaminate Work Area Dispose Liquid Waste->Decontaminate Work Area Step 6 Dispose Solid Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Step 7

Caption: Standard Operating Procedure for Handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.